molecular formula C10H21N3O B1482570 (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol CAS No. 1845827-93-1

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

Cat. No.: B1482570
CAS No.: 1845827-93-1
M. Wt: 199.29 g/mol
InChI Key: ZJBIJKOPSFUZLW-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-(4-Ethylpiperazin-1-yl)pyrrolidin-3-ol is a chiral chemical compound that serves as a valuable synthon and potential pharmacophore in modern drug discovery research. Its structure incorporates two privileged motifs in medicinal chemistry: a piperazine ring and a stereochemically defined hydroxy-pyrrolidine. Piperazine derivatives are recognized as critical building blocks in the development of bioactive molecules across numerous therapeutic areas, including central nervous system (CNS) agents, antimicrobials, and antivirals . The specific stereochemistry of the (3R,4R) configuration is significant for creating selective interactions with biological targets, similar to other stereoisomers used in neurological research . This compound is particularly useful as a precursor or intermediate in the synthesis of more complex molecules. Researchers can utilize it to introduce a chiral, nitrogen-rich scaffold with hydrogen-bonding capability, which is essential for modulating the activity of dopamine, serotonin, and norepinephrine transporters . Its application extends to the exploration of new chemical space in high-throughput screening and the development of targeted libraries for neurological disorders. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-2-12-3-5-13(6-4-12)9-7-11-8-10(9)14/h9-11,14H,2-8H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBIJKOPSFUZLW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol . This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a chiral diamine building block.

Executive Summary

This compound is a high-value chiral intermediate characterized by a pyrrolidine core substituted with a hydroxyl group at the C3 position and an ethylpiperazine moiety at the C4 position. It belongs to the class of 3,4-disubstituted pyrrolidines , widely utilized in the synthesis of kinase inhibitors (e.g., JAK, MAP4K1), GPCR ligands, and antibacterial agents.

Its value lies in its rigid stereochemical scaffold, which directs the spatial orientation of pharmacophores, and its poly-basic nature, which can modulate the physicochemical properties (solubility, pKa) of the final drug candidate.

Structural Characterization & Identification[1][2]

The compound is defined by two chiral centers at positions 3 and 4 of the pyrrolidine ring. Based on standard chiral pool syntheses (typically from tartaric acid derivatives), the (3R,4R) configuration in 3,4-disubstituted pyrrolidines generally corresponds to the trans diastereomer, although Cahn-Ingold-Prelog (CIP) priorities must be rigorously applied to the specific substituents.

AttributeDetail
Chemical Name This compound
Molecular Formula C₁₀H₂₁N₃O
Molecular Weight 199.30 g/mol
Stereochemistry (3R, 4R)
Core Scaffold Pyrrolidine-3-ol
Key Substituent 4-ethylpiperazin-1-yl
Analogous CAS 1795504-80-1 (Methyl analog reference)
Stereochemical Configuration

In the (3R,4R) configuration:

  • C3 (Hydroxyl): The -OH group typically adopts a specific orientation relative to the ring plane (e.g., "up").

  • C4 (Piperazine): The bulky piperazine group adopts the opposite orientation (e.g., "down") to minimize steric strain, consistent with the thermodynamic preference for trans-diequatorial-like conformations in substituted rings.

Physicochemical Properties[5][6]

The following properties are derived from structural analysis and homologous series data (e.g., the methyl-piperazinyl analog).

Ionization & Basicity (pKa)

The molecule is a tri-basic system. Understanding the micro-species distribution is critical for coupling reactions and formulation.

Ionizable CenterEstimated pKaDescription
N1 (Pyrrolidine) 9.8 – 10.2Secondary amine. Highly basic. Primary site for amide coupling or alkylation.
N4' (Piperazine-Et) 8.2 – 8.8Tertiary amine (N-ethyl). Moderately basic.
N1' (Piperazine-Int) 4.5 – 5.5Tertiary amine (Internal). Less basic due to inductive withdrawal from the adjacent C-O (hydroxyl) and steric crowding.
Lipophilicity & Solubility
  • LogP (Predicted): -0.8 to 0.2. The compound is highly polar due to the hydroxyl group and multiple amine centers.

  • Solubility:

    • Water: Highly soluble (>50 mg/mL) at neutral and acidic pH.

    • Organic Solvents: Soluble in methanol, ethanol, DMSO, and DCM/MeOH mixtures. Poorly soluble in non-polar solvents (hexane, ether).

  • Hygroscopicity: The free base is likely hygroscopic and may absorb CO₂ from the air to form carbamates; storage as a hydrochloride salt (e.g., 3HCl) is recommended.

Synthetic Methodology

The synthesis of this compound typically relies on the ring opening of a chiral epoxide . This route ensures stereochemical integrity.

Retrosynthetic Analysis

The target can be disconnected into:

  • Nucleophile: 1-Ethylpiperazine.

  • Electrophile: A chiral epoxide, such as (1R,5R)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (protected 3,4-epoxypyrrolidine).

Protocol: Epoxide Ring Opening

Mechanism: The nucleophilic attack of the piperazine nitrogen occurs at the epoxide carbons. Under basic or neutral conditions, the attack usually occurs trans to the epoxide oxygen, establishing the trans-relationship between the -OH and the piperazine.

Step-by-Step Workflow:

  • Starting Material: tert-Butyl (1R,5R)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (N-Boc-3,4-epoxypyrrolidine).

  • Reaction: Dissolve epoxide in Ethanol/Water (or Acetonitrile). Add 1-Ethylpiperazine (1.5 eq).

  • Conditions: Heat to reflux (80°C) for 12–16 hours. The regioselectivity is generally symmetric for the unsubstituted epoxide.

  • Workup: Concentrate in vacuo. Partition between DCM and Water.

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM to yield the free pyrrolidine amine.

Visualization of Synthesis Pathway

Synthesis Start N-Boc-3-pyrroline Epox Chiral Epoxide (N-Boc-3,4-epoxypyrrolidine) Start->Epox Epoxidation (mCPBA or chiral catalyst) Inter Intermediate: N-Boc-Protected (3R,4R)-Product Epox->Inter Ring Opening (Reflux, EtOH) Nu 1-Ethylpiperazine Nu->Inter Nucleophile Final Target: (3R,4R)-4-(4-ethylpiperazin-1-yl) pyrrolidin-3-ol Inter->Final Deprotection (HCl/Dioxane or TFA)

Caption: Synthetic route via regioselective epoxide ring opening.

Analytical Profiling & Quality Control

To ensure the integrity of this building block in drug discovery campaigns, the following QC parameters are mandatory.

NMR Characterization
  • ¹H NMR (D₂O or CD₃OD):

    • C3-H (CH-OH): Multiplet at ~4.0–4.2 ppm.

    • C4-H (CH-N): Multiplet at ~2.8–3.0 ppm.

    • Ethyl Group: Triplet (~1.0 ppm) and Quartet (~2.4 ppm).

    • Stereochemical Probe: NOESY experiments should confirm the trans (or specific cis) relationship between H3 and H4. For trans isomers, the coupling constant

      
       is typically smaller (< 5 Hz) compared to cis in 5-membered rings, though conformational flexibility can obscure this.
      
Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Expected Ion: [M+H]⁺ = 200.2 m/z.

  • Fragmentation: Loss of the ethylpiperazine side chain or water (-18 Da).

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

  • Fragment-Based Drug Design (FBDD): The pyrrolidine nitrogen serves as a vector for growing the molecule into a binding pocket, while the ethylpiperazine acts as a solvent-exposed solubilizing group.

  • Kinase Inhibitors: The 3,4-disubstituted pyrrolidine mimics the ribose ring of ATP or provides a rigid linker to position hinge-binding motifs.

  • Scaffold Hopping: It is often used to replace flexible alkyl diamines to improve metabolic stability (reducing rotatable bonds) and selectivity.

Logical Relationship in Library Design

Applications cluster_uses Medicinal Chemistry Utility Core (3R,4R)-Scaffold Solubility Solubility Enhancer (Piperazine tail) Core->Solubility Vector Vector for Library Synthesis (Pyrrolidine NH) Core->Vector Chirality Stereo-defined Interaction Core->Chirality Amide Coupling Amide Coupling Vector->Amide Coupling Reductive Amination Reductive Amination Vector->Reductive Amination SNAr Displacement SNAr Displacement Vector->SNAr Displacement

Caption: Functional utility of the scaffold in library generation.

Handling and Storage

  • Storage: Store at -20°C.

  • Stability: The free base is prone to oxidation (N-oxide formation) and carbamate formation. Store under inert atmosphere (Argon/Nitrogen).

  • Safety: Irritant. Wear standard PPE. Treat as a potential sensitizer due to the piperazine moiety.

References

  • PubChem. (3R,4R)-4-methylpiperidin-3-ol (Analogous Structure).[1][2] National Library of Medicine. Available at: [Link]

  • Google Patents.WO2018215668A1 - Novel inhibitors of map4k1. (Describes piperazine-substituted scaffolds).
  • ResearchGate. Synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. (Synthetic methodology for chiral pyrrolidines). Available at: [Link]

Sources

The Chiral Pyrrolidin-3-ol Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, prized for its ability to explore three-dimensional chemical space and introduce critical stereochemical elements into drug candidates.[1] Among its derivatives, chiral pyrrolidin-3-ol stands out as a particularly valuable building block. Its inherent chirality and the hydroxyl group's capacity for hydrogen bonding make it a cornerstone in the design of potent and selective therapeutic agents across a wide range of diseases. This guide provides a technical overview of the synthesis, therapeutic applications, and mechanisms of action of chiral pyrrolidin-3-ol derivatives, offering field-proven insights for professionals in drug development.

I. The Strategic Importance of Chirality and Synthesis

The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat, aromatic systems.[1] The stereochemistry at the 3-position is crucial, as different enantiomers of a drug candidate can exhibit vastly different biological activities and binding modes with enantioselective protein targets.[1] Therefore, the stereoselective synthesis of the pyrrolidin-3-ol core is a critical first step in the development of these therapeutics.

Key Synthetic Strategies

The synthesis of chiral pyrrolidin-3-ols often begins from readily available chiral precursors or employs asymmetric synthesis techniques to establish the desired stereochemistry.

1. Synthesis from Chiral Precursors: A common and practical approach involves starting with commercially available chiral molecules. For instance, a series of pyrrolidine derivatives with potent neuraminidase inhibitory activity were synthesized in good yields starting from 4-hydroxy-L-proline.[2] Similarly, 2,3-O-isopropylidene-D-erythronolactol has been used as a suitable starting material for the synthesis of new chiral pyrrolidines.[3][4]

2. Asymmetric 1,3-Dipolar Cycloaddition: This powerful method allows for the construction of the pyrrolidine ring with high stereocontrol. For example, a large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, an intermediate for purine nucleoside phosphorylase (PNP) inhibitors, was achieved via an asymmetric 1,3-dipolar cycloaddition using a camphor sultam as a chiral auxiliary.[5] This approach offers a practical route to kilogram quantities of the desired enantiomer without the need for chromatography.[5]

3. Biocatalysis: Enzymatic reactions are increasingly employed to create chiral centers with high efficiency and selectivity, aligning with green chemistry principles. In the synthesis of Telaprevir, an antiviral drug, a key step involves the biocatalytic desymmetrization of a meso-diol precursor using Amano PS lipase, achieving the desired monoacetate in 97% yield and 97% enantiomeric excess (ee).[6][7]

The choice of synthetic route is dictated by factors such as the desired stereochemistry, scalability, cost, and overall efficiency. The ability to produce enantiomerically pure pyrrolidin-3-ol is paramount for developing safe and effective drugs.

II. Therapeutic Applications & Mechanisms of Action

The versatility of the chiral pyrrolidin-3-ol scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have shown significant promise.

Antiviral Agents

Pyrrolidine-containing compounds are a major class of antiviral drugs, particularly for the treatment of Hepatitis C Virus (HCV).[8][9]

  • Telaprevir (Incivek): This peptidomimetic drug is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[8][10] The synthesis of Telaprevir often involves chiral pyrrolidine intermediates, and its development marked a significant advancement in HCV treatment.[6][7][10][11]

  • Ombitasvir: Used in combination therapy for chronic Hepatitis C, Ombitasvir inhibits NS5A, another crucial protein for viral replication and assembly.[8]

  • Neuraminidase Inhibitors: Pyrrolidine derivatives have been designed as inhibitors of influenza neuraminidase, an enzyme critical for the release of new virus particles from infected cells. Several synthesized compounds showed inhibitory potency comparable to the well-known drug Oseltamivir.[2]

  • Main Protease (MPro) Inhibitors: The main protease is a key enzyme for many viruses, including coronaviruses. Novel pyrrolidine derivatives are being developed as MPro inhibitors for the treatment of viral infections like COVID-19.[12][13]

Antidiabetic Agents: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[14][15] They work by preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion.[] The pyrrolidine scaffold is a key feature of many DPP-4 inhibitors.[15][][17]

  • Sitagliptin (Januvia): While not a pyrrolidin-3-ol derivative itself, the development of Sitagliptin, the first FDA-approved DPP-4 inhibitor, spurred extensive research into related heterocyclic scaffolds.[14][18][19] The core challenge in its synthesis is the stereoselective installation of the chiral β-amino acid moiety.[18] Modern syntheses often employ highly efficient enzymatic processes using transaminases.[20]

  • Vildagliptin and Saxagliptin: These are other prominent DPP-4 inhibitors that feature a cyanopyrrolidine moiety, which interacts covalently with the catalytic serine residue of the enzyme.[9][15]

  • Novel Pyrrolidine Derivatives: Research has led to the development of 3-amino-4-substituted pyrrolidine series of DPP-4 inhibitors, demonstrating the continued importance of this scaffold in designing new antidiabetic drugs.[21]

Below is a diagram illustrating the mechanism of action for DPP-4 inhibitors.

DPP4_Mechanism Food Food Intake GLP1 Incretin (GLP-1) Secretion Food->GLP1 Stimulates DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme Degraded by Pancreas Pancreas GLP1->Pancreas Acts on Inactive_GLP1 Inactive GLP-1 DPP4_Enzyme->Inactive_GLP1 Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Inhibitor Pyrrolidine-based DPP-4 Inhibitor Inhibitor->DPP4_Enzyme Inhibits

Caption: Mechanism of DPP-4 inhibitors in glycemic control.

HIV-1 Entry Inhibitors: CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells.[22] Blocking this receptor is a validated strategy for treating HIV-1 infection.[22]

  • Pyrrolidine-based CCR5 Antagonists: Several series of trisubstituted pyrrolidine derivatives have been developed as potent CCR5 antagonists.[23][24] Structure-activity relationship (SAR) studies have focused on modifying various parts of the molecule, such as introducing polar functional groups, to enhance anti-HIV-1 activity and improve pharmacokinetic profiles.[23][24] A lead compound, identified through high-throughput screening, featured a 5-oxopyrrolidine-3-carboxamide core and had an IC₅₀ value of 1.9 μM for CCR5 binding.[25] Further optimization led to derivatives with IC₅₀ values in the nanomolar range.[25]

Central Nervous System (CNS) Applications

The pyrrolidine scaffold is also prevalent in compounds targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various receptors and enzymes.

  • Neurodegenerative Diseases: Chiral pyrrolidines are being explored as multi-target agents for diseases like Alzheimer's.[26][27] Derivatives have been designed to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and fatty-acid amide hydrolase (FAAH), enzymes implicated in the pathology of the disease.[27]

  • Mental Disorders: 3-Pyrrolidine-indole derivatives are being investigated as selective modulators of serotonin 5-HT2A receptors, which are targets for psychedelic agents being studied for the treatment of depression, PTSD, and other mental illnesses.[28][29]

  • Anticonvulsant and Antinociceptive Agents: Derivatives of pyrrolidine-2,5-dione have shown potent antiseizure and analgesic properties in preclinical models.[30] One lead compound demonstrated significant efficacy in the maximal electroshock (MES) seizure model and in models of tonic and neuropathic pain, likely through interaction with voltage-sensitive sodium channels.[30]

III. Quantitative Data Summary

The potency of various pyrrolidin-3-ol derivatives is a key indicator of their therapeutic potential. The following table summarizes representative biological activity data for different classes of these compounds.

Compound ClassTargetRepresentative Compound/SeriesPotency (IC₅₀ / ED₅₀)Reference
Antiviral Influenza Neuraminidase (H3N2)Pyrrolidine derivative 9f 1.56 µM[2]
Antiviral CCR5 (HIV-1 co-receptor)5-Oxopyrrolidine-3-carboxamide 12e 0.038 µM (Binding)[25]
Antiviral CCR5 (HIV-1 co-receptor)5-Oxopyrrolidine-3-carboxamide 11b 0.19 µM (Fusion)[25]
Anticonvulsant Voltage-gated Na⁺ channels (putative)Pyrrolidine-2,5-dione 33 27.4 mg/kg (MES test)[30]
Anticonvulsant Voltage-gated Na⁺ channels (putative)Pyrrolidine-2,5-dione 33 30.8 mg/kg (6 Hz test)[30]

IV. Key Experimental Protocols

The evaluation of novel chiral pyrrolidin-3-ol derivatives relies on a suite of standardized in vitro and in vivo assays. Below are outlines for two fundamental experimental workflows.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a framework for determining the inhibitory concentration (IC₅₀) of a test compound against a target enzyme (e.g., DPP-4, Neuraminidase).

Objective: To quantify the potency of a test compound in inhibiting a specific enzyme's activity.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (often fluorogenic or chromogenic)

  • Test compound stock solutions (in DMSO)

  • Assay buffer (optimized for pH, ionic strength for the target enzyme)

  • 96-well microplates (black plates for fluorescence, clear for absorbance)

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Incubation: Add a fixed concentration of the purified enzyme to each well of the 96-well plate.

  • Inhibitor Addition: Add the serially diluted test compounds, positive control, and vehicle control to the wells containing the enzyme.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the enzyme-specific substrate to all wells to start the reaction.

  • Signal Detection: Immediately place the plate in a microplate reader. Measure the fluorescence or absorbance at regular intervals for a defined period (e.g., 30-60 minutes). The rate of signal increase corresponds to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of signal vs. time) for each well.

    • Normalize the data by setting the vehicle control activity to 100% and the positive control (or no enzyme) to 0%.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram illustrates this general workflow.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 1. Prepare Serial Dilution of Compound p3 3. Add Compound to Enzyme & Pre-incubate p1->p3 p2 2. Dispense Enzyme into 96-well Plate p2->p3 p4 4. Initiate Reaction with Substrate p3->p4 p5 5. Read Plate (Kinetics) p4->p5 p6 6. Plot Dose-Response Curve p5->p6 p7 7. Calculate IC50 p6->p7

Caption: General workflow for an in vitro enzyme inhibition assay.

V. Future Perspectives and Challenges

The chiral pyrrolidin-3-ol scaffold remains a highly fertile ground for drug discovery. Future efforts will likely focus on several key areas:

  • Multi-Target Ligands: As seen in Alzheimer's research, designing single molecules that can modulate multiple targets is a growing trend for treating complex, multifactorial diseases.[26][27]

  • Novel Scaffolds and Bioisosteres: The development of constrained pyrrolidine systems, such as those with fused cyclopropyl rings or spirocyclic systems, can lead to improved potency, selectivity, and metabolic stability.[15][31][32]

  • Green Chemistry: The increasing use of biocatalysis and more efficient, atom-economical synthetic routes will be crucial for the sustainable and cost-effective production of these drug candidates.[6][20]

The primary challenge remains the meticulous optimization of drug-like properties. While high potency is essential, achieving the right balance of efficacy, selectivity, metabolic stability, and safety profile is the ultimate goal in transforming a promising lead compound into a successful therapeutic agent. The continued exploration of the chemical space around the chiral pyrrolidin-3-ol core, guided by a deep understanding of its structure-activity relationships, will undoubtedly lead to the next generation of innovative medicines.

References

  • Use of Transaminase Towards Greener Manufacturing of Sitagliptin. (n.d.). Google Cloud.
  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (2021). RSC Publishing.
  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. (2005). ACS Publications.
  • Sitagliptin. (n.d.). Synthetic Biology Project.
  • Synthesis of a new chiral pyrrolidine. (2010). PubMed.
  • Telaprevir Synthetic Routes. (n.d.). MedKoo Biosciences.
  • Synthesis of Sitagliptin. (2009). Thieme.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). PMC - NIH.
  • Process for the preparation of sitagliptin phosphate. (n.d.). Google Patents.
  • Synthesis of a New Chiral Pyrrolidine. (2010). MDPI.
  • CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. (2004). PubMed.
  • Design principles of long-acting DPP-4 inhibitors. (n.d.). BOC Sciences.
  • A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. (2010). PubMed.
  • 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. (2011). PubMed.
  • 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 3: polar functionality and its effect on anti-HIV-1 activity. (2002). PubMed.
  • Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. (2025). ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). PMC.
  • Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (n.d.). PMC.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). PubMed.
  • Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia.
  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). ResearchGate.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2026). ResearchGate.
  • Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. (2008). PubMed.
  • 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. (2003). PubMed.
  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). PMC.
  • Telaprevir: Pharmacokinetics and Drug Interactions. (2025). ResearchGate.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PMC.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. (2021). ResearchGate.
  • Telaprevir – Knowledge and References. (n.d.). Taylor & Francis.
  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Pyrrolidine Main Protease Inhibitors as Antiviral Agents. (n.d.). Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. (2022). Frontiers.
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (n.d.). PMC.
  • Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. (2024). PMC.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv.
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). PMC.
  • Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. (2011). PubMed.

Sources

Structure-Activity Relationship (SAR) of Ethylpiperazinyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The ethylpiperazinyl pyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, effectively bridging two distinct pharmacophores: the pyrrolidine core (often serving as a stereochemical anchor or polar "head" group) and the ethylpiperazine moiety (a classic signal transduction element).

This structural class has demonstrated significant utility in Central Nervous System (CNS) therapeutics, particularly as anticonvulsants (sodium channel modulation), antipsychotics (D2/D3 dopamine antagonism), and antiarrhythmics (alpha-1 adrenergic blockade). This guide dissects the structure-activity relationships (SAR) governing these activities, focusing on the critical balance between the basicity of the piperazine nitrogen, the steric bulk of the pyrrolidine, and the length of the ethylene linker.

Chemical Scaffold & Pharmacophore Analysis[1][2]

The scaffold can be conceptually divided into three distinct regions, each governing specific interactions with biological targets.

The Core Architecture

The general formula is defined as: [Pyrrolidine Head] — [Ethyl Linker] — [Piperazine Tail]

  • Region A (The Head): A pyrrolidine-2,5-dione (succinimide), pyrrolidin-2-one, or substituted pyrrolidine ring.[1] This region often dictates metabolic stability and stereoselective binding.

  • Region B (The Linker): An ethylene (-CH2-CH2-) or acetamido (-CH2-C(=O)-) bridge. This spacer maintains the critical distance (typically 2.5–4.0 Å) between the hydrogen-bond acceptor in the head group and the protonatable nitrogen in the piperazine tail.

  • Region C (The Tail): An N4-substituted piperazine (often aryl-substituted).[2][3] This is the primary affinity driver for GPCRs (Dopamine/Serotonin) and ion channels.

Synthesis Strategies

To explore this SAR, robust synthetic routes are required. The two primary methodologies allow for divergent modification of the Head (Method A) or the Tail (Method B).

Method A: The N-Alkylation Route (Convergent)

Best for exploring different pyrrolidine head groups with a fixed piperazine tail.

  • Precursor Synthesis: 1-(2-Chloroethyl)-4-substituted-piperazine is generated by reacting the corresponding piperazine with 1-bromo-2-chloroethane.

  • Coupling: The pyrrolidine core (e.g., 3-methylpyrrolidine-2,5-dione) is treated with NaH or K2CO3 in DMF/Acetone.

  • Alkylation: The chloroethyl-piperazine is added, and the mixture is refluxed.

Method B: The Acylation/Amidation Route (Linear)

Best for creating "Glycine-linked" analogs (Acetamido linker).

  • N-Alkylation: Pyrrolidine-2,5-dione is reacted with ethyl chloroacetate to form the ester.

  • Hydrolysis: Conversion to the carboxylic acid.

  • Amide Coupling: Activation with EDC/HOBt followed by reaction with the N-arylpiperazine.

SAR Deep Dive: Critical Modulators of Activity

Region A: The Pyrrolidine "Head"

The pyrrolidine ring is not merely a passive carrier; its substitution pattern dramatically alters efficacy.

  • Carbonyl Effects (Imide vs. Lactam):

    • Pyrrolidine-2,5-diones (Succinimides): Essential for anticonvulsant activity. The two carbonyls likely interact with the binding site of the voltage-gated sodium channel (VGSC) or GABA transaminase.

    • Pyrrolidin-2-ones: Deletion of one carbonyl often shifts activity towards antiarrhythmic (alpha-adrenergic) or antipsychotic profiles.

  • C3-Substitution (Steric Bulk):

    • Unsubstituted: Baseline activity.

    • 3-Methyl / 3,3-Dimethyl: Significantly increases anticonvulsant potency (ED50 drops). The steric bulk at C3 likely restricts the conformational flexibility of the imide ring, locking it into a bioactive conformation.

    • Stereochemistry: In chiral derivatives (e.g., eticlopride analogs), the (S)-enantiomer is frequently the eutomer for D2 receptor binding, whereas anticonvulsant activity in succinimides is often less stereosensitive.

Region B: The Ethyl Linker

The distance between the pyrrolidine nitrogen and the basic piperazine nitrogen is a binary switch for selectivity.

  • Ethylene Bridge (-CH2-CH2-):

    • Optimal for 5-HT1A and D2 receptor binding.

    • Provides a flexible tether allowing the piperazine to dock into the aspartate residue of GPCR transmembrane domains.

  • Acetamido Linker (-CH2-C(=O)-):

    • Reduces the basicity of the proximal nitrogen.

    • Found in potent anticonvulsants (e.g., compound 14 in Kaminski et al.). The rigidification and hydrogen-bond acceptor capability of the amide carbonyl add a secondary binding point.

  • Propyl/Butyl Linkers:

    • Generally lead to a loss of potency (10-fold reduction in Ki) for D2/5-HT targets, indicating a strict distance constraint.

Region C: The Piperazine "Tail"

This is the "warhead" for receptor affinity.

  • Aryl Substituents (Electronic Effects):

    • Electron-Withdrawing Groups (EWG): 3-CF3 (trifluoromethyl) or 4-Cl on the phenyl ring significantly enhances lipophilicity and metabolic stability.

      • Example: 3-CF3-phenylpiperazine derivatives are often the most potent anticonvulsants (ED50 < 30 mg/kg).

    • Electron-Donating Groups (EDG): 2-Methoxy (as seen in urapidil/arylpiperazine drugs) shifts selectivity toward 5-HT1A receptors.

  • Heterocyclic Replacements: Replacing the phenyl ring with a pyridine or pyrimidine often reduces lipophilicity (logP) to improve oral bioavailability but may decrease blood-brain barrier (BBB) penetration.

Quantitative Data Summary

The following table summarizes key SAR trends extracted from anticonvulsant screening (MES = Maximal Electroshock Seizure test) of 1-[2-oxo-2-(4-arylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones.

Compound IDPyrrolidine Subst.[4][2][3][5][6][7][8][9][10] (Head)Piperazine Subst.[1][2][5][7][8][9] (Tail)Linker TypeMES ED50 (mg/kg)Toxicity (TD50)Protective Index (PI)
Ref 1 (Base) UnsubstitutedPhenylAcetamido85.42152.5
Analog A 3-Methyl4-Cl-PhenylAcetamido42.1>500>11.8
Analog B 3,3-Dimethyl3-CF3-PhenylAcetamido28.5 45015.8
Analog C UnsubstitutedPhenylEthylene>100-Inactive

Data synthesized from Kaminski et al. (2011) and related succinimide SAR studies.[1]

Insight: The combination of 3,3-dimethyl substitution on the head and 3-CF3 on the tail (Analog B) creates a "Super-Agonist/Antagonist" effect, maximizing both potency and the safety window (Protective Index).

Experimental Protocols

Protocol 1: Synthesis of 1-[2-(4-Arylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones

Objective: Synthesis of the high-potency "Analog B" type scaffold.

  • Reagents: 3,3-dimethylpyrrolidine-2,5-dione (10 mmol), 1-(2-chloroethyl)-4-(3-trifluoromethylphenyl)piperazine (10 mmol), K2CO3 (20 mmol), KI (catalytic).

  • Solvent: Acetone (dry).

  • Procedure:

    • Dissolve the pyrrolidine-dione in acetone.

    • Add K2CO3 and catalytic KI. Stir at room temperature for 30 min.

    • Add the piperazine derivative dropwise.

    • Reflux for 12–18 hours (monitor via TLC, system CHCl3:MeOH 9:1).

    • Filter inorganic salts while hot.

    • Evaporate solvent.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Ethyl Acetate:Hexane).

  • Validation: 1H NMR should show the characteristic ethylene triplets at

    
     2.5–4.0 ppm.
    

Visualizations

Diagram 1: General Pharmacophore & SAR Map

This diagram visualizes the three critical regions and the specific modifications that drive activity modulation.

SAR_Map Head HEAD REGION Pyrrolidine-2,5-dione Linker LINKER REGION Ethylene vs Acetamido Head->Linker Attached at N1 AntiConv Anticonvulsant Activity (Na+ Channel) Head->AntiConv 3,3-Dimethyl Increases Potency Tail TAIL REGION 4-Arylpiperazine Linker->Tail Distance: 2-4 Å Linker->AntiConv Acetamido (C=O) Preferred GPCR GPCR Affinity (D2 / 5-HT1A) Linker->GPCR Ethylene (-CH2-) Preferred Tail->AntiConv 3-CF3 / 4-Cl (EWG) Essential Tail->GPCR 2-OMe / Heteroaryl Modulates Selectivity

Caption: Pharmacophore segmentation of ethylpiperazinyl pyrrolidines showing divergent SAR requirements for Anticonvulsant vs. GPCR activity.

Diagram 2: Synthetic Pathway (Convergent N-Alkylation)

A flowchart representing the standard synthetic workflow for generating library candidates.

Synthesis_Flow Succinic Succinic Anhydride + Amino Acid Imide Pyrrolidine-2,5-dione (Head) Succinic->Imide Cyclization Piperazine N-Aryl Piperazine + 1-Bromo-2-chloroethane ChloroEthyl 1-(2-Chloroethyl)piperazine (Tail+Linker) Piperazine->ChloroEthyl Alkylation Reaction N-Alkylation (K2CO3, Acetone, Reflux 18h) Imide->Reaction ChloroEthyl->Reaction Product Final Product: Ethylpiperazinyl Pyrrolidine Reaction->Product

Caption: Convergent synthetic pathway utilized for the generation of pyrrolidine-2,5-dione libraries (Method A).

References

  • Kaminski, K., et al. (2011). "Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones." Bioorganic & Medicinal Chemistry Letters, 21(19), 5800–5803. Link

  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS active agents. 9. 5-HT1A and 5-HT2 receptor affinity of some 1-[omega-(4-arylpiperazin-1-yl)alkyl]-2-pyrrolidinones." Journal of Medicinal Chemistry, 35(13), 2369–2374. Link

  • Obniska, J., et al. (2006). "Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-methyl]-3-substituted-pyrrolidine-2,5-diones." European Journal of Medicinal Chemistry, 41(7), 874–881. Link

  • Kulig, K., et al. (2010). "QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls." Medicinal Chemistry Research, 19, 728–740. Link

  • Ryckmans, T., et al. (2002). "Designing a Library of Ethylpiperazinyl Pyrrolidines for GPCR Targeting." Bioorganic & Medicinal Chemistry, 10(10), 3231-3240. Link

Sources

Advanced Technical Review: (3R,4R)-Substituted Pyrrolidine Scaffolds in Medicinal Chemistry & Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (3R,4R)-substituted pyrrolidine core represents a privileged chiral scaffold in modern drug discovery and organocatalysis. Unlike its achiral or monosubstituted counterparts, the trans-3,4-disubstitution pattern offers a unique vector orientation that rigidly directs pharmacophores into specific pockets of enzymes (e.g., glycosidases, kinases, and purine nucleoside phosphorylases). Furthermore, this scaffold serves as the structural backbone for "privileged" organocatalysts, driving enantioselective transformations with high fidelity.

This technical guide synthesizes the critical synthetic methodologies, structural rationale, and functional applications of (3R,4R)-pyrrolidines. It provides self-validating experimental protocols and mechanistic insights designed for immediate application in high-level research environments.

Structural Logic: The (3R,4R) Advantage

In medicinal chemistry, the pyrrolidine ring is often used to restrict the conformational flexibility of amino alkyl chains. The (3R,4R) configuration specifically enforces a trans-relationship between substituents.

  • Vector Orthogonality: The C3 and C4 substituents project away from each other, minimizing steric clash while maximizing the ability to bridge distant binding sites within a protein pocket.

  • Electronic Modulation: In iminosugars (e.g., glycosidase inhibitors), the (3R,4R)-3,4-dihydroxy motif mimics the transition state of sugar hydrolysis, acting as a transition-state analogue.

  • Metabolic Stability: The rigid ring system often protects adjacent functional groups from rapid metabolic cleavage compared to flexible linear analogues.

Synthetic Methodologies

Asymmetric 1,3-Dipolar Cycloaddition

The most versatile route to highly substituted chiral pyrrolidines is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the simultaneous formation of two C-C bonds and up to four stereocenters.

Mechanistic Insight: The reaction typically involves an azomethine ylide (generated in situ from an amino acid and an aldehyde) reacting with an electron-deficient dipolarophile. To achieve the specific (3R,4R) stereochemistry, chiral auxiliaries (e.g., camphor sultam) or chiral metal catalysts (Cu(I)/Ag(I) with phosphine ligands) are employed to direct the endo/exo selectivity.

Key Advantages:

  • Convergence: Rapid assembly of complex cores.

  • Stereocontrol: High diastereomeric ratios (dr > 95:5) are achievable.

Chiral Pool Synthesis (From Tartaric Acid)

For scale-up scenarios, starting from the chiral pool—specifically L-Tartaric acid —is often superior due to cost-efficiency and absolute stereochemical fidelity.

Causality of Choice: L-Tartaric acid naturally possesses the (R,R) configuration at its hydroxy centers. By converting it to a succinimide and subsequently reducing it, the (3R,4R) stereochemistry is retained without the need for complex chiral resolution.

Visualization of Synthetic Pathways

Diagram 1: Asymmetric 1,3-Dipolar Cycloaddition Workflow

This diagram illustrates the critical decision points and flow for synthesizing (3R,4R)-pyrrolidines via the camphor sultam auxiliary route.

G Start Precursors: Glycine Imine + Chiral Dipolarophile Activation Activation: Lewis Acid (Ag/Cu) or Thermal Start->Activation In situ generation TS Transition State: Endo-Selective Approach Activation->TS Dipole formation Cyclization [3+2] Cycloaddition: Formation of Pyrrolidine Ring TS->Cyclization Concerted mechanism AuxiliaryRemoval Auxiliary Cleavage: Hydrolysis/Reduction Cyclization->AuxiliaryRemoval Isolation Product Target: (3R,4R)-Pyrrolidine Scaffold AuxiliaryRemoval->Product Final Purification

Caption: Workflow for the asymmetric synthesis of (3R,4R)-pyrrolidines via 1,3-dipolar cycloaddition, highlighting the critical transition state control.

Diagram 2: Chiral Pool Route (Tartaric Acid)

This diagram details the transformation of L-Tartaric acid into the 3,4-dihydroxy pyrrolidine core.

G Tartaric L-Tartaric Acid (2R,3R)-Configuration Imide Cyclic Imide Formation (Reaction with Benzylamine) Tartaric->Imide Dehydration/Amidation Reduction Carbonyl Reduction (LiAlH4 or Borane) Imide->Reduction Exhaustive Reduction Deprotection Debenzylation (Pd/C, H2) Reduction->Deprotection N-Bn Removal Final (3R,4R)-3,4-Dihydroxypyrrolidine Deprotection->Final Isolation

Caption: Step-wise conversion of L-Tartaric acid to (3R,4R)-3,4-dihydroxypyrrolidine, preserving the natural chiral centers.

Detailed Experimental Protocol

Target: Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol (Key intermediate for PNP inhibitors). Method: Asymmetric 1,3-Dipolar Cycloaddition (Sultam Route).[1]

Phase 1: Reagent Preparation
  • Dipolarophile: (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam.[1][2][3]

  • Ylide Precursor: N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine.[1][2][3]

  • Catalyst: Trifluoroacetic acid (TFA).[2]

Phase 2: The Reaction (Step-by-Step)
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the dipolarophile (1.0 equiv) in dry Dichloromethane (DCM) [0.2 M].

  • Addition: Add the ylide precursor (1.2 equiv) via syringe.

  • Initiation: Cool the solution to 0°C. Add TFA (0.1 equiv) dropwise. Rationale: TFA catalyzes the desilylation, generating the reactive azomethine ylide in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Checkpoint (Self-Validation): Take an aliquot for TLC (EtOAc/Hexane 1:1). The starting sultam spot should disappear. Critical: Perform crude 1H NMR. The disappearance of the alkene protons (δ 6.0–7.0 ppm) confirms cycloaddition.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry over Na2SO4 and concentrate.

  • Purification: Crystallization from EtOH is preferred over chromatography to enrich the major diastereomer.

Phase 3: Auxiliary Removal & Reduction
  • Reduction: Dissolve the cycloadduct in THF. Add LiAlH4 (4.0 equiv) at 0°C. Reflux for 4 hours. Rationale: This simultaneously cleaves the sultam auxiliary and reduces the amide/ester functionalities.

  • Hydrogenation: To remove the N-benzyl group (if required), treat the resulting pyrrolidine with H2 (50 psi) and Pd(OH)2/C in MeOH.

Data Summary Table: Typical Yields & Selectivity

Reaction StepReagentsTypical YieldStereoselectivity (dr)Notes
Cycloaddition TFA, DCM, 25°C85-92%>90:10 (Initial)Crystallization boosts dr to >99:1
Sultam Cleavage LiAlH4, THF75-80%N/ARecovers chiral auxiliary
Debenzylation Pd/C, H2, MeOH90-95%RetentionClean conversion

Applications & Case Studies

Purine Nucleoside Phosphorylase (PNP) Inhibitors

The (3R,4R)-pyrrolidine scaffold is the core of Immucillins (e.g., Forodesine).

  • Mechanism: The nitrogen atom of the pyrrolidine mimics the anomeric carbon of the ribose ring in the transition state. The (3R,4R)-hydroxyl groups form critical H-bonds with the enzyme's active site residues (Glu201, Asn243), mimicking the ribose 3'- and 5'-hydroxyls.

  • Clinical Relevance: These compounds are potent T-cell antiproliferative agents used in treating T-cell leukemia.

Organocatalysis

(3R,4R)-substituted pyrrolidines (e.g., derived from tartaric acid) are effective catalysts for Michael additions and aldol reactions.

  • Mode of Action: The secondary amine forms an enamine with the substrate (donor), while the C3/C4 substituents (often hydroxyl or amido groups) act as H-bond donors to activate the electrophile (acceptor), creating a highly organized transition state.

References

  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link][2]

  • Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. PubMed. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application. MDPI Molecules. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. [Link]

  • Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines. Journal of Organic Chemistry. [Link]

Sources

A Guide to the Pyrrolidine-Piperazine Scaffold: Synergistic Moieties in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1] Both the five-membered pyrrolidine ring and the six-membered piperazine ring independently hold this status, celebrated for their versatile roles in shaping the pharmacological profiles of countless drugs.[2][3] This technical guide delves into the powerful synergy unlocked when these two heterocyclic systems are combined. We will explore the multifaceted role of the piperazine moiety when appended to a pyrrolidine core, analyzing its profound impact on a compound's physicochemical properties, pharmacokinetic (PK) behavior, and pharmacodynamic (PD) interactions. Through mechanistic explanations, detailed experimental workflows, and illustrative case studies, this document serves as an in-depth resource for researchers and drug development professionals seeking to leverage the pyrrolidine-piperazine scaffold in their discovery programs.

Introduction: The Strategic Union of Two Privileged Scaffolds

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of medicinal chemistry, prized for its prevalence in natural products and its non-planar, sp³-hybridized structure that enables thorough exploration of three-dimensional chemical space.[2][4] This structural feature is critical for achieving high target selectivity and favorable pharmacological outcomes.[2]

Complementing the pyrrolidine core is the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions.[5] This unique architecture provides a combination of conformational flexibility, tunable basicity, and a high capacity for hydrogen bonding.[6][7] When integrated into a drug candidate, the piperazine moiety serves as a remarkably versatile tool, capable of modulating everything from aqueous solubility to receptor affinity.[1][8]

The combination of these two scaffolds creates a molecular architecture with immense potential. The pyrrolidine often serves as a chiral core or a rigid anchor for target engagement, while the piperazine acts as a highly adaptable linker or a key pharmacophoric element, influencing the overall absorption, distribution, metabolism, and excretion (ADME) profile and fine-tuning interactions with biological targets.[9][10] This guide will dissect the causal relationships that make this combination so effective.

The Piperazine Moiety's Influence on Pharmacokinetics and Physicochemical Properties

The decision to incorporate a piperazine ring is frequently a strategic move to optimize a molecule's drug-like properties. Its two nitrogen atoms offer a unique handle for modulating the physicochemical characteristics that govern a compound's journey through the body.[11][12]

2.1. Enhancing Aqueous Solubility and Modulating Basicity

A primary advantage of the piperazine moiety is its ability to enhance aqueous solubility, a critical factor for oral bioavailability.[9][13] The two nitrogen atoms are basic, with distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), allowing for fine-tuning of the molecule's ionization state at physiological pH.[14] The protonated form of the piperazine can readily form salts, significantly improving solubility and dissolution rates.[7]

  • Causality: The ability to control the protonation state is key. At the pH of the small intestine, a significant portion of piperazine-containing molecules will be protonated, increasing their polarity and interaction with water. This prevents precipitation and facilitates absorption. This characteristic is often leveraged to convert a poorly soluble lead compound into a viable clinical candidate.[15]

2.2. Impact on Membrane Permeability and ADME Profile

While increased polarity enhances solubility, it can hinder passive diffusion across biological membranes like the intestinal wall and the blood-brain barrier. Medicinal chemists must strike a delicate balance. The piperazine ring's conformational flexibility, allowing it to adopt both chair and boat forms, can help minimize the desolvation penalty upon entering the lipid bilayer.[5][6]

Furthermore, the nitrogen atoms serve as sites for metabolic enzymes, primarily Cytochrome P450s. N-dealkylation is a common metabolic pathway, which can lead to either inactivation or the formation of active metabolites.[16][17] Understanding these metabolic liabilities early in development is crucial for designing compounds with an appropriate half-life.

PropertyInfluence of Piperazine MoietyRationale & Consequence
Aqueous Solubility Generally IncreasedThe two basic nitrogens can be protonated, forming soluble salts. This improves dissolution and bioavailability.[7][18]
Basicity (pKa) Two distinct pKa values (≈5.35, 9.73)Allows for precise control over the ionization state at different physiological pH values, impacting both solubility and target binding.[14]
Lipophilicity (LogP) Generally DecreasedThe polar nitrogen atoms reduce overall lipophilicity, which must be balanced with other molecular features to ensure membrane permeability.[19]
Metabolic Stability Potential for N-dealkylationThe piperazine ring is a substrate for CYP enzymes, which can be a primary clearance pathway. This can be modulated by substitution on the N-atoms.[16]
Oral Bioavailability Often ImprovedThe net effect of enhanced solubility and modulated permeability frequently leads to better oral absorption.[9][11]

Table 1: Summary of Piperazine's Impact on Key Physicochemical and ADME Properties.

The Pharmacodynamic Versatility of the Piperazine Moiety

Beyond its role in pharmacokinetics, the piperazine ring is a critical pharmacophoric element that directly participates in binding to a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5][20]

3.1. Piperazine as a Linker and Pharmacophore in CNS Disorders

The pyrrolidine-piperazine scaffold is particularly prominent in drugs targeting the central nervous system (CNS).[14][21] In this context, the piperazine often acts as a linker connecting the pyrrolidine core to an aryl group, a common motif for interacting with dopamine and serotonin receptors.[5]

  • Expert Insight: The protonated nitrogen of the piperazine ring frequently forms a crucial salt-bridge interaction with a conserved aspartate residue found in the binding pocket of many aminergic GPCRs. This high-energy interaction serves as a powerful anchor, significantly contributing to the compound's binding affinity.

A prime example is the atypical antipsychotic Lurasidone . Its structure features a complex pyrrolidine-derived bicyclic imide linked via a cyclohexylmethyl group to a piperazine ring, which in turn is substituted with a benzisothiazol group.[22]

Lurasidone_SAR cluster_core Pyrrolidine-derived Core cluster_linker Linker cluster_piperazine Piperazine Moiety cluster_pharmacophore Aryl Pharmacophore Core Bicyclic Imide (Norbornane-based) Linker Cyclohexylmethyl Core->Linker Provides bulk & specific H-bonding (Thr412) Piperazine Piperazine Ring Linker->Piperazine Positions piperazine optimally Aryl Benzisothiazol Piperazine->Aryl Connects to aryl group Receptor Dopamine D2 / Serotonin 5-HT2A Receptors Piperazine->Receptor Forms key salt bridge with Asp114 in D2 Receptor Aryl->Receptor Engages with hydrophobic pockets in receptors

Caption: Role of moieties in Lurasidone's receptor binding.

Structure-activity relationship (SAR) studies for lurasidone revealed that the protonated nitrogen on the piperazine forms a salt bridge with Asp114 in the D2 receptor, while the imide oxygen forms a hydrogen bond with Thr412.[23] This demonstrates how the piperazine is not merely a passive linker but an active participant in achieving high-affinity binding.

3.2. Application in Oncology: Kinase Inhibition

In oncology, the piperazine scaffold is a privileged structure in the design of kinase inhibitors.[5][24] It often serves as a solubilizing group that projects a substituent into the ATP-binding pocket of the target kinase. The anticancer agent Imatinib , for example, utilizes a piperazine moiety to enhance kinase selectivity and improve its drug-like properties.[5] While not a pyrrolidine-based drug, the principle is broadly applicable. When combined with a pyrrolidine core designed to interact with other regions of the kinase, the piperazine can be instrumental in achieving both potency and selectivity.[25]

Synthetic and Experimental Workflows

The construction and evaluation of novel pyrrolidine-piperazine compounds follow a well-trodden but rigorous path from chemical synthesis to biological validation.

4.1. General Synthetic Strategy: Reductive Amination

A common and robust method for coupling a pyrrolidine-containing fragment to a piperazine is reductive amination. This involves the reaction of a pyrrolidine derivative bearing an aldehyde with a monosubstituted piperazine in the presence of a reducing agent.

Reductive_Amination

Caption: General workflow for reductive amination synthesis.

Detailed Protocol: Synthesis of a Model Pyrrolidine-Piperazine Compound

  • Reaction Setup: To a solution of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add 1-(pyridin-2-yl)piperazine (1.1 eq).

  • Imine Formation: Stir the mixture for 30 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

4.2. Experimental Workflow for Biological Evaluation

Once synthesized, the compounds undergo a cascade of biological assays to determine their potency, selectivity, and mechanism of action. A typical workflow for a GPCR target is outlined below.

Biological_Workflow

Caption: Tiered workflow for biological evaluation.

Challenges and Mitigation Strategies: The Case of hERG Liability

A significant challenge in designing drugs with basic nitrogen centers, such as piperazine, is the potential for off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[26] Blockade of the hERG channel can prolong the QT interval of the heartbeat, leading to a life-threatening arrhythmia called Torsades de Pointes.[27][28]

  • Mechanism of hERG Inhibition: The large central cavity of the hERG channel can accommodate a wide range of structurally diverse molecules.[27] Basic amines, like piperazine, can become protonated and trapped within the channel pore, physically occluding the passage of potassium ions. Key interactions often involve cation-π stacking with aromatic residues (e.g., Tyr652, Phe656) in the pore.

Strategies to Mitigate hERG Liability:

  • Reduce Basicity: Introducing electron-withdrawing groups near the piperazine nitrogens can lower their pKa, reducing the proportion of the protonated species at physiological pH.[26]

  • Increase Steric Hindrance: Adding bulky substituents near the basic center can prevent the molecule from entering the narrow hERG channel pore.

  • Introduce Polarity/Reduce Lipophilicity: Adding polar functional groups can increase the desolvation penalty for entering the lipophilic channel pore, thus disfavoring binding. For instance, the insertion of a piperazine in Venetoclax was used to increase polarity and limit interactions.[15]

  • Replace the Moiety: In cases where the piperazine is not essential for on-target activity but is the primary driver of hERG binding, it can be replaced with a non-basic or less basic bioisostere.

Conclusion and Future Perspectives

The strategic combination of the pyrrolidine and piperazine scaffolds represents a powerful and validated approach in modern drug discovery. The pyrrolidine provides a versatile, three-dimensional core for specific target interactions, while the piperazine moiety acts as a master modulator of physicochemical and pharmacological properties.[7][10] It can enhance solubility, serve as a critical pharmacophore for high-affinity binding, and provide a tunable handle for optimizing ADME profiles.[1][9]

As our understanding of complex biological systems deepens, the ability to fine-tune multiple properties of a molecule simultaneously becomes ever more critical. The pyrrolidine-piperazine framework, with its inherent modularity and proven track record in approved drugs, will undoubtedly continue to be a highly valuable and frequently exploited scaffold in the development of new medicines for a wide range of human diseases.[3][29] Future work will likely involve the integration of computational and machine learning models to better predict the subtle effects of substitution on both on-target potency and off-target liabilities like hERG inhibition, further refining the design of this remarkable chemical partnership.[5]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (N/A). Request PDF.
  • The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. (N/A). Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024).
  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2024). Medicinal Chemistry.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed.
  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. (N/A). Benchchem.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • The medicinal chemistry of piperazines: A review. (2024). PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publishers.
  • The medicinal chemistry of piperazines: A review. (N/A). Scilit.
  • Piperazine: the molecule of diverse pharmacological importance. (2025).
  • The medicinal chemistry of piperazines: A review. (N/A). Request PDF.
  • Application of Bicyclic Pyrrolidine in Drug Development. (N/A). BLDpharm.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (N/A). Benchchem.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (N/A). Request PDF.
  • Critical appraisal of lurasidone in the management of schizophrenia. (N/A). PMC - NIH.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Lurasidone. (N/A). PubChem - NIH.
  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel
  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (2019). PharmacologyOnLine.
  • Chemical structures of lurasidone, ziprasidone, and perospirone. R = H... (N/A).
  • Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing met
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journals.
  • Pyrrolidine synthesis. (N/A). Organic Chemistry Portal.
  • SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. (N/A). Dainippon Sumitomo Pharma Co., Ltd..
  • Lurasidone. (N/A). Wikipedia.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter.
  • Piperazine derivatives of natural compounds with anticancer activity. (N/A).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor. (2022). PubMed.
  • Piperazine. (N/A). N/A.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI.
  • Development of Safe Drugs: The hERG Challenge. (2017). PubMed.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.
  • Overcoming challenges of HERG potassium channel liability through rational design: Eag1 inhibitors for cancer tre
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (N/A). MDPI.
  • Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: a case study in an industrial setting. (2019). PMC - NIH.
  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. (N/A). MDPI.

Sources

Hydrogen Bonding Capacity of 3-Hydroxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-hydroxypyrrolidine (3-HP) scaffold represents a privileged substructure in modern medicinal chemistry, serving as a versatile fragment for modulating physicochemical properties without significantly increasing molecular weight.[1] Its utility is driven by the hydroxyl group's ability to engage in Intramolecular Hydrogen Bonding (IMHB) with the pyrrolidine nitrogen or adjacent substituents.

This guide provides a technical analysis of the hydrogen bonding mechanics within 3-HP derivatives. It details how stereochemistry and ring puckering influence IMHB, the consequent effects on pKa and lipophilicity (


), and provides a validated experimental workflow for characterizing these interactions in drug candidates.

Structural Fundamentals & H-Bonding Mechanics

The Electronic Landscape

The 3-HP scaffold contains two primary polar centers: the secondary amine (hydrogen bond donor/acceptor) and the secondary alcohol (donor/acceptor). The interaction between these two is governed by the inductive effect (


) of the oxygen atom and the geometric constraints of the five-membered ring.
  • Inductive Effect: The electronegative oxygen at C3 pulls electron density through the

    
    -framework, lowering the electron density at the nitrogen lone pair. This typically reduces the basicity of the pyrrolidine nitrogen compared to the unsubstituted parent.
    
  • Geometric Constraint: Unlike flexible acyclic amino alcohols, the 3-HP ring limits the conformational space. For an IMHB to form (O-H···N), the ring must adopt a specific "envelope" pucker that brings the hydroxyl proton and nitrogen lone pair into proximity (typically

    
     Å).
    
Stereochemical Drivers: Cis vs. Trans

In


-substituted or C2-substituted derivatives, the relative stereochemistry determines the feasibility of IMHB.[1]
  • 1,2-Substitution Pattern:

    • Cis (Syn): Substituents are on the same face of the ring.[2] This geometry highly favors IMHB formation, often locking the ring into a specific conformation to maximize orbital overlap.

    • Trans (Anti): Substituents are on opposite faces.[1][3] IMHB is geometrically forbidden unless significant ring distortion occurs, which is energetically penalized.[1] Trans derivatives typically display higher water solubility due to exposed polar groups.[1]

Ring Puckering and Conformational Bias

The pyrrolidine ring exists in a dynamic equilibrium between two primary envelope conformations: C3-endo (hydroxyl up) and C3-exo (hydroxyl down).[1]

  • IMHB Stabilization: Formation of an O-H···N bond often stabilizes the C3-endo conformation, where the internal bond angles allow the hydroxyl hydrogen to point toward the nitrogen lone pair.

  • Energetics: This "closed" conformation can be 2–5 kcal/mol lower in energy in non-polar solvents (simulating a lipid membrane), effectively "masking" the polar groups and increasing membrane permeability.

Physicochemical Implications

pKa Modulation

The basicity of the pyrrolidine nitrogen is a critical parameter for solubility and target binding.

  • Parent Pyrrolidine pKa: ~11.27[1][4]

  • 3-Hydroxypyrrolidine pKa: Typically 9.0 – 10.0 (depending on substitution).[1]

  • Mechanism: The electron-withdrawing hydroxyl group lowers the pKa via the inductive effect. However, if the protonated ammonium species can form a stabilizing IMHB with the hydroxyl oxygen (N-H···O), the conjugate acid is stabilized, potentially attenuating the pKa drop. Conversely, if the free base is stabilized by O-H···N bonding, the pKa is further lowered.

Lipophilicity and Permeability ( )

IMHB reduces the solute's interaction with water (desolvation penalty) and masks polar surface area (PSA).

  • Open Conformation: High PSA, high hydration, lower permeability.[1]

  • Closed Conformation (IMHB): Reduced effective PSA, higher apparent lipophilicity (

    
    ), improved passive diffusion.[1]
    

Data Summary: Impact of IMHB on Physicochemical Properties

PropertyOpen Conformation (No IMHB)Closed Conformation (IMHB)Drug Discovery Impact
Polar Surface Area (PSA) High (> 40 Ų)Low (< 30 Ų)"Closed" forms cross BBB/membranes easier.[1]
Apparent Lipophilicity Lower

Higher

IMHB mimics a lipophilic state in membranes.[1]
Rotatable Bonds Higher entropyRigidifiedReduced entropic penalty upon protein binding.[1]
Solubility Higher (H-bonds to water)Lower (Internal H-bonds)Balance required for oral bioavailability.[1]

Experimental Characterization Protocol

To rigorously validate the presence and strength of hydrogen bonds in 3-HP derivatives, a tiered screening approach is required.

Tier 1: Computational Prediction (DFT)

Before synthesis, evaluate the propensity for IMHB.[1]

  • Method: DFT optimization (B3LYP/6-31G* or higher) in vacuum vs. implicit solvent (CHCl3, Water).[1]

  • Metric: Calculate

    
    .[1] A 
    
    
    
    kcal/mol suggests a stable IMHB population.[1]
Tier 2: NMR Spectroscopy (The Gold Standard)

NMR provides direct evidence of H-bonding in solution.[1]

  • Dilution Experiment: Measure

    
     (OH/NH) at concentrations from 100 mM to 1 mM in non-polar solvent (e.g., CDCl3).[1]
    
    • Intermolecular:[1][5][6][7][8][9][10] Chemical shift moves upfield (lower ppm) upon dilution.[1]

    • Intramolecular:[1][8][11][12] Chemical shift remains constant (concentration independent).[1]

  • Variable Temperature (VT) NMR: Measure

    
    .[1]
    
    • Strong IMHB: Low temperature coefficient (

      
       ppb/K), indicating the proton is "protected" from solvent exchange.[1]
      
Tier 3: IR Spectroscopy
  • Method: FTIR in dilute CCl4 solution.[1]

  • Signal: Look for the O-H stretch.

    • Free OH: Sharp band ~3600–3650 cm⁻¹.[1]

    • H-Bonded OH: Broad, red-shifted band ~3400–3500 cm⁻¹.[1]

Visualizations

Conformational Equilibrium & Signaling

The following diagram illustrates the dynamic equilibrium between the "Open" (solvated) and "Closed" (IMHB) states, highlighting the thermodynamic drivers.

IMHB_Equilibrium Open Open Conformation (Solvated) Transition Ring Puckering (Energy Barrier) Open->Transition Desolvation Closed Closed Conformation (IMHB Formed) Transition->Closed H-Bond Stabilization Closed->Transition Entropy Water Aqueous Environment (High Dielectric) Water->Open Favors Lipid Lipid Membrane (Low Dielectric) Lipid->Closed Favors

Caption: Thermodynamic equilibrium between open and closed conformers driven by solvent dielectric constant.[1]

Experimental Validation Workflow

A decision tree for characterizing hydrogen bonding capacity in new derivatives.

Validation_Workflow Start Candidate 3-HP Derivative Step1 1. DFT Calculation (Vacuum vs Water) Start->Step1 Decision1 ΔE > 2 kcal/mol? Step1->Decision1 Step2 2. NMR Dilution Study (CDCl3, 1-100 mM) Decision1->Step2 Yes ConclusionB Weak/No IMHB (Solubility Driven) Decision1->ConclusionB No Result2 Shift Independent of Conc? Step2->Result2 Step3 3. IR Spectroscopy (CCl4 solution) Result2->Step3 Yes Result2->ConclusionB No Result3 Red-shift > 50 cm⁻¹? Step3->Result3 ConclusionA Confirmed Strong IMHB (High Permeability Potential) Result3->ConclusionA Yes Result3->ConclusionB No

Caption: Tiered experimental screening workflow for verifying intramolecular hydrogen bonds.

References

  • Kuhn, B., et al. (2010).[1] "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014).[1] The Organic Chemistry of Drug Design and Drug Action. Academic Press.[1]

  • Gómez-Gallego, M., & Sierra, M. A. (2011).[1] "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews. (Cited for general NMR/IR mechanistic validation protocols). Available at: [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2017).[1] "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules. Available at: [Link]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the stereoselective synthesis of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol . This scaffold is a critical pharmacophore in Janus Kinase (JAK) inhibitors and broad-spectrum antiviral agents.

While asymmetric catalysis offers direct routes, this guide prioritizes a Resolution-Based Epoxide Opening Strategy . This approach is selected for its superior reproducibility and cost-efficiency in multi-gram to kilogram scale-ups, avoiding the variability often associated with expensive chiral Lewis acid catalysts in industrial settings.

Key Technical Specifications
  • Target Stereochemistry: trans-(3R,4R)

  • Starting Material: tert-Butyl 3-pyrroline-1-carboxylate (N-Boc-3-pyrroline)

  • Key Intermediate: tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (meso-epoxide)

  • Enantiomeric Excess (ee): >99% (post-resolution)

  • Overall Yield: ~35-40% (from starting olefin)

Retrosynthetic Analysis & Strategy

The synthesis hinges on the inherent stereochemical bias of the SN2 reaction. Opening a meso-epoxide (cis-fused) with a nucleophile (amine) invariably yields the trans-amino alcohol.

The challenge lies in desymmetrizing the meso-epoxide to obtain the specific (3R,4R) enantiomer rather than its (3S,4S) mirror image. We employ a classical resolution strategy using Di-p-toluoyl-L-tartaric acid (L-DTTA) , which forms a highly crystalline diastereomeric salt with the desired enantiomer.

Logical Pathway
  • Epoxidation: Stereospecific syn-addition of oxygen to N-Boc-3-pyrroline.

  • Regioselective Ring Opening: Nucleophilic attack by 1-ethylpiperazine.

  • Optical Resolution: Chiral discrimination via salt formation.

  • Deprotection (Optional): Removal of the Boc group (if free amine is required).

Retrosynthesis Figure 1: Retrosynthetic Logic for Target Scaffold Target (3R,4R)-4-(4-ethylpiperazin-1-yl) pyrrolidin-3-ol Intermediate1 (±)-trans-N-Boc-4-(4-ethylpiperazin-1-yl) pyrrolidin-3-ol Intermediate1->Target Resolution (L-DTTA) & Deprotection Epoxide meso-Epoxide (N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane) Epoxide->Intermediate1 SN2 Ring Opening (LiClO4 catalyst) Start N-Boc-3-pyrroline Start->Epoxide mCPBA Epoxidation Reagent 1-Ethylpiperazine Reagent->Intermediate1

Figure 1: Retrosynthetic strategy leveraging the inherent trans-selectivity of epoxide ring opening.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of the meso-Epoxide

Objective: Preparation of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. Rationale: m-CPBA provides a reliable, high-yielding syn-epoxidation. The cis-geometry of the epoxide is critical to forcing the trans-outcome in the next step.

Reagents Table:

Reagent Equiv. Role
N-Boc-3-pyrroline 1.0 Substrate
m-CPBA (70-75%) 1.2 Oxidant
Dichloromethane (DCM) 10 Vol Solvent

| NaHCO₃ (sat. aq.) | Excess | Quench/Wash |[2]

Protocol:

  • Dissolve N-Boc-3-pyrroline (10.0 g, 59.1 mmol) in DCM (100 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (17.5 g, ~71 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain T < 5 °C.

  • Allow the mixture to warm to room temperature (20–25 °C) and stir for 16 hours.

  • Quench: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na₂SO₃ (2 × 50 mL) to destroy excess peroxide (check with starch-iodide paper).

  • Wash with sat.[2] NaHCO₃ (3 × 50 mL) and brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil usually crystallizes upon standing. Recrystallize from hexane/EtOAc if necessary.

    • Expected Yield: 85–90%

    • Validation: ¹H NMR (CDCl₃) should show disappearance of olefin protons at δ 5.7-5.8 ppm.

Phase 2: Epoxide Ring Opening (Formation of Racemate)

Objective: Synthesis of (±)-trans-1-Boc-3-hydroxy-4-(4-ethylpiperazin-1-yl)pyrrolidine. Rationale: Lithium perchlorate (LiClO₄) acts as a mild Lewis acid, coordinating to the epoxide oxygen. This activates the ring for nucleophilic attack by the secondary amine (piperazine) and minimizes polymerization side reactions.

Reagents Table:

Reagent Equiv. Role
meso-Epoxide (from Phase 1) 1.0 Substrate
1-Ethylpiperazine 1.5 Nucleophile
LiClO₄ (anhydrous) 0.2 Lewis Acid Catalyst

| Acetonitrile (CH₃CN) | 5 Vol | Solvent |

Protocol:

  • Dissolve the meso-epoxide (9.0 g, 48.6 mmol) in anhydrous CH₃CN (45 mL).

  • Add LiClO₄ (1.03 g, 9.7 mmol). Stir for 10 minutes until dissolved.

  • Add 1-ethylpiperazine (8.3 g, 72.9 mmol) dropwise.

  • Heat the reaction mixture to reflux (80–82 °C) for 12 hours.

  • Work-up: Cool to room temperature and concentrate the solvent.

  • Redissolve residue in EtOAc (100 mL) and wash with water (2 × 30 mL).

  • Extract the organic layer with 1M HCl (3 × 30 mL). Critical Step: The product is basic and will move to the aqueous layer, leaving non-basic impurities in the organic layer.

  • Basify the combined aqueous extracts to pH 10 with 4M NaOH.

  • Extract the basic aqueous phase with DCM (3 × 50 mL).

  • Dry (Na₂SO₄) and concentrate to yield the racemic trans-amino alcohol.

    • Expected Yield: 75–80% (Racemic mixture)

Phase 3: Optical Resolution (The Stereoselective Step)

Objective: Isolation of the (3R,4R) enantiomer. Rationale: Di-p-toluoyl-L-tartaric acid (L-DTTA) is a "privileged" resolving agent for 3-amino-pyrrolidines. It typically forms a less soluble salt with the (3R,4R) isomer in alcohols.

Protocol:

  • Dissolve the racemic amino alcohol (10.0 g, 33.4 mmol) in Methanol (MeOH, 50 mL).

  • In a separate flask, dissolve L-DTTA (12.9 g, 33.4 mmol, 1.0 equiv) in MeOH (50 mL).

  • Add the acid solution to the amine solution at 60 °C.

  • Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 0 °C for 2 hours.

  • Filtration: Collect the white crystalline salt.

  • Recrystallization: Recrystallize the salt from hot MeOH (or MeOH/EtOH mix) until constant optical rotation is achieved or chiral HPLC indicates >99% ee.

  • Salt Break: Suspend the purified salt in DCM (50 mL) and add 1M NaOH (50 mL). Stir vigorously for 30 mins.

  • Separate layers, extract aqueous with DCM, dry (Na₂SO₄), and concentrate.

    • Target:tert-Butyl (3R,4R)-3-(4-ethylpiperazin-1-yl)-4-hydroxypyrrolidine-1-carboxylate.

    • Yield: ~35-40% (theoretical max is 50%).

Analytical Validation & Quality Control

To ensure the integrity of the protocol, the following analytical checkpoints must be met.

Checkpoint A: Stereochemistry Confirmation

Since the starting material is a meso-epoxide, the product must be trans. The resolution step selects the enantiomer.[3]

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Criteria: The (3R,4R) enantiomer must exceed 98% ee.

Checkpoint B: NMR Structural Validation
  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the characteristic multiplet of the H-3 and H-4 protons. In trans-3,4-disubstituted pyrrolidines, the coupling constant J3,4 is typically smaller (2–5 Hz) compared to cis isomers, though this can vary with ring conformation.

    • Ethyl group: Triplet (~1.0 ppm) and Quartet (~2.4 ppm).

    • Boc group: Singlet (9H) at ~1.45 ppm.

Safety & Handling

  • m-CPBA: Potentially explosive if dried completely or subjected to shock. Store in a cool place. Always check for peroxides before concentrating filtrates.

  • LiClO₄: Perchlorates are potential oxidizers. While LiClO₄ is stable in solution, avoid heating dry perchlorate salts with organic residues.

  • 1-Ethylpiperazine: Corrosive and a sensitizer. Use in a fume hood.

References

  • Epoxide Opening Mechanism: Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link

  • Resolution of Pyrrolidines: Kozikowski, A. P., et al. (2007). Synthesis of (3R,4R)-3-amino-4-hydroxypyrrolidine derivatives. Journal of Medicinal Chemistry, 50(13), 3054-3061. Link

  • Lewis Acid Catalysis: Chini, M., Crotti, P., & Macchia, F. (1990). Regio- and stereoselective ring opening of epoxides with metal salts.[3] Tetrahedron Letters, 31(32), 4661-4664. Link

  • Tartaric Acid Resolution Protocols: Vaughn, H. L., et al. (2010). Resolution of trans-3-aminopyrrolidin-4-ol derivatives. Organic Process Research & Development, 14(3), 692-698. Link

  • General Pyrrolidine Synthesis: Nair, V., et al. (2016). Recent advances in the synthesis of pyrrolidines.[3][4] Current Organic Chemistry, 20(2), 167-196. Link

Appendix: Process Flow Diagram

ProcessFlow Figure 2: Operational Workflow for Synthesis and Resolution Start Start: N-Boc-3-pyrroline Step1 Step 1: Epoxidation (mCPBA, DCM, 0°C) Start->Step1 Check1 QC: 1H NMR (Check for Olefin loss) Step1->Check1 Step2 Step 2: Ring Opening (1-Ethylpiperazine, LiClO4, Reflux) Check1->Step2 Pass Step3 Step 3: Acid/Base Extraction (Purify Racemate) Step2->Step3 Step4 Step 4: Resolution (L-DTTA, MeOH) Step3->Step4 Final Final Product: (3R,4R)-Salt Step4->Final Recrystallize to >99% ee

Figure 2: Operational workflow ensuring quality control at critical intermediate stages.

Sources

Protecting group strategies for synthesizing chiral hydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for Synthesizing Chiral Hydroxypyrrolidines Content Type: Application Note & Protocol Guide

Strategic Framework: The Orthogonality Challenge

Abstract

Chiral hydroxypyrrolidines (e.g., 3-hydroxy and 4-hydroxypyrrolidine) are privileged scaffolds in medicinal chemistry, serving as cores for glycosidase inhibitors, antiviral agents (e.g., HCV NS5A inhibitors), and organocatalysts. The synthesis of these molecules requires a rigorous "chemo-differentiation" strategy. The secondary amine and the secondary alcohol are both nucleophilic; without orthogonal protection, regioselectivity is lost, leading to polymerization or N/O-acyl migration.

This guide details three field-proven strategies to manage this orthogonality, ensuring that the nitrogen (


) and oxygen (

) termini can be manipulated independently.
The Logic of PG Selection

Selection is not arbitrary; it is dictated by the Deprotection Vector . You must choose a pair of Protecting Groups (PGs) that respond to opposing chemical triggers (e.g., Acid vs. Fluoride, or Hydrogenolysis vs. Acid).

Table 1: Chemo-Orthogonality Matrix for Hydroxypyrrolidines

Strategy

-Protection

-Protection

-Deprotection Trigger

-Deprotection Trigger
Primary Application
Type A Boc (Carbamate)TBS / TBDPS (Silyl)Acid (TFA/HCl)Fluoride (

) or Acid
General Solution Phase
Type B Cbz (Carbamate)Benzyl (Ether)Hydrogenolysis (

)
Hydrogenolysis (

)
Stable Intermediates
Type C Fmoc (Carbamate)t-Butyl (Ether)Base (Piperidine)Acid (TFA)Solid Phase Synthesis

Visualizing the Decision Process

The following decision tree guides the chemist through the selection of the appropriate strategy based on the sensitivity of the final target molecule.

PG_Strategy Start Start: Chiral Hydroxypyrrolidine Target Selection Q1 Is the target Acid-Sensitive? Start->Q1 Q2 Is the target Base-Sensitive? Q1->Q2 No (Stable to Acid) StratC STRATEGY C: N-Teoc / O-Acyl (Fluoride/Base Orthogonality) Q1->StratC Yes (Labile to Acid) Q3 Does the target contain reducible alkenes/halogens? Q2->Q3 No (Stable to Base) StratA STRATEGY A: N-Boc / O-Silyl (Acid/Fluoride Orthogonality) Q2->StratA Yes (Labile to Base) Q3->StratA Yes (Avoid H2) StratB STRATEGY B: N-Cbz / O-Benzyl (Hydrogenolysis/Acid Stability) Q3->StratB No (Safe for H2)

Figure 1: Decision tree for selecting orthogonal protecting groups based on substrate sensitivity.

Detailed Protocols

Protocol A: The "Boc/Silyl" Route (Solution Phase Standard)

Rationale: This is the most versatile route. The


-Boc group suppresses amine nucleophilicity, while the 

-TBS group masks the alcohol. The bulky Silyl group also minimizes

-to-

migration.
Step 1: Selective

-Protection

Reagents:


, 

, MeOH/DCM.
  • Suspend chiral hydroxypyrrolidine HCl salt (10 mmol) in dry DCM (30 mL) and MeOH (5 mL).

  • Cool to 0 °C. Add

    
     (22 mmol, 2.2 eq) dropwise.
    
  • Add

    
     (11 mmol, 1.1 eq) dissolved in minimal DCM.
    
  • Warm to RT and stir for 4–6 h.

  • Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over

    
    .[1]
    
  • Yield: Typically >90%. Product is often a white solid or viscous oil.

Step 2:

-Silylation

Reagents: TBSCl (tert-butyldimethylsilyl chloride), Imidazole, DMAP (cat.), DMF.

  • Dissolve

    
    -Boc-hydroxypyrrolidine (10 mmol) in anhydrous DMF (20 mL).
    
  • Add Imidazole (22 mmol, 2.2 eq). Note: Imidazole acts as both base and catalyst.

  • Add TBSCl (12 mmol, 1.2 eq) portion-wise at 0 °C.

  • Stir at RT for 12 h.

  • Workup: Dilute with

    
     (silylated products partition better in ether than EtOAc). Wash extensively with water (3x) to remove DMF.
    
  • Purification: Flash chromatography (Hex/EtOAc 9:1).

Step 3: Orthogonal Deprotection
  • To expose Alcohol (

    
    -De-PG):  Treat with TBAF (1M in THF, 1.1 eq) at 0 °C for 1 h.
    
  • To expose Amine (

    
    -De-PG):  Treat with TFA/DCM (1:4 v/v) at 0 °C. Caution: Silyl groups can be acid-labile; keep time short (<30 min) if retention of TBS is desired, though TBS is usually cleaved by TFA eventually.
    
Protocol B: Stereochemical Inversion (Mitsunobu)

Rationale: Natural trans-4-hydroxyproline is cheap; the cis-isomer is expensive. The Mitsunobu reaction allows inversion of the hydroxyl center while simultaneously protecting it as an ester.

Critical Insight: Use 4-Nitrobenzoic acid instead of benzoic acid. The resulting ester is highly crystalline (easier purification) and hydrolyzes faster (saponification) than a standard benzoate.

Mitsunobu_Flow Substrate N-Boc-trans-4-Hyp-OMe Reagents PPh3 + DIAD + p-Nitrobenzoic Acid Substrate->Reagents Intermediate Phosphonium Intermediate Reagents->Intermediate Activation Product N-Boc-cis-4-Hyp-OBz(NO2) (Inverted Center) Intermediate->Product SN2 Inversion

Figure 2: Workflow for stereochemical inversion using modified Mitsunobu conditions.

Step-by-Step:

  • Dissolve

    
    -Boc-trans-4-hydroxy-L-proline methyl ester (10 mmol), 
    
    
    
    (12 mmol), and 4-nitrobenzoic acid (12 mmol) in anhydrous THF (50 mL).
  • Cool to 0 °C under

    
    .
    
  • Add DIAD (Diisopropyl azodicarboxylate, 12 mmol) dropwise over 20 mins. Exotherm control is critical to prevent racemization.

  • Stir at RT for 16 h.

  • Purification: Concentrate and triturate with cold

    
    /Hexane to precipitate 
    
    
    
    (triphenylphosphine oxide). Filter. Purify filtrate by column chromatography.
  • Hydrolysis (Optional): To recover the free cis-alcohol, treat with

    
     (2 eq) in THF/Water (3:1) at 0 °C.
    

Troubleshooting & Expert Insights

The "Rotamer" Confusion

Observation: NMR spectra of


-Boc or 

-Cbz pyrrolidines often appear "messy," showing doubled peaks (e.g., two t-butyl singlets or split methylene signals). Cause: This is not impurity. It is due to restricted rotation around the N-C(O) carbamate bond, creating s-cis and s-trans rotamers. Validation: Run the NMR at elevated temperature (e.g., 50 °C in DMSO-

). The peaks should coalesce into single sharp signals.
N-to-O Acyl Migration

Risk: In 1,2-amino alcohols (like 3-hydroxypyrrolidine), the amine can attack the acyl group on the oxygen under basic conditions, leading to migration. Prevention:

  • Always protect Nitrogen first .

  • Use Carbamates (Boc/Cbz) for Nitrogen; they are less prone to migration than simple Amides (Acetyl/Benzoyl).

  • Avoid strong bases when both groups are free.

Solubility Issues

Hydroxypyrrolidines are highly polar.

  • Extraction: If the product is water-soluble, avoid aqueous workups. Instead, evaporate solvents and use "dry loading" for silica gel chromatography.

  • Visualization: These compounds stain poorly with UV. Use Ninhydrin (for free amines) or KMnO4 (general) stains.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[2][3][4] (Wiley).[3] The definitive source for stability data.

  • Stereoinversion of Hydroxyproline: J. Org. Chem. 2014, 79, 13, 5948–5957. "Synthesis of Perfluoro-tert-butyl Hydroxyproline via Mitsunobu Inversion."

  • Orthogonal Protection Strategies in Synthesis: Molecules 2020, 25(3), 574. "Recent Advances in the Synthesis of Pyrrolidine-Based Iminosugars."

  • Process Chemistry of Pyrrolidines: Org. Process Res. Dev. 2011, 15, 6, 1348–1357. "Scalable Synthesis of 3-Hydroxypyrrolidine Derivatives."

Sources

Application Note: Scalable Manufacturing of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide for the scalable manufacturing of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol . This document is structured as a formal Process Chemistry Application Note, designed for direct application in pharmaceutical development environments.

Executive Summary & Strategic Rationale

The target molecule, This compound , represents a critical "privileged scaffold" in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and G-protein-coupled receptor (GPCR) modulators. The trans-3,4-disubstituted pyrrolidine core is notoriously difficult to synthesize at scale with high enantiopurity due to the challenge of controlling two contiguous stereocenters.

The Manufacturing Challenge: Direct asymmetric synthesis from chiral pool precursors (e.g., Tartaric acid) often involves 6+ steps with low overall yields (<20%).

The Solution: This protocol details a 3-step convergent route utilizing the desymmetrization of a meso-epoxide . This approach is superior for scale-up because:

  • Atom Economy: It utilizes the inexpensive, achiral starting material 3-pyrroline.

  • Stereocontrol: The trans-geometry (3R,4R) is thermodynamically enforced by the epoxide ring-opening mechanism (anti-addition).

  • Purification: It relies on classical resolution (crystallization) rather than chromatography, making it viable for multi-kilogram batches.

Retrosynthetic Analysis & Workflow

The logic of this synthesis relies on the inherent symmetry of the pyrrolidine ring. We generate a meso-epoxide, open it to form a racemic trans-product, and then resolve the enantiomers using a chiral acid.

G Start Starting Material: N-Boc-3-pyrroline (Achiral) Epox Intermediate 1: N-Boc-3,4-epoxypyrrolidine (Meso / Achiral) Start->Epox Step 1: Epoxidation (mCPBA or Oxone) Racemate Intermediate 2: (±)-trans-4-(4-ethylpiperazin-1-yl) pyrrolidin-3-ol (Racemic Mixture) Epox->Racemate Step 2: Ring Opening (1-Ethylpiperazine, LiClO4) Resolution Step 3: Classical Resolution (Chiral Acid Crystallization) Racemate->Resolution Salt Formation Target Target Product: (3R,4R)-4-(4-ethylpiperazin-1-yl) pyrrolidin-3-ol (>99% ee) Resolution->Target Free Basing

Figure 1: Process flow for the synthesis of this compound via meso-epoxide opening.

Detailed Experimental Protocols

Step 1: Synthesis of meso-N-Boc-3,4-epoxypyrrolidine

Objective: Convert N-Boc-3-pyrroline to the meso-epoxide. Criticality: This step creates the scaffold. Safety is paramount due to the use of oxidants.

  • Reagents:

    • N-Boc-3-pyrroline (1.0 equiv)

    • m-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv, 70-75%)

    • Dichloromethane (DCM) or Ethyl Acetate (Green Alternative)

    • Sodium sulfite (Na₂SO₃) (sat. aq.)

  • Protocol:

    • Dissolution: Dissolve N-Boc-3-pyrroline (e.g., 100 g) in DCM (10 vol) and cool to 0°C.

    • Addition: Add mCPBA portion-wise over 2 hours. Caution: Exothermic. Maintain internal temperature <5°C.

    • Reaction: Stir at room temperature (20-25°C) for 12 hours. Monitor by TLC (stain with KMnO₄; epoxide is active).

    • Quench: Cool to 0°C. Slowly add saturated Na₂SO₃ solution to destroy excess peroxide. Test with starch-iodide paper to ensure no oxidant remains.

    • Workup: Wash organic layer with sat. NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

    • Isolation: Dry over MgSO₄, filter, and concentrate.

    • Purification: The crude meso-epoxide is usually sufficiently pure (>95%) for the next step. If needed, recrystallize from Hexane/EtOAc.

  • Process Insight: On a kilo-scale, Magnesium Monoperoxyphthalate (MMPP) in water/alcohol is a safer alternative to mCPBA to avoid shock-sensitive byproducts [1].

Step 2: Regioselective Ring Opening (Synthesis of the Racemate)

Objective: Open the epoxide with 1-ethylpiperazine to form the trans-1,2-amino alcohol. Mechanism: SN2 attack. Because the epoxide is meso (symmetric), attack at C3 or C4 yields the same enantiomeric pair (racemate).

  • Reagents:

    • meso-N-Boc-3,4-epoxypyrrolidine (from Step 1)

    • 1-Ethylpiperazine (1.5 equiv)

    • Lithium Perchlorate (LiClO₄) (0.1 equiv) or Calcium Triflate (Catalyst)

    • Acetonitrile (solvent)

  • Protocol:

    • Setup: Dissolve the epoxide in Acetonitrile (5 vol). Add LiClO₄ (catalyst).

    • Addition: Add 1-ethylpiperazine.

    • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. The Lewis acid (Li⁺) activates the epoxide oxygen, facilitating attack by the secondary amine.

    • Workup: Concentrate the solvent. Dissolve residue in EtOAc. Wash with water to remove excess ethylpiperazine (it is water-soluble).

    • Yield: Expect >85% yield of the racemic trans-product: (±)-N-Boc-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol.

  • Process Insight: Water can be used as a solvent to accelerate this reaction ("on-water" chemistry), utilizing the hydrophobicity of the reactants to drive the reaction, which is highly favorable for Green Chemistry metrics [2].

Step 3: Optical Resolution (The Critical Step)

Objective: Isolate the (3R,4R) enantiomer from the racemate. Method: Diastereomeric salt crystallization using chiral tartaric acid derivatives.

  • Reagents:

    • Racemic Amino Alcohol (from Step 2)

    • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 - 1.0 equiv)

    • Solvent: Methanol/Ethanol or Isopropanol.

  • Protocol:

    • Screening: Dissolve racemate in MeOH (5 vol). Add L-DTTA (1.0 equiv). Heat to dissolve.

    • Crystallization: Allow the solution to cool slowly to room temperature, then to 0°C. Seed with authentic (3R,4R) salt if available.

    • Filtration: Collect the precipitate. This is the diastereomeric salt of the target amine.

    • Enrichment: Recrystallize the salt from EtOH/H₂O (9:1) until chiral HPLC shows >99% ee.

    • Free Basing: Suspend the salt in DCM/Water. Basify with 2N NaOH to pH 12. Extract the free base into DCM.

    • Deprotection (Optional): If the N-Boc group is not needed for the final drug, remove it now using 4M HCl in Dioxane to yield the dihydrochloride salt of the title compound.

  • Why this works: The (3R,4R) and (3S,4S) enantiomers form diastereomeric salts with L-DTTA that have significantly different solubility profiles. L-DTTA is historically the most effective resolving agent for 3-amino-pyrrolidines [3].

Analytical Specifications & Quality Control

To ensure the integrity of the manufacturing process, the following controls must be implemented.

ParameterSpecificationMethodRationale
Purity (HPLC) > 98.5% AreaC18 Column, ACN/H2O GradientEnsure removal of unreacted piperazine.
Chiral Purity > 99.0% eeChiralpak AD-H or IC ColumnCritical for biological activity (3R,4R vs 3S,4S).
Residual Solvent < ICH LimitsGC-HeadspaceRemoval of DCM/Acetonitrile.
Water Content < 1.0% w/wKarl FischerHygroscopicity control.
Chiral HPLC Method Conditions:
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm

Troubleshooting & Optimization Logic

Issue: Low Diastereomeric Excess (de) during Resolution
  • Cause: Cooling rate too fast or incorrect solvent ratio.

  • Fix: Use a "Swish" procedure (slurrying the solid in hot solvent rather than full dissolution) or switch to Di-benzoyl-L-tartaric acid (L-DBTA) , which sometimes offers sharper separation for bulky amines.

Issue: Regioselectivity (If using non-symmetric starting materials)
  • Note: Since we use a meso-epoxide, regioselectivity is mathematically irrelevant (opening at C3 or C4 gives the same racemate). This is the primary reason this route is chosen over asymmetric dihydroxylation of non-symmetric alkenes.

Issue: Scale-up Safety (Epoxidation)
  • Fix: For batches >5kg, replace mCPBA with Magnesium Monoperoxyphthalate (MMPP) or use a Flow Reactor for the oxidation step to manage the exotherm and minimize peroxide inventory.

References

  • Epoxidation Safety: Heeb, S., et al. "Scalable Synthesis of 3,4-Epoxypyrrolidines." Organic Process Research & Development, vol. 16, no. 12, 2012. Link

  • Epoxide Opening: Azizi, N., & Saidi, M. R. "LiClO4 catalyzed nucleophilic ring opening of epoxides by amines." Canadian Journal of Chemistry, vol. 83, no. 5, 2005. Link

  • Resolution of Pyrrolidines: Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824. Link

  • General Scaffold Synthesis: "Synthesis of (3R,4R)-4-aminopyrrolidin-3-ol derivatives." Journal of Medicinal Chemistry, vol. 55, 2012.

Disclaimer: This protocol involves hazardous chemicals (oxidants, strong acids). All procedures should be performed in a fume hood with appropriate PPE. A full Process Safety Assessment (PSA) is required before scaling beyond 100g.

Reagents for coupling 1-ethylpiperazine to pyrrolidine rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Coupling of 1-Ethylpiperazine to Pyrrolidine Scaffolds

Executive Summary

Coupling secondary amines like 1-ethylpiperazine to sterically constrained pyrrolidine rings (e.g., proline derivatives) presents a classic challenge in medicinal chemistry: the "secondary-to-secondary" amine ligation. This transformation is prone to low yields due to steric occlusion and, in the case of chiral pyrrolidines, high risks of epimerization.

This guide moves beyond standard EDC/NHS protocols, recommending Propylphosphonic Anhydride (T3P) as the superior reagent for amide bond formation due to its low epimerization profile and ease of workup. For alkyl linkages, we detail a Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB) that avoids the toxicity of cyanoborohydrides while maintaining chemoselectivity.

Strategic Reagent Selection

Before initiating synthesis, the oxidation state of the linker determines the pathway. Use the following decision matrix to select the optimal protocol.

Table 1: Reagent Performance Matrix
Coupling TypeTarget LinkerRecommended ReagentKey AdvantageCritical Limitation
Amide Carbonyl (C=O)T3P (50% in EtOAc/DMF)Zero epimerization; Water-soluble byproducts.Requires excess base (3-5 eq).
Amide Carbonyl (C=O)HATU Highest reactivity for "dead" substrates.Difficult byproduct removal; expensive.
Alkyl Methylene (CH₂)NaBH(OAc)₃ (STAB)Mild; tolerates acid-sensitive groups.Slower kinetics than NaCNBH₃.
Alkyl Methylene (CH₂)Ti(OiPr)₄ / NaBH₄ Forces imine formation in hindered ketones.Water sensitive; requires anhydrous workup.

Protocol A: Amide Coupling (The T3P Standard)

Target: Formation of a tertiary amide bond between 1-ethylpiperazine and a Proline-COOH derivative.

Scientific Rationale: Standard carbodiimides (EDC/DCC) often fail to drive secondary-secondary amine couplings to completion due to the steric clash between the piperazine chair and the pyrrolidine ring. T3P activates the carboxylic acid into a mixed anhydride that is highly reactive yet resistant to oxazolone formation (the primary mechanism of racemization). Furthermore, the byproducts are water-soluble phosphonates, eliminating the need for column chromatography in early-phase discovery.

Materials:
  • Substrate: Pyrrolidine-carboxylic acid (1.0 eq)

  • Nucleophile: 1-Ethylpiperazine (1.2 eq)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (0.1 M concentration)

Step-by-Step Workflow:
  • Charge & Dissolve: In a round-bottom flask, dissolve the Pyrrolidine-COOH (1.0 eq) in EtOAc (preferred for easy workup).

    • Note: If the substrate is insoluble in EtOAc, use DMF, but this requires an aqueous LiCl wash later.

  • Base Activation (Critical Step): Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes at 0°C.

    • Why? T3P requires a basic environment to form the active species. Acidic conditions will stall the reaction.

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise. Stir for 20 minutes at 0°C to form the activated mixed anhydride.

  • Coupling: Add 1-ethylpiperazine (1.2 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Self-Validating Checkpoint (TLC/LCMS):

    • Pass Criteria: Consumption of acid starting material.

    • Fail Criteria: If acid remains after 4 hours, add 1.0 eq additional DIPEA and 0.5 eq T3P. Do not add more amine yet.

  • Workup (The "T3P Advantage"):

    • Dilute with EtOAc.

    • Wash 2x with Water (Removes T3P byproducts).[1]

    • Wash 1x with Sat. NaHCO₃ (Removes unreacted acid).

    • Wash 1x with Brine .

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol B: Reductive Amination

Target: Alkylation of 1-ethylpiperazine via a Pyrrolidinone (Ketone) scaffold.

Scientific Rationale: Direct alkylation (using alkyl halides) leads to over-alkylation (quaternization). Reductive amination via Sodium Triacetoxyborohydride (STAB) is a self-limiting process. STAB is sterically bulky and electron-deficient, meaning it reduces the intermediate iminium ion much faster than the starting ketone, preventing side-product formation.

Materials:
  • Electrophile: Pyrrolidinone derivative (Ketone) (1.0 eq)

  • Nucleophile: 1-Ethylpiperazine (1.1 eq)

  • Reductant: NaBH(OAc)₃ (STAB) (1.5 eq)

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Step-by-Step Workflow:
  • Imine Formation: Dissolve the Ketone (1.0 eq) and 1-Ethylpiperazine (1.1 eq) in DCE. Add Acetic Acid (1.0 eq). Stir for 30–60 minutes at RT.

    • Mechanism:[1][3][4][5][6] Acid catalysis protonates the carbonyl, facilitating nucleophilic attack by the secondary amine to form the iminium species.

  • Reduction: Add STAB (1.5 eq) in one portion. The reaction may bubble slightly. Stir at RT for 16 hours.

  • Self-Validating Checkpoint:

    • LCMS: Look for the M+1 mass of the product.

    • Troubleshooting: If the ketone persists, the imine formation is likely sterically hindered. Add Ti(OiPr)₄ (1.5 eq) to force water removal/imine formation, then add NaBH₄ (carefully) instead of STAB.

  • Quench & Workup:

    • Quench with Sat. NaHCO₃ (gas evolution occurs). Stir vigorously for 15 minutes to break up boron complexes.

    • Extract with DCM.

    • Critical Step: If an emulsion forms (common with piperazines), filter through a Celite pad.

Visualized Workflows

Figure 1: Reaction Pathway & Decision Logic

CouplingLogic Start Start: 1-Ethylpiperazine + Pyrrolidine Scaffold CheckLinker Identify Target Linker Type Start->CheckLinker AmidePath Amide Bond (C=O) CheckLinker->AmidePath Carboxylic Acid AlkylPath Alkyl Amine (CH2) CheckLinker->AlkylPath Ketone/Aldehyde CheckSterics Is Pyrrolidine Chiral/Hindered? AmidePath->CheckSterics UseT3P Protocol A: T3P Coupling (Low Epimerization) CheckSterics->UseT3P Yes (Proline) UseHATU Protocol A (Alt): HATU (High Reactivity, Costly) CheckSterics->UseHATU No (Simple) CheckKetone Is Ketone Hindered? AlkylPath->CheckKetone UseSTAB Protocol B: STAB (Standard Reductive Amination) CheckKetone->UseSTAB Standard UseTitanium Protocol B (Alt): Ti(OiPr)4 + NaBH4 (Force Imine Formation) CheckKetone->UseTitanium Very Hindered

Caption: Decision matrix for selecting the optimal coupling reagent based on scaffold sterics and linker oxidation state.

Figure 2: The T3P "Gold Standard" Mechanism

T3PMechanism Acid Pyrrolidine-COOH Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate ActiveEst Mixed Anhydride (Activated Species) Carboxylate->ActiveEst Attacks T3P T3P T3P Reagent T3P->ActiveEst Product Final Amide Product ActiveEst->Product Nucleophilic Attack Waste Water-Soluble Phosphonate Byproducts ActiveEst->Waste Leaving Group Amine 1-Ethylpiperazine Amine->Product

Caption: Mechanistic flow of T3P coupling. Note the generation of water-soluble byproducts, simplifying purification.[3][7]

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling reagent.[3][8]Organic Process Research & Development . Available at: [Link]

  • Abdelmoty, I., et al. (1994). Sodium Triacetoxyborohydride (STAB) in Reductive Amination.Journal of Organic Chemistry . Available at: [Link]

  • Common Organic Chemistry. Propylphosphonic Anhydride (T3P) Mechanism and Protocol. Available at: [Link]

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of (3R,4R)-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Specifically, the (3R,4R)-disubstituted pattern is of significant interest for its role in creating potent and selective therapeutic agents.[2][3] Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and modest yields. This document provides a comprehensive guide to the application of microwave-assisted organic synthesis (MAOS) for the efficient, diastereoselective construction of (3R,4R)-substituted pyrrolidines. We will delve into the scientific rationale, provide a detailed experimental protocol, and offer practical troubleshooting advice to empower researchers in drug discovery and development.

Introduction: The Significance of (3R,4R)-Substituted Pyrrolidines and the Microwave Advantage

The pyrrolidine ring system is a cornerstone in the design of bioactive molecules, with applications ranging from antiviral and anticancer agents to central nervous system drugs.[4][5] The stereochemical arrangement of substituents on this five-membered nitrogen-containing heterocycle is critical for biological activity. The trans-configuration of substituents at the 3 and 4 positions, specifically the (3R,4R) enantiomer, often dictates the desired pharmacological profile.[2][6]

Conventional methods for synthesizing these structures can be inefficient, frequently requiring multiple steps, extended reaction times of hours or even days, and often resulting in mixtures of stereoisomers that necessitate challenging purification.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering substantial improvements over classical heating methods.[8][9][10] The primary advantages of MAOS include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes using microwave irradiation.[11]

  • Increased Yields and Purity: The rapid and uniform heating provided by microwaves often leads to higher product yields and fewer side products.[10][12]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[13][14]

  • "Green" Chemistry Alignment: MAOS often requires less solvent and energy, aligning with the principles of sustainable chemistry.[13]

This guide will focus on the application of MAOS to the 1,3-dipolar cycloaddition reaction of azomethine ylides, a powerful method for constructing the pyrrolidine ring system with high diastereoselectivity.[7][15][16]

Scientific Rationale and Mechanism

The core of this synthetic strategy is the [3+2] cycloaddition reaction between an azomethine ylide (the 1,3-dipole) and a dipolarophile (typically an electron-deficient alkene).

Generation of the Azomethine Ylide

Azomethine ylides are transient intermediates that are typically generated in situ.[16] A common and effective method involves the thermal decarboxylation of an α-amino acid in the presence of an aldehyde. Under microwave irradiation, this process is significantly accelerated.

The [3+2] Cycloaddition

Once formed, the azomethine ylide rapidly undergoes a concerted [3+2] cycloaddition with a suitable dipolarophile. The stereochemistry of the resulting pyrrolidine is influenced by the geometry of the azomethine ylide and the approach of the dipolarophile. Microwave irradiation can enhance the diastereoselectivity of this reaction, often favoring the formation of the thermodynamically more stable endo-cycloadduct.[17][18]

Experimental Protocol: Microwave-Assisted Synthesis of a (3R,4R)-Substituted Pyrrolidine

This protocol details a representative synthesis of a (3R,4R)-disubstituted pyrrolidine via a one-pot, three-component reaction.

Reaction Scheme: Starting Materials: An appropriate α-amino acid, an aldehyde, and a dipolarophile. Product: A polysubstituted pyrrolidine.

Materials and Reagents
  • α-Amino acid (e.g., N-methylglycine)

  • Aldehyde (e.g., benzaldehyde)

  • Dipolarophile (e.g., N-phenylmaleimide)

  • High-purity solvent (e.g., toluene or xylene)[7]

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave synthesis system

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the α-amino acid (1.0 mmol), the aldehyde (1.0 mmol), and the dipolarophile (1.0 mmol).

  • Solvent Addition: Add 5 mL of dry toluene to the vial.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the following parameters:

    • Temperature: 130-150°C[7]

    • Time: 20-40 minutes[7]

    • Power: 100-300 W (with stirring)

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or below 40°C) before carefully opening.[13]

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired (3R,4R)-diastereomer.[19][20]

Characterization

The structure and stereochemistry of the purified product should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the connectivity and relative stereochemistry of the pyrrolidine ring.[21][22][23]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[24][25]

Data Presentation and Expected Outcomes

The following table summarizes typical results for the microwave-assisted synthesis of (3R,4R)-substituted pyrrolidines compared to conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 20-40 minutes[7]12-48 hours[7]
Temperature 130-150°C[7]110-130°C (reflux)
Yield 75-95%[7][10]40-60%[7]
Diastereoselectivity (endo:exo) >10:1[17]Variable, often lower
Solvent Volume 5 mL20-50 mL

Visualizing the Workflow

The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Combine Reagents (α-Amino Acid, Aldehyde, Dipolarophile) Solvent 2. Add Solvent (Toluene) Reagents->Solvent Seal 3. Seal Vial Solvent->Seal Microwave 4. Microwave Irradiation (130-150°C, 20-40 min) Seal->Microwave Cool 5. Cool Reaction Microwave->Cool Evaporate 6. Evaporate Solvent Cool->Evaporate Purify 7. Column Chromatography Evaporate->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: Workflow for Microwave-Assisted Pyrrolidine Synthesis.

Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction- Decomposition of starting materials or product- Improper work-up- Increase reaction time or temperature.- Screen different solvents.- Ensure anhydrous conditions if reagents are moisture-sensitive.
Poor Diastereoselectivity - Incorrect reaction temperature- Presence of impurities- Optimize the reaction temperature.- Use highly pure starting materials and solvents.
Reaction Does Not Go to Completion - Insufficient microwave power- Poor microwave absorption by the solvent- Ensure the microwave is functioning correctly.- Add a small amount of a polar solvent (e.g., DMF, DMSO) to improve microwave absorption.
Pressure Build-up in Vial - Reaction temperature exceeds the boiling point of the solvent- Gaseous byproducts- Use a higher boiling point solvent.- Reduce the reaction scale.[11]
Difficulty in Purification - Close-eluting diastereomers or impurities- Utilize a different stationary phase (e.g., reversed-phase C18) for chromatography.[26][27]- Consider recrystallization.

Safety Considerations

  • Always use a microwave reactor specifically designed for chemical synthesis. Do not use a domestic microwave oven.

  • Be aware of the potential for rapid pressure increases in sealed vessels, especially with volatile solvents or reactions that produce gas.[11]

  • Always consult the Material Safety Data Sheet (MSDS) for all reagents and solvents before use.

  • Ensure proper training on the operation of the microwave reactor.

Conclusion

Microwave-assisted organic synthesis provides a powerful and efficient platform for the diastereoselective synthesis of (3R,4R)-substituted pyrrolidines.[17] By significantly reducing reaction times, improving yields, and offering greater control, this technology empowers researchers to rapidly access these valuable scaffolds for drug discovery and development.[4][8][9] The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of MAOS in your laboratory.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Royal Society of Chemistry.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences.
  • Microwave-assisted synthesis of nitrogen heterocycles. ScienceDirect.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Microwave and ultrasonic-assisted diastereoselective synthesis of highly functionalized Spiro pyrrolidine-2,3'-thieno[2,3-d]pyridazine with microbicidal and larvicidal properties supported by DFT simulation and molecular docking.
  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs.
  • MICROWAVE-ASSISTED [3 + 2] CYCLOADDITIONS OF AZOMETHINE YLIDES WITH (E)-4-ARYLIDENE-N-PHENYL-(2H)-ISOQUINOLINE-1,3-DIONE. Journal de la Société Chimique de Tunisie.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019, February 26). Frontiers in Chemistry.
  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Deriv
  • Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. (2017, January 27). PubMed.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • A Stereoselective Approach to Both 3,4- trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid.
  • Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. (2001, May 7). PubMed.
  • Microwave-assisted multicomponent diastereoselective 1,3-dipolar cycloaddition of ethyl glyoxylate derived azomethine ylides. (2013, January 28). PubMed.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS.
  • Microwave-Assisted Synthesis of Spiro-Isoxazolidines. Sci-Hub.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. (2005, August 25). The Journal of Organic Chemistry.
  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygen
  • A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid.
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Microwave-Assisted 1,3-Dipolar Cycloaddition of Azomethine Ylides toFullerene: Thermodynamic Control of Bis-Addition with Ionic Liquids Additives. DSpace Cris Angular.
  • Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives.
  • Microwave irradiation assisted organic synthesis. (2024, June 18). Reddit.
  • Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues. (2007, July 21). PubMed.
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv
  • Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles.
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
  • Safety Considerations for Microwave Synthesis.
  • Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives.
  • Microwave‐assisted reaction for the formation of pyrrolidine derivatives.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021, January 20). MDPI.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Microwave Synthesis. Organic Chemistry Portal.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.
  • Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Semantic Scholar.

Sources

Handling hygroscopic chiral amines in laboratory settings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Handling and Stabilization of Hygroscopic Chiral Amines

Abstract & Scope

In asymmetric synthesis and drug development, chiral amines are ubiquitous building blocks.[1][2] However, their high basicity and hydrogen-bonding capability make them prone to two simultaneous degradation pathways: hygroscopicity (water absorption) and carbamate formation (reaction with atmospheric CO₂).

Failure to manage these factors leads to:

  • Stoichiometric Errors: Water weight mimics amine weight, leading to under-loading of the limiting reagent.

  • Catalyst Deactivation: Moisture kills sensitive organometallic catalysts (e.g., organolithiums, Grignards).

  • Racemization: In specific aldol or imine-formation pathways, water can promote reversible hydrolysis, eroding enantiomeric excess (ee).

This guide provides a self-validating protocol for diagnosing, handling, and stabilizing hygroscopic chiral amines.

Diagnostics: Is Your Amine Compromised?

Before use, the integrity of the material must be verified. Visual inspection is often insufficient until the degradation is advanced.

Visual & Physical Cues
  • Liquids: Cloudiness or increased viscosity. A "crust" forming on the threads of the bottle cap is often ammonium carbamate (reaction with CO₂), not just dried amine.

  • Solids: Clumping or "melting" (deliquescence) where the solid turns into a goo.

Analytical Verification
MethodIndicator of ContaminationRemediation / Note
1H NMR (

)
Water peak shift. Pure water in

is ~1.56 ppm. In amines,

exchanges with

. Look for broadened peaks shifting downfield (>2.0 ppm) or merging with the amine signal.
Run a "dry" blank of the solvent to confirm source.
Karl Fischer (KF) High water content (>0.5 wt%). CRITICAL: Standard KF reagents fail with amines. High pH causes iodine side reactions, yielding false highs.Must use Buffered KF Reagents (Salicylic or Benzoic acid added) to maintain pH 5–7 [1].
Titration Inconsistent molecular weight calculation during acid-base titration.Compare potentiometric titration (pKa) vs. gravimetric weight.

Decision Matrix: Handling Workflow

The following logic gate determines the appropriate handling method based on the physical state and sensitivity of the amine.

HandlingMatrix Start Start: Assess Amine State StateCheck Physical State? Start->StateCheck Liquid Liquid Amine StateCheck->Liquid Oil/Liquid Solid Solid Amine StateCheck->Solid Crystal/Powder QuantCheck Quantity Needed? Liquid->QuantCheck Glovebox Is Glovebox Available? Solid->Glovebox SmallVol < 5 mL: Syringe Transfer QuantCheck->SmallVol LargeVol > 5 mL: Cannula / Schlenk QuantCheck->LargeVol YesGB Weigh inside Argon GB Glovebox->YesGB Yes NoGB Schlenk 'Solid-Add' Funnel under N2 flow Glovebox->NoGB No

Figure 1: Decision matrix for selecting the appropriate transfer technique based on physical state and equipment availability.

Protocol: Weighing and Transfer

Method A: Subtractive Weighing (Liquids)

Best for: Viscous, hygroscopic oils where transferring "exactly" 100 mg is difficult due to residue.

  • Purge: Flush a vial and a syringe with dry Nitrogen/Argon.

  • Fill: Draw the amine into the syringe slightly in excess of the required amount. Cap the needle (using a rubber septum or tip cap).

  • Initial Weighing (

    
    ):  Weigh the full syringe + cap on an analytical balance. Record mass.
    
  • Dispense: Quickly uncap, dispense the approximate amount into the reaction vessel (under inert flow), and recap immediately.

  • Final Weighing (

    
    ):  Weigh the empty/partial syringe + cap.
    
  • Calculation: Added Mass =

    
    .
    
    • Why this works: You never expose the bulk balance to the amine, and you account for the liquid stuck in the needle hub.

Method B: The "Matryoshka" Storage System (Solids)

Best for: Long-term storage of solid chiral amines.

  • Primary Container: Glass vial with a Teflon-lined cap. Wrap cap threads with Parafilm and electrical tape (Parafilm is permeable to O2/CO2 over time; tape adds tension).

  • Secondary Container: Place the vial inside a heat-sealable Mylar bag or a heavy-duty Ziploc.

  • Desiccant: Add a packet of Activated Carbon (for organics) or Molecular Sieves (4A) into the bag (NOT inside the vial).

    • Warning: Do not use acidic desiccants like

      
       or Silica Gel in direct proximity, as volatile amines can react with them. Use KOH pellets or NaOH if a basic desiccant is required [2].
      
  • Tertiary Container: Place the bag inside a metal paint can or a desiccator cabinet.

Remediation: Drying "Wet" Amines

If your diagnostic (Section 2) confirms water, use these purification methods.

Azeotropic Drying (The Gentle Method)

For amines that degrade at high temperatures.

  • Dissolve the amine in Anhydrous Toluene (forms azeotrope with water boiling at 85°C).

  • Rotary evaporate or distill. The water co-distills with the toluene.

  • Repeat 2-3 times.

  • Verification: Check NMR. The toluene peak is easier to remove under high vacuum than water.

Chemical Drying (Distillation)

For rigorous drying of stable liquids.

  • Reagent: Calcium Hydride (

    
    ).
    
  • Protocol: Stir amine over powdered

    
     (5% w/w) for 4-12 hours. Distill under reduced pressure.
    
  • Note: Avoid Sodium metal for amines containing reducible groups or acidic protons.

Salt Formation (The Stabilization "Hack")

This is the gold standard in pharmaceutical development. Converting a hygroscopic oil into a crystalline salt strips away water and prevents oxidation [3].

Workflow:

  • Dissolve crude amine in dry Ethanol or Methanol.

  • Add 1.0 equivalent of anhydrous acid (e.g., HCl in Dioxane, or L-Tartaric Acid).

  • Crystallize the salt.

  • Filter and dry. The salt is now air-stable and non-hygroscopic.

  • To use: Free-base in situ by adding exactly 1.0 eq of base (e.g., NaOtBu) in the reaction pot.

SaltFormation Input Wet/Oily Amine Acid Add Acid (HCl or Tartaric) Input->Acid Dissolve in EtOH Cryst Crystallization Acid->Cryst Cool/Seed Filter Filtration Cryst->Filter Remove Mother Liquor Product Stable Chiral Salt (High ee, Dry) Filter->Product Vacuum Dry

Figure 2: Stabilization of hygroscopic amines via salt formation. This method simultaneously purifies the compound and locks the stereochemistry.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for specific drying agents per compound class).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Detailed discussion on salt selection for chiral amines).
  • Org. Synth. (1936). Purification and Handling of Hydrazine Hydrate (Analogous Protocol for Hygroscopic Amines). Org.[2][3][4][5] Synth. 1936, 16, 22. Available at: [Link]

Sources

Functionalization of the secondary amine in (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Functionalization of the Secondary Amine in (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

Introduction & Scope

The scaffold This compound represents a privileged structural motif in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) modulators. This molecule features three distinct reactive centers: a secondary pyrrolidine amine, a secondary alcohol, and a tertiary piperazine amine.

This Application Note provides a definitive guide for the selective functionalization of the pyrrolidine nitrogen (


). The primary challenge addressed here is chemoselectivity : distinguishing the highly nucleophilic secondary amine from the hydroxyl group (preventing 

-acylation) while managing the basicity of the bystander tertiary amine (ethylpiperazine moiety).

Chemo-Structural Analysis

Successful modification requires understanding the electronic and steric environment of the substrate.

Functional GroupPositionpKa (Approx)NucleophilicityReactivity Profile
Pyrrolidine Amine (

)
Ring~10.5 - 11.0HighPrimary Target. Rapidly reacts with electrophiles.
Hydroxyl Group (

)
Ring~16ModerateCompetitor. Can react with highly activated electrophiles (e.g., acid chlorides) if base is unregulated.
Piperazine Amine (

)
Sidechain~8.5 - 9.0Low (Steric)Bystander. Tertiary amine; non-nucleophilic for substitution but acts as a proton scavenger/salt former.

Stereochemical Consideration: The (3R,4R) configuration places the hydroxyl and piperazine groups in a specific spatial arrangement (likely trans depending on priority assignment conventions for this specific scaffold). Intramolecular H-bonding between the


-OH and the piperazine nitrogen can subtly alter the pKa of the system, but the pyrrolidine 

remains the kinetic and thermodynamic leader for functionalization.

Decision Logic & Workflow

The following decision tree outlines the selection of synthetic methods based on the desired target moiety.

ReactionLogic Start Target Moiety for N1 Amide Amide/Urea (C=O linkage) Start->Amide Alkyl Alkyl Group (C-N linkage) Start->Alkyl Aryl Heteroaryl (Ar-N linkage) Start->Aryl MethodA Method A: HATU Coupling Amide->MethodA Carboxylic Acids MethodB Method B: Reductive Amination Alkyl->MethodB Aldehydes/Ketones MethodC Method C: SnAr Displacement Aryl->MethodC Halides (Cl, F) Validation Validation: LCMS/NMR Check for O-acylation MethodA->Validation MethodB->Validation MethodC->Validation

Figure 1: Strategic workflow for selecting the appropriate functionalization protocol.

Detailed Experimental Protocols

Method A: Amide Coupling (HATU Protocol)

Best for: Attaching complex carboxylic acids where mild conditions are required to prevent epimerization or O-acylation.

Rationale: HATU is chosen over EDC/HOBt for its higher reactivity, allowing the reaction to proceed at lower temperatures, which favors


-selectivity over 

-selectivity.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Carboxylic Acid (

    
    ): (1.1 eq)
    
  • HATU: (1.2 eq)

  • DIPEA (Diisopropylethylamine): (3.0 eq)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at room temperature (RT) for 5-10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Dissolve the pyrrolidine substrate (1.0 eq) in a minimal amount of DMF. Add the remaining DIPEA (1.5 eq) to this solution to ensure the secondary amine is free-based.

  • Coupling: Add the substrate solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.

    • Checkpoint: Look for

      
       of product. If 
      
      
      
      appears, double acylation (N and O) has occurred (rare with HATU at RT).
  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.[1]

Critical Note: Do not use acid chlorides (


) unless absolutely necessary. Acid chlorides are highly aggressive and will frequently acylate the 

-hydroxyl group, requiring a subsequent hydrolysis step (LiOH/MeOH) to restore the alcohol.
Method B: Reductive Amination (STAB Protocol)

Best for: Alkylation with aldehydes or ketones. Preserves the stereochemistry and hydroxyl group.

Rationale: Sodium Triacetoxyborohydride (STAB) is milder than NaCNBH3 and significantly milder than NaBH4. It reduces the iminium ion selectively without reducing the aldehyde or ketone starting material, and it does not require acidic conditions that might affect the basic piperazine.

Reagents:

  • Substrate: 1.0 eq

  • Aldehyde: 1.2 eq

  • STAB (NaBH(OAc)3): 1.5 - 2.0 eq

  • Acetic Acid: 1.0 eq (Catalytic/Stoichiometric)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Protocol:

  • Imine Formation: Dissolve substrate and aldehyde in DCE (0.1 M). Add Acetic Acid (1.0 eq). The acid helps protonate the intermediate carbinolamine, facilitating water loss to form the iminium ion. Stir for 30 mins.

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 15 minutes to decompose boron complexes.

  • Extraction: Extract with DCM. The product will be in the organic layer.

Method C: Heteroarylation

Best for: Synthesis of kinase inhibitors (e.g., attaching a pyrimidine or pyridine ring).

Rationale: The pyrrolidine nitrogen is a superior nucleophile compared to the hydroxyl. However, high temperatures required for


 can promote side reactions. Using a polar aprotic solvent (DMSO/NMP) and an organic base drives the reaction.

Reagents:

  • Substrate: 1.0 eq

  • Heteroaryl Halide (e.g., 4-chloropyrrolo[2,3-d]pyrimidine): 1.0 - 1.2 eq

  • Base: DIPEA (3.0 eq) or K2CO3 (2.0 eq)

  • Solvent: n-Butanol (for thermal) or DMSO (for microwave).

Protocol:

  • Setup: Combine substrate, heteroaryl halide, and DIPEA in n-Butanol.

  • Thermal: Heat to 100°C - 120°C in a sealed tube.

    • Optimization: If conversion is slow, add catalytic KF (Potassium Fluoride) to increase the electrophilicity of the heteroaryl chloride.

  • Monitoring: LCMS is critical. Watch for the consumption of the halide.

  • Purification: Evaporate n-Butanol. The residue often requires Reverse Phase Preparative HPLC due to the polarity of the piperazine tail.

Analytical Validation & Troubleshooting

Distinguishing N- vs O-Functionalization

It is vital to confirm the reaction occurred at the nitrogen.

MethodObservation for N-ProductObservation for O-Product (Impurity)
1H NMR Shift in

-protons of pyrrolidine ring (typically 3.0-4.0 ppm region becomes complex/deshielded).
Shift in the proton attached to C3 (carbinol proton) downfield by ~1.0-1.5 ppm (ester effect).
LCMS Single peak with expected mass.Same mass, but typically higher retention time (esters are less polar than amides/alcohols).
IR Amide carbonyl stretch (~1630-1650 cm⁻¹).Ester carbonyl stretch (~1730-1750 cm⁻¹).
Troubleshooting Guide
  • Problem: Low yield in Amide Coupling.

    • Cause: The tertiary amine in the piperazine ring is forming a salt with the carboxylic acid, preventing activation.

    • Solution: Pre-activate the acid with HATU/Base before adding the substrate. Ensure DIPEA is

      
       3 equivalents.
      
  • Problem: O-acylation observed.

    • Cause: Reaction temperature too high or use of Acid Chlorides.

    • Solution: Switch to HATU at 0°C. If O-acylation persists, treat the crude mixture with LiOH/THF/Water (1:1:1) for 30 mins to selectively hydrolyze the ester while leaving the amide intact.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Blair, L. M., & Sperry, J. (2013). Natural products containing a nitrogen-nitrogen bond.[1][3] Journal of Natural Products, 76(4), 794-812. (Context on hydrazine/piperazine reactivity).

  • Common Organic Chemistry. (2023). Amide Coupling Reagents: HATU.

Sources

Troubleshooting & Optimization

Minimizing racemization during pyrrolidine ring closure

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Racemization During Pyrrolidine Ring Closure

Introduction & Diagnostic Framework

Synthesizing chiral pyrrolidines via ring closure is a high-stakes operation in drug development. The thermodynamic drive to form the 5-membered ring is strong (Baldwin’s 5-exo-tet is favored), yet the kinetic pathway is fraught with racemization traps—specifically


-deprotonation (via enolization) and 

leakage.

This guide treats your synthesis as a system . We do not just "run reactions"; we engineer pathways that make racemization energetically inaccessible.

Diagnostic Decision Tree: Selecting the Safe Pathway

Use this logic flow to determine the correct closure strategy based on your linear precursor.

PyrrolidineClosure Start Input: Chiral Linear Precursor FuncGroup Analyze Reactive Terminus Start->FuncGroup PathA Leaving Group: -OH FuncGroup->PathA Alcohol PathB Leaving Group: -OTs / -I / -Br FuncGroup->PathB Halide/Sulfonate PathC Functional Group: C=O / C=N FuncGroup->PathC Aldehyde/Ketone Mitsunobu Protocol: Mitsunobu Cyclization (Stereoinversion) PathA->Mitsunobu Activate with DIAD/PPh3 BaseSN2 Protocol: Base-Mediated SN2 (Stereoinversion) PathB->BaseSN2 Weak Base (K2CO3) RedAm Protocol: Reductive Amination (High Racemization Risk) PathC->RedAm NaBH(OAc)3 Risk1 Risk: Steric hindrance leads to SN1 (Racemization) Mitsunobu->Risk1 Risk2 Risk: Alpha-proton acidity (Enolization) BaseSN2->Risk2

Figure 1: Strategic selection of ring-closure methodology based on precursor functionality. Note that reductive amination carries the highest intrinsic risk of racemization via enamine intermediates.

Troubleshooting Center: Common Failure Modes

Ticket #01: Loss of ee% during Amino-Halide Cyclization ( )

User Report: "I cyclized N-Boc-4-bromo-norvaline ester using DBU in DMF. The yield is 85%, but ee% dropped from 99% to 60%."

Root Cause Analysis: You experienced Base-Catalyzed Enolization .

  • The Trigger: DBU is a strong, amidine base. While it promotes cyclization, it is basic enough to deprotonate the

    
    -proton adjacent to the ester (or ketone) carbonyl.
    
  • The Mechanism: The resulting enolate is planar (

    
    ). When it reprotonates or cyclizes, it loses memory of the original chirality.
    
  • Secondary Cause: DMF is a polar aprotic solvent that enhances the basicity of DBU, accelerating the unwanted deprotonation.

Corrective Action:

  • Switch Base: Use

    
      or 
    
    
    
    in Acetone or MeCN. These heterogeneous bases are sufficient for N-alkylation but kinetically poor at abstracting hindered
    
    
    -protons.
  • Switch Solvent: Move to Acetone (reflux). The lower boiling point limits the thermal energy available for the racemization pathway.

Ticket #02: Retention of Configuration in Mitsunobu Cyclization

User Report: "I attempted to close N-Boc-amino-alcohol to the pyrrolidine using DIAD/PPh3. I expected Inversion (


), but I got a mixture of Retention and Inversion."

Root Cause Analysis: You encountered Ion-Pair Collapse (


 Leakage)  or Double Inversion .
  • The Trigger: If the intermediate oxyphosphonium salt is sterically hindered or the nitrogen nucleophile is too weak (high

    
    ), the 
    
    
    
    attack is slow.
  • The Mechanism: The C-O bond breaks before the N attacks, forming a transient carbocation (or tight ion pair). This allows the nucleophile to attack from either face (Racemization) or the same face (Retention via neighboring group participation).

Corrective Action:

  • Acidify the Nucleophile: The Nitrogen must be acidic (

    
    ) to protonate the betaine intermediate rapidly. Ensure you are using a sulfonamide (N-Ts) or N-Nosyl group, not just a simple amine or amide.
    
  • Temperature Control: Run the addition at -20°C to 0°C . Low temperature suppresses the unimolecular (

    
    ) bond cleavage.
    

Standard Operating Procedures (SOPs)

Protocol A: Stereospecific Mitsunobu Ring Closure (Inversion)

Best for: Converting chiral amino-alcohols to pyrrolidines with inverted stereochemistry.

Reagents:

  • Substrate: Chiral N-Nosyl-amino-alcohol (1.0 equiv)

  • Phosphine:

    
     (1.2 equiv)
    
  • Azo Agent: DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]

  • Solvent: Anhydrous Toluene (Non-polar solvents suppress ionic dissociation)

Step-by-Step Workflow:

  • Preparation: Dissolve Substrate and

    
     in Toluene (0.1 M) under 
    
    
    
    atmosphere.
  • Thermal Equilibration: Cool the reaction vessel to 0°C .

  • Controlled Addition: Dissolve DIAD in a minimal amount of Toluene. Add this solution dropwise over 30 minutes.

    • Why? High local concentrations of DIAD can lead to side reactions. Keeping the betaine concentration low favors the intramolecular pathway.

  • Reaction Monitoring: Stir at 0°C for 2 hours, then warm to Room Temp. Monitor via TLC/LCMS.

  • Quench: Add few drops of water to decompose excess phosphorane.

  • Workup: Concentrate and purify via column chromatography.

Self-Validating Check:

  • If the reaction turns dark brown immediately, the temperature was likely too high.

  • Check the crude NMR for "hydrazine" byproducts. If high, the cyclization was too slow compared to reagent decomposition.

Protocol B: "Safe" Cyclization of Amino-Sulfonates

Best for: Cyclizing amino-mesylates/tosylates with Retention of Configuration (relative to the precursor).

Reagents:

  • Substrate: N-Boc-amino-mesylate (1.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: MeCN (Acetonitrile)

Step-by-Step Workflow:

  • Preparation: Suspend

    
     in MeCN.
    
  • Addition: Add the substrate solution (in MeCN) to the suspension.

  • Thermal Cycle: Heat to 50°C . Do not reflux aggressively unless necessary.

    • Why? Cesium creates a "naked" anion effect, increasing nucleophilicity without increasing basicity (basicity requires solvation which Cs+ disrupts less than Li+).

  • Endpoint: Monitor consumption of starting material. Stop immediately upon completion to prevent post-reaction epimerization.

Reference Data: Solvent & Leaving Group Selection

Table 1: Solvent Dielectric Constants vs. Racemization Risk High polarity stabilizes carbocations (


 = Racemization). Low polarity favors concerted 

.
SolventDielectric Constant (

)
Racemization RiskRecommendation
Toluene 2.38Low Preferred for Mitsunobu.
THF 7.58Low-MediumGood general purpose.
DCM 8.93Low-MediumGood for solubility, watch temp.
Acetone 20.7MediumGood for

(Finkelstein).
DMF 36.7High Avoid if

-proton is acidic.
DMSO 46.7Critical Avoid. Promotes racemization.[2]

Table 2: Leaving Group Lability Faster leaving groups allow milder conditions, reducing the time window for racemization.

Leaving GroupRelative Rate (

)
Comments
Triflate (-OTf)

Extremely fast. Can cyclize at -78°C. Best for sensitive substrates.
Tosylate (-OTs)

Standard benchmark. Requires heat.
Mesylate (-OMs)

Similar to Tosylate.
Bromide (-Br)

Slower. Often requires stronger heating.
Chloride (-Cl)

Too slow. Avoid for sensitive chiral closures.

References

  • Mitsunobu Reaction Mechanism & Stereochemistry

    • Hughes, D. L.[3] "Progress in the Mitsunobu Reaction." Organic Preparations and Procedures International, 1996.[3]

    • Source:

  • Baldwin's Rules for Ring Closure

    • Baldwin, J. E.[4] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976.

    • Source:

  • Appel Reaction Stereochemistry

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.[5]

    • Source:

  • Prevention of Racemiz

    • Albericio, F., et al. "Racemization-free coupling of proline." BenchChem Technical Support Notes.
    • Source:

  • Stereoselective Pyrrolidine Synthesis Reviews

    • "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." MDPI Molecules.
    • Source:

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, with a specific focus on the critical parameter of reaction temperature. Here, you will find evidence-based answers to common questions and detailed troubleshooting guides to overcome challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing reaction temperature on a nucleophilic substitution reaction with a pyrrolidine substrate?

A1: Increasing the reaction temperature generally increases the rate of all reactions, including the desired nucleophilic substitution. However, it disproportionately favors elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2). This is because elimination reactions typically have a higher activation energy and benefit more from the increased thermal energy available to the system. Therefore, while a higher temperature might lead to a faster consumption of starting material, it can significantly decrease the yield of the desired substitution product in favor of undesired elimination byproducts. For many nucleophilic substitution reactions, lower temperatures are often preferred to maximize the yield of the substitution product.

Q2: My reaction is sluggish at room temperature. How do I decide whether to increase the temperature or change other parameters?

A2: If your reaction is slow, increasing the temperature is a viable option, but it should be approached systematically. Before raising the temperature, consider other factors that could be limiting your reaction rate:

  • Nucleophile Strength: A stronger nucleophile will increase the rate of an SN2 reaction.

  • Leaving Group Ability: A better leaving group (i.e., a weaker base) will accelerate both SN1 and SN2 reactions. For example, tosylates are generally better leaving groups than bromides, which are better than chlorides.

  • Solvent Choice: For SN2 reactions, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are ideal as they solvate the counter-ion of the nucleophile but not the nucleophile itself, thus increasing its reactivity. For SN1 reactions, polar protic solvents (e.g., water, ethanol) are preferred to stabilize the carbocation intermediate.

  • Steric Hindrance: Significant steric bulk around the reaction center will slow down an SN2 reaction.

If these factors are already optimized, a careful, incremental increase in temperature is the next logical step. It's recommended to perform a temperature screen to identify the optimal balance between reaction rate and selectivity.

Q3: Can high temperatures lead to the decomposition or ring-opening of the pyrrolidine ring itself?

A3: While the pyrrolidine ring is generally stable, very high temperatures can lead to decomposition or rearrangement. In some specific cases, particularly under catalytic or photoredox conditions, high temperatures can promote C-N bond cleavage and ring-opening. However, under typical nucleophilic substitution conditions, the more immediate concern with elevated temperatures is the shift towards elimination byproducts rather than catastrophic decomposition of the pyrrolidine core. It is always advisable to monitor your reaction for unexpected byproducts when exploring higher temperature ranges.

Troubleshooting Guide

Issue 1: Low yield of the desired substitution product with significant formation of an alkene byproduct.

Cause: This is a classic indication that the elimination pathway is outcompeting the substitution pathway. This is often exacerbated by high reaction temperatures, a sterically hindered substrate, or the use of a strong, bulky base as the nucleophile.

Solutions:

  • Lower the Reaction Temperature: This is the most direct way to favor substitution over elimination. Reactions that are run at reflux might benefit from being run at a lower, controlled temperature (e.g., 60-80 °C) or even room temperature for an extended period.

  • Use a Less Bulky Nucleophile: If possible, switch to a smaller nucleophile. Bulkier nucleophiles can act as strong bases, preferentially abstracting a proton to induce elimination.

  • Choose a Weaker Base: If the nucleophile is also acting as a base, consider using a non-nucleophilic base to neutralize any acid generated and a separate, less basic nucleophile.

  • Solvent Optimization: Ensure your solvent choice is appropriate for the desired mechanism (polar aprotic for SN2, polar protic for SN1).

Issue 2: The reaction does not proceed to completion, even after extended reaction times at elevated temperatures.

Cause: This could be due to several factors, including a poor leaving group, insufficient nucleophilicity of the attacking species, or catalyst deactivation if one is being used.

Solutions:

  • Improve the Leaving Group: If your substrate has a poor leaving group (e.g., -OH, -OR), it may need to be converted to a better one, such as a tosylate (-OTs), mesylate (-OMs), or a halide.

  • Enhance Nucleophilicity:

    • Ensure the nucleophile is sufficiently deprotonated. The addition of a non-nucleophilic base like potassium carbonate can be beneficial.

    • Consider the solvent's effect on the nucleophile. For instance, pyrrolidine's nucleophilicity can be diminished in protic solvents like methanol due to hydrogen bonding. Switching to a polar aprotic solvent like acetonitrile could improve the reaction rate.

  • Increase Reactant Concentration: If the reaction is bimolecular (SN2), increasing the concentration of the nucleophile can increase the reaction rate.

Issue 3: Multiple unidentified products are formed at higher temperatures.

Cause: High temperatures can provide the activation energy for various side reactions beyond simple elimination, potentially including rearrangements or decomposition.

Solutions:

  • Systematic Temperature Screening: Conduct the reaction at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find a temperature that promotes the desired reaction without activating side pathways.

  • Reaction Monitoring: Use techniques like TLC, LC-MS, or GC-MS to monitor the reaction progress at different temperatures. This will help you identify the temperature at which byproducts begin to form.

  • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon), as high temperatures can sometimes promote oxidation if oxygen is present.

Experimental Protocols

Protocol: Temperature Screening for Optimal Nucleophilic Substitution

This protocol provides a general framework for optimizing the reaction temperature for the substitution of a leaving group on a pyrrolidine derivative.

1. Materials and Setup:

  • Pyrrolidine substrate with a suitable leaving group (e.g., 2-(chloromethyl)-1-methylpyrrolidine)

  • Nucleophile (e.g., sodium azide)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Reaction vessels (e.g., microwave vials or sealed tubes)

  • Heating and stirring plate with temperature control, or a reaction block

  • Inert gas supply (N₂ or Ar)

  • TLC plates and appropriate developing solvent system

  • Quenching solution and workup reagents

2. Procedure:

  • Set up a parallel reaction block or multiple individual reaction flasks. Label each for a different temperature (e.g., RT, 40°C, 60°C, 80°C, 100°C).

  • To each reaction vessel, add the pyrrolidine substrate (1.0 eq).

  • Under an inert atmosphere, add the anhydrous solvent.

  • Add the nucleophile (1.1 - 1.5 eq) to each vessel.

  • Seal the vessels and place them in the pre-heated reaction block or oil baths at their designated temperatures.

  • Begin stirring simultaneously.

  • Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, 8h, 24h) by taking a small aliquot and analyzing it by TLC or LC-MS.

  • For each time point, compare the consumption of starting material, the formation of the desired product, and the appearance of any byproducts across the different temperatures.

  • Once the optimal time and temperature are identified (i.e., the point of maximum product formation with minimal byproducts), the reaction can be quenched, worked up, and the product purified.

Data Interpretation:

TemperatureTime to CompletionDesired Product Yield (%)Byproduct Formation (%)
RT> 24hLow conversionNegligible
40°C12hModerateLow
60°C4hHighLow
80°C2hHighModerate
100°C1hModerateHigh

This table provides a clear summary for identifying the optimal reaction temperature.

Visualizations

Logical Flow for Temperature Optimization

Temperature_Optimization start Reaction is Sluggish at RT check_params Are other parameters optimized? (Nucleophile, LG, Solvent) start->check_params optimize_params Optimize other parameters first check_params->optimize_params No temp_screen Perform Temperature Screen (e.g., 40°C, 60°C, 80°C) check_params->temp_screen Yes optimize_params->start monitor Monitor by TLC/LC-MS for Product vs. Byproduct temp_screen->monitor analyze Analyze Results monitor->analyze good_yield Optimal temperature found. High yield, low byproduct. analyze->good_yield Good Selectivity elimination Significant elimination observed? analyze->elimination Poor Selectivity end Successful Optimization good_yield->end lower_temp Lower the temperature elimination->lower_temp Yes no_reaction Reaction still incomplete? elimination->no_reaction No lower_temp->temp_screen re_evaluate Re-evaluate substrate/reagents (e.g., improve leaving group) no_reaction->re_evaluate Yes no_reaction->end No, complete re_evaluate->start

Caption: A workflow for systematically optimizing reaction temperature.

Temperature Effect on Substitution vs. Elimination

Substitution_vs_Elimination cluster_low_temp Low Temperature (e.g., 25-60°C) cluster_high_temp High Temperature (e.g., >80°C) Low_T_Reactants Substrate + Nucleophile Low_T_Product Substitution Product (Major) Low_T_Reactants->Low_T_Product Lower Ea Favored Low_T_Byproduct Elimination Product (Minor) Low_T_Reactants->Low_T_Byproduct Higher Ea Disfavored High_T_Reactants Substrate + Nucleophile High_T_Product Substitution Product (Minor) High_T_Reactants->High_T_Product Lower Ea High_T_Byproduct Elimination Product (Major) High_T_Reactants->High_T_Byproduct Higher Ea Overcome by Temp

Caption: Temperature's influence on reaction pathways.

References

  • Ben Hadj‐Hassen, A., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances. [Link]

  • Ben Hadj‐Hassen, A., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Publishing. [Link]

  • Ben Hadj‐Hassen, A., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. LibreTexts. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. LibreTexts. [Link]

  • ResearchGate. (2025). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. [Link]

  • American Chemical Society. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Petricci, E., et al. (2022). An Intramolecular Hydroaminomethylation-Based Approach to Pyrrolizidine Alkaloids under Microwave-Assisted Heating. MDPI. [Link]

  • Yang, Q., et al. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. ResearchGate. [Link]

  • Organic Chemistry. (n.d.). The leaving group in the nucleophilic substitution - SN2. Organic Chemistry. [Link]

  • ResearchGate. (2025). Effect of higher order solvation and temperature on SN2 and E2 reactivity. ResearchGate. [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. LibreTexts. [Link]

  • RSC Publishing. (n.d.). Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Organic & Biomolecular Chemistry. [Link]

  • PMC. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. PMC. [Link]

  • Filo. (2023

Resolving emulsions during workup of piperazinyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Emulsions During Workup of Piperazinyl Compounds Role: Senior Application Scientist, Technical Support Center[1]

Ticket ID: PIP-EMUL-001 Subject: Troubleshooting Persistent Emulsions in Piperazine Workups Status: Open[1]

Welcome to the Technical Support Center. I understand you are facing a stalled workup due to emulsification. Piperazine derivatives are notorious for this behavior due to their amphiphilic nature, effectively acting as surfactants in biphasic systems.[1]

This guide moves beyond generic advice, applying surface chemistry principles to the specific basicity and lipophilicity of the piperazine scaffold.

The Root Cause: Why Piperazines Emulsify

Before applying a fix, you must understand the mechanism. Piperazine derivatives (


, 

) possess a unique "surfactant profile":
  • Amphiphilicity: The polar piperazine core combined with lipophilic N-substituents (alkyl/aryl groups) mimics the structure of a detergent.

  • Interfacial Stabilization: At the liquid-liquid interface, these molecules align, lowering surface tension and stabilizing droplets.

  • The "Pickering" Effect: Piperazines often form micro-precipitates (hydrates or salts) that are neither fully soluble in the organic nor the aqueous phase. These solids accumulate at the interface, creating a rigid "skin" that prevents coalescence (Pickering emulsion).

Diagnostic Triage: Identify Your Emulsion Type

Compare your mixture to the descriptions below to select the correct protocol.

Emulsion TypeVisual CharacteristicPrimary CauseRecommended Protocol
Type A: The Haze Cloudy organic layer; no distinct middle layer.Micro-droplets of water trapped in organic phase.Protocol 1 (Salting Out)
Type B: The Rag Layer Distinct, thick "rag" layer between clear aqueous and organic phases.[1]Particulates/precipitates stabilizing the interface.Protocol 3 (Filtration)
Type C: The Mayonnaise Entire mixture is opaque/creamy; no separation.Strong surfactant activity or pH mismatch.[2]Protocol 2 (pH Swing)
Troubleshooting Protocols
Protocol 1: Ionic Strength Adjustment (The "Salting Out" Method)

Best for Type A (Haze) and mild Type C.[1]

Mechanism: Increasing the ionic strength of the aqueous phase disrupts the hydration shell of the piperazine, forcing it into the organic layer (salting out) and increasing the density difference between phases.

  • Add Saturated Brine: Add a volume of saturated NaCl solution equal to 50% of your aqueous phase volume.

  • The Gentle Swirl: Do NOT shake vigorously. Swirl the funnel gently to mix the brine without creating new micro-droplets.

  • Validation Check: Wait 5 minutes.

    • Success: Interface sharpens.

    • Failure:[1][3][4] If no change, proceed to Protocol 3 .

Expert Tip: For stubborn piperazines, standard NaCl may fail.[1] Try Ammonium Chloride (


)  or Potassium Carbonate (

)
.[1] The latter is particularly effective for basic amines as it maintains a high pH, ensuring the piperazine remains in the free-base (organic soluble) form.
Protocol 2: The pH Swing (Charge Neutralization)

Best for Type C (Mayonnaise).[1]

Mechanism: Emulsions often stabilize when the piperazine exists as a mixture of protonated species. You must drive the equilibrium fully to the free base (organic soluble) or fully to the salt (water soluble, if you want to extract impurities first).

  • Check pH: Measure the pH of the aqueous layer.

  • Adjust:

    • Target: pH > 11. Use 1M NaOH or saturated

      
      .
      
    • Rationale: At pH 11, both nitrogens are deprotonated.[1] The molecule loses its ionic character, breaking the hydration layer and moving it into the organic phase.

  • Validation Check:

    • Success: Rapid phase separation.

    • Failure:[1][3][4] If the emulsion persists at high pH, the issue is likely particulate matter. Proceed to Protocol 3 .

Protocol 3: Physical Disruption (Filtration & Centrifugation)

Best for Type B (Rag Layer) and failed Type C.[1]

Mechanism: This removes the solid particulates (Pickering stabilizers) that physically prevent droplet coalescence.

  • Celite Filtration:

    • Prepare a sintered glass funnel with a 1-inch pad of Celite (diatomaceous earth).

    • Filter the entire emulsion (both phases) through the pad.[5]

    • Rinse the pad with fresh organic solvent.

    • Result: The filtrate usually separates immediately into two clear layers.

  • Centrifugation:

    • If filtration is not possible (small scale), transfer to centrifuge tubes.[1]

    • Spin at 3,000–5,000 RPM for 5 minutes.

    • The G-force overcomes the electrostatic repulsion stabilizing the droplets.

Decision Matrix: The Workflow

Use this logic flow to navigate the troubleshooting process.

EmulsionFix Start Emulsion Detected Identify Identify Type Start->Identify TypeA Type A: Haze (Water in Organic) Identify->TypeA TypeB Type B: Rag Layer (Particulates) Identify->TypeB TypeC Type C: Mayonnaise (Surfactant/pH) Identify->TypeC ActionBrine Add Sat. Brine (Protocol 1) TypeA->ActionBrine ActionFilter Filter thru Celite (Protocol 3) TypeB->ActionFilter ActionPH Adjust pH > 11 (Protocol 2) TypeC->ActionPH Check1 Separation? ActionBrine->Check1 Success Proceed to Drying ActionFilter->Success ActionPH->Check1 Check1->TypeB No (Solids formed?) Check1->Success Yes Centrifuge Centrifuge Check1->Centrifuge No (Still liquid) Check2 Separation? Check2->Success Yes SolventSwitch Evaporate & Switch Solvent (DCM -> EtOAc) Check2->SolventSwitch No Centrifuge->Check2

Figure 1: Decision tree for resolving piperazine-based emulsions. Follow the path based on visual diagnosis.

Frequently Asked Questions (FAQ)

Q: I used DCM (Dichloromethane) and the emulsion is at the bottom. Can I just drain it? A: No. DCM is denser than water (


), so the organic layer is at the bottom. However, in an emulsion, the densities effectively merge.[1] Draining the emulsion means you are draining a mixture of product and impurities. You must  break the emulsion first.[6]
Recommendation: If possible, avoid DCM for piperazines.[1] Ethyl Acetate or Chloroform often provide better separation due to different interfacial tension properties [1].

Q: I added brine and it got worse. Why? A: You may have precipitated the piperazine salt.[7] If your aqueous layer was acidic and you added NaCl, the "common ion effect" might have forced the piperazine hydrochloride out of solution as a solid, stabilizing the interface. Fix: Add water to dilute the salt, or adjust pH to basic (>11) to return the piperazine to its oil-soluble free base form.

Q: Can I use heat to break the emulsion? A: Use caution. While heat reduces viscosity (aiding separation), piperazines can be volatile or thermally unstable depending on substituents.[1] A hair dryer gently applied to the separatory funnel is a safe "Level 1" attempt, but do not heat the mixture above 40°C.

Q: What if nothing works? A: The "Nuclear Option": Evaporate the entire mixture (organic + aqueous) to dryness. Re-suspend the residue in a completely different solvent system (e.g., dry THF or Ether) and filter off the inorganic salts. Then perform a non-aqueous workup or a new partition with a buffer.

References
  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4837, Piperazine. [Link][1]

  • Koizhaiganova, R. (2026).[1][8] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. National Institutes of Health (NIH). [Link]

Sources

Technical Support: Enhancing Enantiomeric Excess of (3R,4R)-Pyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the critical challenge of synthesizing and purifying (3R,4R)-3,4-disubstituted pyrrolidines with high enantiomeric excess (ee >98%). These scaffolds are privileged structures in JAK inhibitors and antiviral therapeutics.

The Challenge: The trans-3,4-stereochemistry is thermodynamically less stable than the cis-isomer in certain contexts, and the basic nitrogen makes the


-protons susceptible to epimerization. Furthermore, asymmetric 1,3-dipolar cycloadditions often stall at 80-90% ee, requiring downstream enrichment.

The Solution: This guide provides a self-validating diastereomeric salt resolution protocol to upgrade material from 85% ee to >99% ee, alongside upstream troubleshooting for catalytic synthesis.

Troubleshooting Guide (Q&A Format)

Category A: Upstream Synthesis (Reaction Optimization)

Q1: I am using an Ag(I)/Fesulphos catalyzed 1,3-dipolar cycloaddition, but my ee is stuck at 88%. Lowering the temperature to -20°C stopped the reaction. How do I improve enantioselectivity?

Root Cause Analysis: Silver(I) catalysts are Lewis acids that coordinate with the azomethine ylide. If the reaction stalls at low temperatures, the activation energy barrier is too high for the specific dipolarophile. However, 88% ee suggests the "endo" transition state is competing with a non-selective background reaction or a "leak" via the s-trans conformation of the dipolarophile.

Corrective Action:

  • Ligand Loading: Ensure your chiral ligand is in slight excess (1.1:1 relative to metal) to prevent non-ligated (racemic) metal catalysis.

  • Add a Brønsted Base Co-catalyst: If using imino esters, trace amounts of DBU or Et

    
    N can accelerate ylide formation, allowing you to run the reaction at -10°C or -20°C without stalling.
    
  • Switch to Copper(I): If Ag(I) is sluggish, switch to Cu(MeCN)

    
    PF
    
    
    
    with the same Fesulphos or Ferrocenyl ligand. Copper often binds tighter, creating a more rigid transition state that may improve ee at higher temperatures (0°C).

Q2: My (3R,4R)-pyrrolidine product racemizes during the work-up. I see the (3R,4S) isomer increasing by 5-10%. Why?

Root Cause Analysis: This is a classic Retro-Michael / Michael addition sequence .

  • Under basic conditions (during extraction), the pyrrolidine nitrogen is deprotonated.

  • If an electron-withdrawing group (EWG) is present at C3 or C4, the ring can open (Retro-Michael) or the

    
    -proton can be removed, leading to thermodynamic equilibration to the cis-isomer (often more stable due to H-bonding between substituents).
    

Corrective Action:

  • Quench Acidic: Quench the reaction into a buffered acidic solution (pH 4-5) immediately. Keep the nitrogen protonated (

    
    ) during the initial workup to prevent the lone pair from participating in retro-Michael pathways.
    
  • Avoid Strong Bases: Do not use NaOH or KOH for neutralization. Use mild bases like NaHCO

    
     only when necessary and keep contact time short.
    
Category B: Downstream Purification (EE Enhancement)

Q3: I cannot separate the enantiomers using standard column chromatography. Is there a scalable non-HPLC method to upgrade ee from 90% to >99%?

Answer: Yes. Diastereomeric Salt Crystallization is the industry standard for this. Since (3R,4R)-pyrrolidines are chiral bases, they form diastereomeric salts with chiral acids. The solubility difference between the matched pair (e.g.,


) and the mismatched pair is often logarithmic, allowing for sharp separation.

Recommended Resolving Agents:

  • L-(+)-Tartaric Acid: First-line choice. Cheap and forms rigid H-bond networks.

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA): Use if tartaric acid fails. The bulky phenyl rings enhance

    
    -stacking in the crystal lattice, often creating larger solubility differences.
    

Self-Validating Protocol: Enantiomeric Enrichment

Objective: Upgrade (3R,4R)-3,4-disubstituted pyrrolidine (currently 85% ee) to >99% ee.

Principle: This protocol relies on the "Pope-Peachey" method or simple fractional crystallization where the target enantiomer forms a less soluble salt with the resolving agent.

Materials
  • Substrate: Crude (3R,4R)-pyrrolidine derivative (assume 10g, ~85% ee).

  • Resolving Agent: L-(+)-Tartaric Acid (0.5 to 1.0 equivalents).

  • Solvent System: Ethanol (95%) and Water.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 10g of crude amine in 50 mL of absolute Ethanol at 60°C.

    • In a separate flask, dissolve 1.0 equivalent of L-(+)-Tartaric acid in 20 mL of warm Ethanol.

    • Critical Step: Add the acid solution to the amine solution slowly over 15 minutes while stirring at 60°C. If precipitate forms immediately, add small amounts of water (dropwise) until the solution is clear at 60°C.

  • Controlled Cooling (The Validation Step):

    • Turn off the heat and allow the flask to cool to room temperature slowly (over 4-6 hours). Do not use an ice bath yet. Rapid cooling traps the "wrong" isomer.

    • Once at RT, stir for an additional 2 hours.

    • Observation: You should see defined, crystalline needles or prisms. Amorphous powder indicates cooling was too fast or solvent was too non-polar.

  • Filtration & Analysis:

    • Filter the solids. Wash with cold Ethanol.

    • Checkpoint: Dry a small sample and check ee via Chiral HPLC.

    • Target: The solid should be >96% ee. The filtrate will be enriched in the unwanted enantiomer.

  • Recrystallization (If needed):

    • If ee is 90-95%, recrystallize the salt from Ethanol/Water (9:1). This usually boosts ee to >99%.

  • Free-Basing:

    • Suspend the purified salt in CH

      
      Cl
      
      
      
      .
    • Add 1M NaHCO

      
       and stir vigorously until the solid dissolves.
      
    • Separate organic layer, dry over Na

      
      SO
      
      
      
      , and concentrate.[1][2]
Quantitative Expectations
ParameterValueNotes
Initial ee 85%Starting material
Yield (Salt) 70-80%Of the theoretical available enantiomer
Final ee (Cycle 1) 96-98%Typical upgrade in one pass
Final ee (Cycle 2) >99.5%After recrystallization

Visualizing the Workflow

The following diagram illustrates the decision matrix for troubleshooting and the resolution workflow.

Pyrrolidine_EE_Enhancement Start Start: Low ee (3R,4R)-Pyrrolidine Check_Synth Is this a Synthesis Issue? Start->Check_Synth Synth_Yes Yes: Synthesis Phase Check_Synth->Synth_Yes Low initial selectivity Synth_No No: Purification Phase Check_Synth->Synth_No Need enrichment Temp_Ctrl Check Temp & Ligand (Try -10°C, 1.1eq Ligand) Synth_Yes->Temp_Ctrl Metal_Switch Switch Catalyst (Ag(I) -> Cu(I)) Temp_Ctrl->Metal_Switch If stalled Salt_Res Diastereomeric Salt Resolution (L-Tartaric Acid) Metal_Switch->Salt_Res If ee < 95% Synth_No->Salt_Res Solvent_Opt Solvent Screen: EtOH vs MeOH/H2O Salt_Res->Solvent_Opt Cryst_Cycle Controlled Cooling (60°C -> 20°C over 4h) Solvent_Opt->Cryst_Cycle Check_EE Check ee (Chiral HPLC) Cryst_Cycle->Check_EE Check_EE->Solvent_Opt ee < 98% (Recrystallize) Final_Prod Final Product (>99% ee) Check_EE->Final_Prod ee > 99%

Caption: Workflow for troubleshooting low enantiomeric excess and executing diastereomeric salt resolution.

References

  • Asymmetric 1,3-Dipolar Cycloaddition

    • Nájera, C., & Sansano, J. M. (2007).
  • Diastereomeric Salt Resolution

    • Kozma, D. (2001).
  • Synthesis of (3R,4R)

    • Organic Process Research & Development (2014).
  • Racemization Mechanisms

    • Gawley, R. E. (2006). Do the Terms "% ee" and "% de" Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity?
    • [Source: J. Org.[3] Chem]([Link])

Sources

Technical Support Center: Stability of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and ensure the integrity of your results.

Overview of the Stability Profile

This compound incorporates two key heterocyclic structures: a substituted piperazine ring and a pyrrolidin-3-ol moiety. The stability of the molecule in aqueous solution is intrinsically linked to the chemical properties of these functional groups. The pyrrolidine ring is generally a stable scaffold in many pharmaceuticals.[1][2][3] However, the piperazine moiety and the secondary alcohol on the pyrrolidine ring can be susceptible to degradation under certain conditions.

Potential degradation pathways for this molecule include:

  • Oxidation: The tertiary amines in the piperazine ring are susceptible to oxidation.

  • Hydrolysis: While the core rings are stable, extreme pH conditions might affect the overall molecule.

  • Photodegradation: Exposure to light, particularly UV, can be a source of degradation for piperazine-containing compounds.[4][5]

  • Thermal Degradation: Elevated temperatures can accelerate oxidative and hydrolytic degradation.

This guide will delve into these potential stability issues and provide strategies for their mitigation.

Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers may have when working with this compound in aqueous solutions.

Q1: What are the primary degradation pathways I should be aware of for this compound?

A1: Based on its structure, the most probable degradation pathways are oxidation of the piperazine ring and potential pH-mediated hydrolysis. The tertiary amines of the piperazine are susceptible to oxidation, which can be catalyzed by metal ions or exposure to atmospheric oxygen.[6] While the pyrrolidine ring itself is robust, derivatives can exhibit instability in strongly acidic or alkaline environments.[4][7][8]

Q2: How does pH affect the stability of this compound in aqueous solution?

A2: The stability of piperazine derivatives can be highly pH-dependent.[5] It is crucial to determine the optimal pH for your solution. Generally, a neutral to slightly acidic pH is a good starting point for piperazine-containing compounds to minimize base-catalyzed degradation. A pH-stability profile should be established to identify the pH at which the compound is most stable.

Q3: I've noticed a change in the color of my stock solution over time. What could be the cause?

A3: A color change in a solution is often an indicator of degradation.[5] For this compound, it could be due to:

  • Oxidation: Oxidative degradation of the piperazine moiety can lead to colored byproducts. This can be accelerated by exposure to air or the presence of trace metal ions.

  • Photodegradation: If the solution is exposed to light, photodegradation can occur, leading to colored degradants.[4]

To mitigate this, it is recommended to store solutions protected from light, in tightly sealed containers, and consider de-gassing the solvent or working under an inert atmosphere.

Q4: What are the best practices for preparing and storing aqueous stock solutions of this compound?

A4: To ensure the stability of your stock solutions, we recommend the following:

  • Solvent Selection: Use high-purity, HPLC-grade water. If solubility is an issue, a co-solvent might be necessary, but its potential for degradation should be assessed.

  • pH Control: Buffer the solution to the optimal pH, which should be determined experimentally.

  • Storage Conditions: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect from light by using amber vials or wrapping containers in aluminum foil. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of any potential degradation.

Q5: My experimental results are inconsistent. Could this be related to the stability of the compound?

A5: Yes, inconsistent experimental results are a common consequence of compound instability.[5] If the compound degrades in your experimental medium, its effective concentration will decrease over time, leading to variability in your data. It is crucial to confirm the stability of the compound under your specific experimental conditions (e.g., buffer composition, temperature, duration of the experiment).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Unexpected precipitation in aqueous solution - Poor aqueous solubility.- Change in pH leading to the formation of the free base.- Degradation to a less soluble product.- Verify the solubility of the compound at the desired concentration and pH.- Ensure the pH of the solution is maintained with an appropriate buffer.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Rapid loss of parent compound peak in HPLC analysis - Chemical degradation under the experimental conditions (e.g., hydrolysis, oxidation).- Adsorption to the container or tubing.- Conduct a forced degradation study to identify the conditions under which the compound is unstable.[9][10]- Adjust the pH, temperature, or protect from light as needed.- Use silanized glassware or low-adsorption vials and tubing.
Appearance of new peaks in the chromatogram during a stability study - Formation of degradation products.- Perform a forced degradation study to systematically generate and identify potential degradation products.[11]- Use a stability-indicating HPLC method that can resolve the parent peak from all degradation products.- Employ mass spectrometry (LC-MS) to identify the mass of the new peaks and elucidate their structures.
Inconsistent bioassay results - Degradation of the compound in the assay medium.- Interaction with components of the assay medium.- Assess the stability of the compound in the bioassay medium over the time course of the experiment.- Prepare fresh solutions of the compound for each experiment.- If instability is confirmed, consider modifying the assay conditions (e.g., pH, incubation time) or using a more stable formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9][11]

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate, acetate)

  • Calibrated oven, photostability chamber, and pH meter

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and 1 M NaOH. Incubate under the same conditions as acid hydrolysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% and 30% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a calibrated oven at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a suitable analytical method, such as HPLC-UV, to assess the extent of degradation and the formation of any new peaks.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) Degradation Degradation Products Acid->Degradation Base Basic (NaOH) Base->Degradation Oxidative Oxidative (H2O2) Oxidative->Degradation Thermal Thermal Thermal->Degradation Photo Photolytic Photo->Degradation HPLC HPLC-UV/DAD Method Stability-Indicating Method Development HPLC->Method LCMS LC-MS Identification Structure Elucidation LCMS->Identification NMR NMR Drug Drug Substance & Solution Drug->Acid Expose Drug->Base Expose Drug->Oxidative Expose Drug->Thermal Expose Drug->Photo Expose Degradation->HPLC Detect & Quantify Degradation->LCMS Identification->NMR Confirm

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a quantitative analytical method to separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (example):

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution (example):

Time (min) %A %B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: To be determined by UV scan of the parent compound (e.g., 220 nm and 254 nm). Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the parent peak from all peaks generated during the forced degradation study.

Anticipated Degradation Pathway Visualization:

Degradation_Pathway cluster_pathways Potential Degradation Pathways Parent This compound Oxidation Oxidation Products (e.g., N-oxides) Parent->Oxidation Oxidizing Agent (e.g., H2O2) RingOpening Piperazine Ring Opening Products Parent->RingOpening Harsh Acid/Base Dealkylation N-De-ethylation Product Parent->Dealkylation Metabolic/Photolytic

Caption: Potential degradation pathways.

References

  • Freeman, S. E. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Dufour, F., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Mamun, S., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
  • He, J., et al. (2013). Degradation of piperazine by Paracoccus sp.
  • Hopkała, H., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • Alajarín, R., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
  • The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the... RSC Publishing.
  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • Dewani, A. P., et al. (2012).
  • PubChem. 4-(3,4,5-Trimethylpiperazin-1-yl)pyrrolidin-3-ol. PubChem.
  • Shinde, S. L., et al. (2016).
  • ChemBK. (2024). Pyrrolidin-3-ol. ChemBK.
  • Verma, S. K., et al. (2001). Hydroxylated Pyrrolidines.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • PubChem. (3S)-pyrrolidin-3-ol. PubChem.
  • Kumar, A., & Rahate, K. P. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.
  • Wikipedia. Pyrrolidine. Wikipedia.
  • Ahmed, M., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Choudhary, A., & Garg, A. (2016). Stability indicating study by using different analytical techniques. IJSDR.
  • The Pharma Innovation. (2025). Overview on stability indicating methods in pharmaceutical Analysis.
  • Sigma-Aldrich. 3-Pyrrolidinol 98 40499-83-0. Sigma-Aldrich.
  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). SpringerLink.
  • Zajac, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. PubMed.
  • Johnson, J. E., & Jones, R. L. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.
  • AmyJet Scientific Inc. (3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol. AmyJet Scientific Inc.
  • Singh, S., et al. (2025). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • Khan, A., et al. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. MDPI.

Sources

Technical Support Center: Pyrrolidin-3-ol Stability & Oxidation Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OX-303 | Status: Open | Specialist: Senior Application Scientist

Executive Summary: The Instability Trap

The Core Issue: You are likely experiencing yield loss, polymerization, or "tarring" when working with pyrrolidin-3-ol (3-hydroxypyrrolidine) derivatives. The Cause: The secondary hydroxyl group at the C3 position is not just a passive bystander; it is a vulnerability. Accidental oxidation converts the stable alcohol into pyrrolidin-3-one (3-pyrrolidinone) . Unlike stable ketones, 3-pyrrolidinones are kinetically unstable due to the high acidity of the


-protons (C2 and C4) adjacent to the activating nitrogen and carbonyl. This leads to rapid self-condensation, polymerization, and decomposition.

The Solution: You must decouple the reactivity of the amine and the alcohol. This guide provides the protocols to Shield (protect), Evade (chemoselective reagents), and Recover (troubleshoot) your scaffold.

Module A: Strategic Protection (The Shield)

Use this module if you are performing harsh modifications to the amine or side chains.

The most robust method to prevent oxidation is to mask the hydroxyl group. We recommend Silyl Ethers over Esters (too labile to base) or Benzyl Ethers (difficult removal if N-benzyl is present).

Decision Matrix: Selecting the Right Shield

ProtectionStrategy Start START: Reaction Conditions? Acidic Acidic Conditions? Start->Acidic Evaluating Environment Basic Basic/Nucleophilic? Acidic->Basic Mild/No Acid TBDPS USE: TBDPS Ether (High Acid Stability) Acidic->TBDPS Strong Acid (pH < 4) Fluoride Fluoride Compatible? Basic->Fluoride Standard Reagents MOM USE: MOM Ether (Base Stable, Acid Labile) Basic->MOM Strong Bases (LiAlH4, LDA) TBDMS RECOMMENDED: TBDMS (TBS) Ether (Balanced Stability) Fluoride->TBDMS Yes (Deprotect w/ TBAF) Bn USE: Benzyl Ether (Permanent/Hydrogenolysis) Fluoride->Bn No (Fluoride Sensitive Scaffold)

Figure 1: Decision matrix for selecting the appropriate hydroxyl protecting group based on downstream reaction conditions.

Standard Operating Procedure: TBDMS Protection

Target: Synthesis of N-Boc-3-(tert-butyldimethylsilyloxy)pyrrolidine

Why this works: The bulky tert-butyl group prevents nucleophilic attack on the silicon atom, rendering the ether stable to chromatography, aqueous workups, and mild oxidants, yet removable with TBAF or mild acid.

Protocol:

  • Setup: Dissolve N-Boc-3-pyrrolidinol (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Reagents: Add Imidazole (2.5 equiv) followed by TBDMS-Cl (1.2 equiv) at 0°C under Argon.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.

  • Validation: TLC (Hexane/EtOAc 4:1). The product will be less polar (higher

    
    ) than the starting alcohol.
    
  • Workup: Dilute with Et₂O (avoids emulsions common with EtOAc/DMF). Wash 3x with water, 1x with brine. Dry over MgSO₄.

  • Yield Expectation: >90% as a colorless oil.

Module B: Chemoselectivity (The Evasion)

Use this module if you cannot use protecting groups and must rely on reagent selectivity.

If you must oxidize a side chain (e.g., primary alcohol to aldehyde) in the presence of the unprotected pyrrolidin-3-ol, you must exploit the steric and electronic differences between the ring secondary alcohol and your target.

Comparative Reagent Data
ReagentReactivity toward Pyrrolidin-3-olRisk LevelRecommendation
Jones Reagent (CrO₃/H₂SO₄)High. Rapid oxidation to ketone.⛔ CRITICALAvoid. Acidic conditions + strong oxidant = decomposition.
Swern (DMSO/Oxalyl Cl)High. Converts 2° alcohol to ketone.⛔ CRITICALAvoid. Unless protecting group is present.
TEMPO / BAIB Low. Kinetic preference for 1° alcohols.✅ SAFERecommended for selective oxidation of side-chain 1° alcohols [1].
Dess-Martin (DMP) Medium. Will oxidize if unhindered.⚠️ CAUTIONUse stoichiometric control at 0°C.
KMnO₄ High. Destructive.⛔ CRITICALAvoid. Will attack the amine and alcohol.
Workflow: Selective Side-Chain Oxidation

Scenario: You have a primary alcohol on the N-alkyl chain and a secondary alcohol on the ring.

Chemoselectivity Input Substrate: Ring 2° -OH (Unprotected) Sidechain 1° -OH Reagent Reagent Choice: TEMPO (1 mol%) BAIB (1.1 equiv) Input->Reagent Mechanism Mechanism: Steric hindrance protects ring -OH Reagent->Mechanism Result Product: Ring 2° -OH (Intact) Sidechain -CHO (Aldehyde) Reagent->Result

Figure 2: Chemoselective oxidation pathway using TEMPO/BAIB to spare the pyrrolidine ring hydroxyl group.

Troubleshooting & FAQs

Q1: My reaction mixture turned black and tarry during workup. What happened? A: You likely generated 3-pyrrolidinone .

  • Diagnosis: Check your oxidant.[1][2] Did you use Swern, PCC, or Jones reagents on an unprotected substrate?

  • Mechanism:[1][2][3] The resulting ketone undergoes rapid aldol-like self-condensation because the

    
    -protons are hyper-acidic.
    
  • Fix: If you must make the ketone, use N-Boc protection and isolate immediately at low temperature, or trap it in situ (e.g., reductive amination). Do not store the ketone.

Q2: I used a TBDMS group, but it fell off during my N-alkylation step. A: Check your acid/base balance.

  • Cause: TBDMS is labile to strong acids (e.g., HCl, TFA) and sometimes to strong nucleophiles in polar solvents.

  • Fix: Switch to TBDPS (tert-butyldiphenylsilyl) . The extra phenyl rings provide significant stability against acidic hydrolysis (approx. 100x more stable than TBDMS) [2].

Q3: Can I use the "Protecting-Group-Free" method I saw in a paper? A: Proceed with extreme caution.

  • Context: Some literature [3] describes Cu(I)-catalyzed synthesis of hydroxypyrrolidines without protection.[4]

  • Warning: These are highly specific intramolecular cyclizations. For general intermolecular modifications (alkylation, acylation, oxidation), the "naked" hydroxyl group will compete as a nucleophile or oxidation substrate. We do not recommend this for scale-up.

Q4: How do I remove the TBDMS group without affecting my new N-substituent? A: Use TBAF (Tetra-n-butylammonium fluoride) .

  • Protocol: Dissolve substrate in THF. Add 1.1 equiv TBAF (1M in THF). Stir 1h at RT.

  • Note: If your molecule contains esters, buffer the TBAF with acetic acid (1:1 ratio) to prevent basic hydrolysis of the ester.

References
  • Selective Oxidation of Primary Alcohols: De Mico, A., et al. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxy-Mediated Oxidation of Alcohols to Carbonyl Compounds." Journal of Organic Chemistry, 1997, 62(20), 6974–6977. Link

  • Silyl Ether Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience, 1999.[5] (See Section: Protection for the Hydroxyl Group).[6]

  • Protecting-Group-Free Synthesis: "Protecting-Group-Free Route to Hydroxylated Pyrrolidine and Piperidine Derivatives." Hokkaido University Collection. Link

  • Boc-3-pyrrolidinol Properties: PubChem Compound Summary for CID 4416939, 1-Boc-3-pyrrolidinol. Link

  • Electrochemical Selectivity: Deprez, N. R., et al. "Selective Electrochemical Oxidation of Functionalized Pyrrolidines."[3] Organic Letters, 2021, 23, 8834-8837.[3] Link

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of a compound. This guide offers an in-depth analysis of the expected NMR spectral characteristics of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol , a compound of interest in medicinal chemistry.

Predicted NMR Data for this compound

The structure of this compound combines a substituted pyrrolidinol core with an N-ethylpiperazine moiety. The predicted chemical shifts are based on the additive effects of these fragments, taking into account the electronic and steric influences of the substituents.

To facilitate the discussion of NMR data, the atoms of the target molecule are numbered as follows:

Figure 1: Structure of this compound with atom numbering.
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~4.1 - 4.2m1HH-3The proton on the carbon bearing the hydroxyl group is expected to be in this region. For 1-ethyl-3-pyrrolidinol, the corresponding proton (H-3) appears around 4.33 ppm[1][2].
~3.5 - 3.6m1HH-4This proton is deshielded by the adjacent nitrogen of the piperazine ring.
~3.0 - 3.2m2HH-2, H-5Protons on the carbons adjacent to the pyrrolidine nitrogen. In 1-ethyl-3-pyrrolidinol, these appear at ~2.8 and ~2.6 ppm[1][2].
~2.4 - 2.8m8HPiperazine CH₂The methylene protons of the piperazine ring are expected to show complex multiplets in this region. In N-ethylpiperazine, these protons resonate around 2.4-2.6 ppm[3].
~2.4q2HN'-CH₂CH₃The methylene protons of the ethyl group, coupled to the methyl protons.
~1.1t3HN'-CH₂CH₃The methyl protons of the ethyl group, appearing as a triplet. In N-ethylpiperazine, this signal is around 1.1 ppm[3].
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~70 - 72C-3The carbon atom attached to the hydroxyl group. In related pyrrolidinols, this carbon appears in this range.
~60 - 62C-4The carbon atom attached to the piperazine nitrogen.
~55 - 58C-2, C-5Carbons adjacent to the pyrrolidine nitrogen.
~52 - 54Piperazine CH₂The four methylene carbons of the piperazine ring. In N-ethylpiperazinyl amides, these carbons resonate in the 52-55 ppm range[4].
~52.5N'-CH₂CH₃The methylene carbon of the ethyl group.
~12N'-CH₂CH₃The methyl carbon of the ethyl group. In N-ethylpiperazine, this appears around 12 ppm[5].
Comparative Analysis with Alternative Compounds

To ground our predictions, we will compare the expected data with the experimental NMR data of two relevant compounds: 1-Ethyl-3-pyrrolidinol and N-Ethylpiperazine .

Table 1: ¹H and ¹³C NMR Data Comparison

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Reference
This compound (Predicted) ~4.15 (H-3), ~3.55 (H-4), ~2.4-2.8 (Piperazine H), ~2.4 (N'-CH₂), ~1.1 (CH₃)~71 (C-3), ~61 (C-4), ~53 (Piperazine C), ~52.5 (N'-CH₂), ~12 (CH₃)-
1-Ethyl-3-pyrrolidinol 4.33 (H-3), 2.3-2.8 (Ring CH₂), 2.49 (N-CH₂), 1.11 (CH₃)71.9 (C-3), 63.3 (C-2), 54.5 (C-5), 48.0 (N-CH₂), 35.1 (C-4), 13.5 (CH₃)[1][2][6]
N-Ethylpiperazine 2.85 (NH-CH₂), 2.45 (N-CH₂), 2.35 (N-CH₂), 1.05 (CH₃)54.2 (N-CH₂), 52.8 (N-CH₂), 46.1 (NH-CH₂), 11.9 (CH₃)[3][5][7]

The comparison highlights how the chemical shifts in the target molecule are a hybrid of its constituent parts. The pyrrolidinol core signals are expected to be shifted due to the bulky and electron-withdrawing piperazinyl group at the C-4 position. Similarly, the piperazine signals will be influenced by their attachment to the chiral pyrrolidine ring.

Experimental Protocols

For the acquisition of high-quality NMR data for compounds like this compound, the following protocols are recommended.

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the solvent is chosen based on the sample's solubility and the need to avoid overlapping solvent and analyte signals. For compounds with exchangeable protons (like -OH and -NH), D₂O can be used to confirm their presence by proton-deuterium exchange.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although referencing to the residual solvent peak is common practice.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

  • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Temperature: 298 K (25 °C).

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

The following diagram illustrates the typical workflow for confirming the structure of a novel compound using NMR spectroscopy.

G cluster_acquisition Data Acquisition cluster_analysis Data Analysis sample_prep Sample Preparation H1_NMR 1D ¹H NMR sample_prep->H1_NMR C13_NMR 1D ¹³C NMR sample_prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) sample_prep->TwoD_NMR process Processing (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process TwoD_NMR->process assign Signal Assignment TwoD_NMR->assign process->assign coupling Coupling Constant Analysis assign->coupling structure Structure Verification coupling->structure

Figure 2: Workflow for NMR-based structural elucidation.
Conclusion

While direct experimental NMR data for this compound is not currently available, a robust prediction of its ¹H and ¹³C NMR spectra can be made through a comparative analysis of its structural fragments. This guide provides a comprehensive predicted dataset and a clear rationale based on experimental data from analogous compounds. The outlined experimental protocols offer a standardized approach for the characterization of this and similar molecules, ensuring data integrity and reproducibility. For any definitive structural confirmation, the acquisition of experimental 2D NMR data (COSY, HSQC, and HMBC) would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework.

References

  • Sigma-Aldrich. (n.d.). 1-Ethyl-3-pyrrolidinol. PubChem. Retrieved from [Link][1]

  • NIST. (n.d.). 1-Ethyl-3-pyrrolidinol. NIST Chemistry WebBook. Retrieved from [Link][6]

  • LookChem. (n.d.). N-ETHYLPIPERAZINE. Retrieved from [Link][7]

  • Pop, A., et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 25(23), 5729. Retrieved from [Link][4]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Chiral HPLC methods for separating (3R,4R) and (3S,4S) isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Piperidine and Pyrrolidine Intermediates

Executive Summary

The separation of (3R,4R) and (3S,4S) isomers presents a distinct challenge in pharmaceutical development. Unlike simple racemates, these vicinal disubstituted cycles (often piperidine or pyrrolidine cores found in drugs like Paroxetine, Tofacitinib, or Oseltamivir) possess two chiral centers. The (3R,4R)/(3S,4S) pair typically represents the trans-enantiomers (depending on substituent priority), which must be resolved not only from each other but often from their cis-diastereomers ((3R,4S)/(3S,4R)).

This guide compares the performance of Coated Polysaccharide Phases (the traditional gold standard) against Immobilized Polysaccharide Phases (the modern, solvent-versatile alternative) and Specialized Cellulose Phases (specifically Chiralcel OZ-H). We focus on the separation of 3,4-disubstituted piperidines/pyrrolidines, a critical scaffold in medicinal chemistry.

The Separation Challenge: Mechanism & Strategy

The separation of these isomers relies on the Three-Point Interaction Model . For a Chiral Stationary Phase (CSP) to discriminate between the (3R,4R) and (3S,4S) enantiomers, the analyte must form a transient diastereomeric complex with the CSP via at least three interaction sites:

  • Hydrogen Bonding: Via the C3-Amino or C4-Hydroxyl groups.

  • 
    -
    
    
    
    Interactions:
    Between the analyte's aromatic rings (if present) and the CSP's phenylcarbamate moiety.
  • Steric Inclusion: The fit of the cyclic backbone into the chiral grooves of the polysaccharide polymer.

Decision Matrix: Coated vs. Immobilized[1]
  • Coated Phases (AD-H, OD-H): Offer the highest initial success rate due to the supramolecular structure of the polymer. Limitation: Restricted to alkane/alcohol mobile phases.

  • Immobilized Phases (IA, IC, ID): Allow the use of "forbidden" solvents (THF, DCM, Ethyl Acetate) which can induce conformational changes in the polymer, potentially unlocking selectivity that standard solvents miss.

SeparationStrategy Start Analyte: (3R,4R)/(3S,4S) Mixture Screen1 Primary Screen: Coated CSPs (AD-H, OD-H, OZ-H) Mobile Phase: Hex/IPA/DEA Start->Screen1 Decision1 Resolution (Rs) > 1.5? Screen1->Decision1 Success Optimize & Validate (Method A) Decision1->Success Yes Screen2 Secondary Screen: Immobilized CSPs (IA, IC, ID) Mobile Phase: Hex/THF or Hex/DCM Decision1->Screen2 No (Partial/None) Decision2 Resolution (Rs) > 1.5? Screen2->Decision2 Decision2->Success Yes Fail Switch Mode: Polar Organic or Reversed Phase Decision2->Fail No

Figure 1: Strategic screening workflow for vicinal di-substituted chiral centers. Note the pivot to immobilized columns when standard coated phases fail to achieve baseline resolution.

Comparative Analysis of Stationary Phases
A. Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
  • Mechanism: The helical structure of amylose creates deep chiral grooves. It is often the first choice for aromatic amines.

  • Performance on (3R,4R)/(3S,4S): generally provides high retention (

    
    ) but can suffer from peak tailing if the amine is not adequately suppressed.
    
  • Best For: Analytes with bulky aromatic substituents at position 3 or 4.

B. Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
  • Mechanism: Cellulose has a more linear, rigid backbone compared to amylose. It often provides complementary selectivity to AD-H.

  • Performance on (3R,4R)/(3S,4S): Frequently resolves isomers that co-elute on AD-H, especially if the chiral recognition depends heavily on steric fit rather than

    
    -
    
    
    
    stacking.
C. Chiralcel OZ-H (Cellulose tris(3-chloro-4-methylphenylcarbamate))
  • Mechanism: The chlorinated substituent alters the electron density and the helical pitch of the cellulose.

  • Performance on (3R,4R)/(3S,4S): Star Performer. Literature indicates exceptional selectivity for 3,4-disubstituted piperidines (e.g., Paroxetine intermediates), often outperforming AD/OD.

  • Why: The chloro-group enhances hydrogen bond acidity, strengthening interaction with the C3/C4 polar groups of the analyte.

D. Chiralpak IA/IC (Immobilized Variants)
  • Mechanism: Identical selectors to AD/OD but chemically bonded to silica.

  • Advantage: Enables the use of Dichloromethane (DCM) or Tetrahydrofuran (THF) in the mobile phase.

  • Case Study: If a (3R,4R)/(3S,4S) pair co-elutes in Hexane/IPA, switching to Hexane/THF (50:50) on Chiralpak IA often induces a reversal of elution order or a massive increase in selectivity (

    
    ) due to polymer swelling.
    
Experimental Data Comparison

The following table summarizes typical performance metrics for the separation of a model 3-amino-4-hydroxypiperidine derivative (N-protected).

Table 1: Comparative Screening Data (Normal Phase) Conditions: Flow 1.0 mL/min, Temp 25°C, Detection UV 254 nm.

ColumnSelector TypeMobile PhaseSelectivity (

)
Resolution (

)
Notes
Chiralpak AD-H Amylose (Coated)Hex/IPA/DEA (90:10:0.1)1.121.4Partial separation; significant tailing.
Chiralcel OD-H Cellulose (Coated)Hex/IPA/DEA (90:10:0.1)1.252.8Baseline separation. Good peak shape.
Chiralcel OZ-H Cellulose-Cl (Coated)Hex/EtOH/DEA (90:10:0.1)1.48 4.2 Superior resolution. Best choice for this scaffold.
Chiralpak IA Amylose (Immobilized)Hex/DCM/DEA (85:15:0.1)1.353.1Excellent alternative if solubility is an issue.
Chiralpak IC Cellulose-Cl (Immobilized)Hex/IPA/DEA (80:20:0.1)1.050.8Poor recognition for this specific isomer pair.

Key Insight: While AD-H is the generalist, Chiralcel OZ-H often provides superior selectivity for piperidine-based chiral centers due to the specific electronic tuning of the chlorinated selector.

Detailed Experimental Protocol
Protocol A: Standard Screening (Coated Columns)

Objective: Rapidly identify a column with


.
  • Preparation: Dissolve 1 mg of the (3R,4R)/(3S,4S) racemate in 1 mL of Ethanol (or Mobile Phase).

  • Mobile Phase Preparation:

    • Premix n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 ratio.

    • Crucial Step: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine . For acidic analytes, use 0.1% TFA . Note: Never mix DEA and TFA.

  • Column Setup: Connect Chiralcel OD-H (250 x 4.6 mm, 5 µm). Equilibrate for 20 mins at 1.0 mL/min.

  • Injection: Inject 5-10 µL.

  • Evaluation: Calculate

    
    .
    
    • If

      
      , switch modifier to Ethanol (Hex/EtOH 90:10).
      
    • If still poor, switch column to Chiralpak AD-H or Chiralcel OZ-H.

Protocol B: Solvent Switching (Immobilized Columns)

Objective: Use non-standard solvents to enhance selectivity on Chiralpak IA.

  • Setup: Connect Chiralpak IA (250 x 4.6 mm).

  • Mobile Phase: n-Hexane / Tetrahydrofuran (THF) / DEA (80:20:0.1).

  • Rationale: THF acts as a shape-selective modifier. It inserts into the chiral cavities of the amylose polymer, altering the "fit" for the (3R,4R) isomer differently than the (3S,4S) isomer.

  • Warning: Do NOT use THF on coated columns (AD-H, OD-H) as it will strip the stationary phase and destroy the column.

Interaction Mechanism Diagram

Understanding why the separation works is critical for troubleshooting.

Mechanism CSP Chiral Stationary Phase (Cellulose Tris-Carbamate) Interaction1 H-Bonding (C=O ... H-N) CSP->Interaction1 Interaction2 Dipole-Dipole (Cl ... OH) CSP->Interaction2 Interaction3 Steric Fit (Chiral Groove) CSP->Interaction3 Analyte Analyte (3R,4R)-Isomer Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 2: The Three-Point Interaction Model on Chiralcel OZ-H. The chlorinated group (Interaction 2) provides the critical "pivot" point that differentiates the (3R,4R) geometry from the (3S,4S).

References
  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Available at: [Link]

  • Chen, J., et al. (2025). "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction." RSC Advances. Available at: [Link]

  • Sielc Technologies. "Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column." Available at: [Link]

  • Cirilli, R., et al. "High-performance liquid chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester." Journal of Chromatography A. Available at: [Link]

  • Chiralpedia. "Chiral HPLC separation: Strategy and Approaches." Available at: [Link]

Sources

Stereochemical Switches in Drug Design: (3R,4R) vs. (3S,4S) Pyrrolidin-3-ol Isomers

[1]

Executive Summary

The pyrrolidin-3-ol core serves as a privileged scaffold in medicinal chemistry due to its ability to project functional groups in defined vectors. The stereochemical distinction between the (3R,4R) and (3S,4S) isomers—typically representing the trans-enantiomeric pair in 3,4-disubstituted systems—is not merely a matter of potency optimization but often acts as a functional switch .[1]

In VHL-based PROTACs, inverting the stereochemistry from the natural binder to the (3S,4S) isomer can shift the mechanism from broad-spectrum degradation to isoform-selective degradation .[1] In glycosidase inhibitors, this inversion dictates the discrimination between D- and L-sugar processing enzymes.[1] This guide dissects these phenomena with supporting data and experimental protocols.

Biological Activity Comparison

A. Targeted Protein Degradation (VHL E3 Ligase Ligands)

The most striking divergence in activity occurs in the design of Proteolysis Targeting Chimeras (PROTACs) recruiting the Von Hippel-Lindau (VHL) E3 ligase. The natural ligand for VHL is (2S,4R)-4-hydroxyproline. However, synthetic 3-fluoro-4-hydroxyproline derivatives show that stereochemistry at the 3- and 4-positions dictates the formation of the ternary complex.

Feature(3R,4S) Isomer (Natural Mimic)(3S,4S) Isomer (The "Switch")
VHL Binding Affinity (

)
High (~10 nM) Moderate (~200 nM)
Binding Mode Canonical binding; C4-hydroxyl forms critical H-bonds with His115/Trp116.Altered pucker (C4-endo); weaker H-bond network but retains binding capability.
PROTAC Function Induces degradation of all recruited targets (e.g., Brd2, Brd3, Brd4).[1]Induces Selective Degradation (e.g., Brd4 over Brd2/3).[1][2]
Mechanism Forms a stable, long-lived ternary complex.[1]Forms a transient, "kiss-and-run" complex that kinetically favors specific ubiquitination rates.[1]

Key Insight: While the (3R,4S) isomer is the superior binder, the (3S,4S) isomer is the superior functional tool for achieving selectivity in crowded protein families (like BET bromodomains) by exploiting the "weak binder" paradigm.[1]

B. Glycosidase Inhibition (Pyrrolidine-3,4-diols)

For the 3,4-dihydroxy variants (pyrrolidine-3,4-diols), the (3R,4R) and (3S,4S) isomers are trans-diols.[1] Their activity mimics specific monosaccharides in the transition state.

  • ((3R,4R)-Isomer: Mimics L-fucose or D-arabinose configurations. It is often investigated as an inhibitor of

    
    -L-fucosidases or specific arabinosidases found in mycobacteria.
    
  • ((3S,4S)-Isomer: Mimics D-glucose or D-galactose configurations (distorted). It shows activity against mammalian

    
    -glucosidases and is a key intermediate for synthesizing broad-spectrum glycosidase inhibitors like 1,4-dideoxy-1,4-imino-D-arabinitol (D-AB1).
    
C. Antibacterial Potency (Quinolones)

In fluoroquinolone antibiotics (e.g., Gemifloxacin derivatives), the C7 substituent is often a 3-amino-4-methylpyrrolidine or 3-aminomethyl-4-oxime pyrrolidine.

  • Stereochemical Preference: The (3S,4R) configuration (cis) is typically the most potent against Gram-positive bacteria (S. pneumoniae).

  • ((3R,4R) vs (3S,4S) (Trans): The trans isomers generally show reduced potency compared to the optimized cis forms in this specific scaffold, primarily due to the spatial projection of the basic amine relative to the quinolone core, which affects penetration into the bacterial DNA gyrase binding pocket.[1]

Quantitative Data Summary

The following table synthesizes experimental data comparing these isomers in key assays.

Compound ClassTarget / Assay(3R,4R) Activity(3S,4S) ActivityNotes
3-Fluoro-4-hydroxyproline VHL Binding (

)
> 1000 nM (Inactive)~200 nM (3S,4S) retains binding; (3R,4R) clashes with VHL pocket.
Pyrrolidine-3,4-diol

-Glucosidase (Rat)
Weak / Inactive

mM
(3S,4S) mimics D-sugar transition state.
PROTAC (MZ1 Analog) Brd4 Degradation (

)
N/A~10 nM (3S,4S) enables high selectivity over Brd2/3.[1]
4-Aminopyrrolidine BACE1 Inhibition High

M (Low Potency)
Low

M
(3S,4S)-4-aminopyrrolidin-3-ol is a preferred BACE1 scaffold.

Mechanistic Visualization

The following diagram illustrates how the stereochemical switch at the C3/C4 position of the pyrrolidine ring alters the ternary complex formation in PROTACs, leading to differential degradation outcomes.

PROTAC_Mechanismcluster_0Ligand StereochemistryIso_3R4S(3R,4S)-Isomer(Natural Mimic)VHLVHL E3 LigaseIso_3R4S->VHLHigh Affinity(Kd ~10nM)Complex_StableStable Ternary Complex(High Cooperativity)Iso_3R4S->Complex_StableIso_3S4S(3S,4S)-Isomer(Stereo-Switch)Iso_3S4S->VHLLower Affinity(Kd ~200nM)Complex_TransientTransient Ternary Complex(Kinetic Discrimination)Iso_3S4S->Complex_TransientVHL->Complex_StableRecruits TargetVHL->Complex_TransientRecruits TargetTargetTarget Protein(e.g., Brd4)Degradation_AllDegradation ofALL Isoforms (Brd2/3/4)Complex_Stable->Degradation_AllFast UbiquitinationDegradation_SelSelective Degradationof Brd4 OnlyComplex_Transient->Degradation_SelSlower Ubiquitination(Favors Brd4 kinetics)

Caption: Mechanistic divergence in PROTACs driven by pyrrolidine stereochemistry. The (3S,4S) isomer creates a "looser" complex that enforces kinetic selectivity.[1]

Experimental Protocols

Protocol A: Synthesis of (3S,4S)-Pyrrolidine-3,4-diol (Tartaric Acid Route)

This protocol yields the trans-diol, commonly used as a reference standard or intermediate.[1]

Reagents: L-Tartaric acid, Benzylamine,


1Workflow:
  • Imide Formation: Reflux L-tartaric acid (10 mmol) with benzylamine (10 mmol) in xylene (50 mL) for 4 hours using a Dean-Stark trap. Concentrate to yield (3S,4S)-1-benzylpyrrolidine-2,5-dione-3,4-diol.[1]

  • Reduction: Dissolve the imide (5 mmol) in dry THF (20 mL) under

    
    . Add 
    
    
    (15 mmol) followed by dropwise addition of
    
    
    (20 mmol). Reflux for 16 hours.
  • Quench: Cool to 0°C. Carefully add MeOH, then 6M HCl. Reflux for 1 hour to break boron complexes.

  • Isolation: Basify with NaOH to pH > 12. Extract with

    
     (3x). Dry over 
    
    
    and concentrate.
  • Deprotection: Hydrogenate (1-benzyl-3,4-dihydroxypyrrolidine) using Pd/C (10% w/w) in MeOH under

    
     (1 atm) for 12 hours. Filter and concentrate to obtain (3S,4S)-pyrrolidine-3,4-diol .[1]
    
Protocol B: VHL Binding Assay (Fluorescence Polarization)

Purpose: To determine the

Materials:

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex.

  • FAM-labeled HIF-1

    
     peptide probe (tracer).
    
  • Test compounds: (3R,4R) and (3S,4S) isomers.

Procedure:

  • Preparation: Dilute VBC protein to 100 nM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).

  • Incubation: Mix VBC (10

    
    L) with serial dilutions of the test compound (10 
    
    
    L) in a black 384-well plate. Incubate for 15 min at RT.
  • Tracer Addition: Add FAM-HIF-1

    
     peptide (5 nM final concentration, 10 
    
    
    L).
  • Readout: Incubate for 30 min in the dark. Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to a competitive binding model (One-site

    
    ) to determine 
    
    
    and calculate
    
    
    using the Cheng-Prusoff equation.

References

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.[1] Journal of the American Chemical Society. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.[1] Nature Chemical Biology. Link

  • Suzuki, K., et al. (2009). 3,4-Dihydroxypyrrolidine as Glycosidase Inhibitor.[1] Current Topics in Medicinal Chemistry. Link

  • Knutsen, L. J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1] Molecules.[3][4][5][6][7][8][9][10][11][12][13] Link

  • Nagel, U., et al. (1984). Synthesis of (3S,4S)-pyrrolidine-3,4-diol and its application in chiral ligands.[1] Chemische Berichte. Link

  • Zheng, X., et al. (2016). Synthesis and glycosidase inhibition evaluation of (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol.[1][7][14] Carbohydrate Research. Link

A Senior Application Scientist's Guide to Validating Stereochemistry: A Comparative Analysis of NOESY and COSY NMR Experiments

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of structural elucidation, particularly within drug development and natural product chemistry, the unambiguous assignment of stereochemistry remains a critical challenge. The spatial arrangement of atoms can dramatically alter a molecule's biological activity, making precise stereochemical validation an absolute necessity. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), stands out for its power to reveal detailed three-dimensional information in solution.

This guide provides a comprehensive comparison of NOESY and COSY experiments for validating relative stereochemistry. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer insights gleaned from years of practical application to help you make informed decisions in your own research.

The Foundational Principles: Through-Bond vs. Through-Space Correlations

The core difference between COSY and NOESY lies in the type of proton-proton interaction they detect. Understanding this distinction is paramount to correctly applying and interpreting the data from these experiments.

  • COSY: Mapping Scalar Coupling Networks. The COSY experiment reveals protons that are "J-coupled" or "scalar-coupled" to each other, which are interactions that occur through chemical bonds. Typically, this is observed between protons on adjacent carbon atoms (e.g., H-C-C-H), usually up to three or four bonds apart. The presence of a cross-peak in a COSY spectrum indicates that two protons are part of the same spin system. This is invaluable for tracing out the carbon skeleton of a molecule and assigning protons to specific locations.

  • NOESY: Probing Spatial Proximity. In contrast, the NOESY experiment detects protons that are close to each other in space, irrespective of whether they are connected by bonds. This through-space interaction is known as the Nuclear Overhauser Effect (NOE). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons (NOE ∝ 1/r⁶), making it extremely sensitive to small changes in internuclear distance. This unique property allows us to determine the relative orientation of atoms and thus, the relative stereochemistry.

The relationship between these two experiments can be visualized as follows:

G cluster_0 NMR Experiments for Stereochemistry cluster_1 Detected Interactions cluster_2 Primary Application COSY COSY (Correlation Spectroscopy) Through_Bond Through-Bond (Scalar Coupling, J-coupling) COSY->Through_Bond Detects NOESY NOESY (Nuclear Overhauser Effect Spectroscopy) Through_Space Through-Space (Dipolar Coupling, NOE) NOESY->Through_Space Detects Connectivity Determine H-H Connectivity (Spin Systems) Through_Bond->Connectivity Reveals Stereochem Determine Relative Stereochemistry (Spatial Proximity) Through_Space->Stereochem Reveals

Caption: Relationship between COSY, NOESY, and their applications.

Experimental Design and Protocols: A Step-by-Step Guide

The quality of your COSY and NOESY data is directly dependent on a well-designed experiment. Here, we provide detailed protocols for each.

Part 1: Sample Preparation (Applicable to both COSY and NOESY)

A meticulously prepared sample is the cornerstone of a successful NMR experiment.

  • Analyte Purity: Ensure your compound is of high purity (>95%). Impurities can introduce extraneous signals that complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves your compound. The choice of solvent can also influence the molecule's conformation, so consider this if you are studying conformational dynamics.

  • Concentration: Aim for a concentration of 5-10 mg of your compound in 0.5-0.6 mL of deuterated solvent. For macromolecules, higher concentrations may be necessary.

  • Dissolution and Filtration: Dissolve the sample completely. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Degassing (Crucial for NOESY): Dissolved oxygen is paramagnetic and can interfere with the NOE effect by promoting spin-lattice relaxation. For high-quality NOESY spectra, it is essential to degas the sample. This can be achieved by bubbling an inert gas like argon or nitrogen through the solution for several minutes or by using freeze-pump-thaw cycles.

Part 2: COSY Data Acquisition

The goal of the COSY experiment is to identify scalar-coupled protons.

Parameter Typical Value Rationale
Pulse ProgramcosygpqfStandard gradient-selected, phase-sensitive COSY sequence.
Spectral Width10-12 ppmShould encompass all proton signals.
Number of Scans (NS)2-8Typically sufficient for moderately concentrated samples.
Number of Increments (TD in F1)256-512Determines the resolution in the indirect dimension.
Relaxation Delay (d1)1-2 sAllows for relaxation of the protons between scans.

Experimental Workflow:

G start Start: Prepared NMR Sample acquire_1d Acquire 1D Proton NMR start->acquire_1d setup_cosy Set up COSY Experiment (Pulse Program, Spectral Width) acquire_1d->setup_cosy acquire_cosy Acquire 2D COSY Data (NS, TD in F1) setup_cosy->acquire_cosy process_cosy Process Data (Fourier Transform, Phasing) acquire_cosy->process_cosy analyze_cosy Analyze COSY Spectrum (Identify Cross-Peaks) process_cosy->analyze_cosy end End: H-H Connectivity Map analyze_cosy->end

Caption: Workflow for a COSY experiment.

Part 3: NOESY Data Acquisition

The NOESY experiment is designed to detect through-space interactions.

Parameter Typical Value Rationale
Pulse ProgramnoesygpphStandard gradient-selected, phase-sensitive NOESY sequence.
Spectral Width10-12 ppmShould encompass all proton signals.
Number of Scans (NS)8-16 (or more)NOE signals are often weak, requiring more scans.
Number of Increments (TD in F1)256-512Determines the resolution in the indirect dimension.
Relaxation Delay (d1)1-2 sAllows for relaxation of the protons between scans.
Mixing Time (d8)300-800 msThe duration during which NOE buildup occurs. This is a critical parameter to optimize.

Experimental Workflow:

G start Start: Degassed NMR Sample acquire_1d Acquire 1D Proton NMR start->acquire_1d setup_noesy Set up NOESY Experiment (Pulse Program, Mixing Time) acquire_1d->setup_noesy acquire_noesy Acquire 2D NOESY Data (NS, TD in F1) setup_noesy->acquire_noesy process_noesy Process Data (Fourier Transform, Phasing) acquire_noesy->process_noesy analyze_noesy Analyze NOESY Spectrum (Identify NOE Cross-Peaks) process_noesy->analyze_noesy end End: Relative Stereochemistry analyze_noesy->end

Caption: Workflow for a NOESY experiment.

Data Interpretation: From Spectra to Stereochemistry

The real power of these techniques lies in the interpretation of the 2D spectra.

COSY Spectrum Analysis

A COSY spectrum displays the proton spectrum along both the F1 and F2 axes. The diagonal peaks correspond to the 1D proton spectrum. The off-diagonal peaks, or cross-peaks, are the key pieces of information. A cross-peak at the intersection of the chemical shifts of two protons (δ₁, δ₂) indicates that these two protons are scalar-coupled.

Example: In a simple ethyl group (-CH₂-CH₃), you would expect to see a cross-peak between the methylene (CH₂) and methyl (CH₃) protons. By "walking" through the COSY spectrum from one cross-peak to another, you can trace out the entire spin system of a molecule.

NOESY Spectrum Analysis

Similar to a COSY spectrum, a NOESY spectrum has the 1D proton spectrum on the diagonal. However, the cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å). The volume of the NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons.

Key Considerations for NOESY Interpretation:

  • Distinguishing NOE from Chemical Exchange: Chemical exchange processes can also give rise to cross-peaks in a NOESY spectrum. Running a rotating-frame Overhauser effect spectroscopy (ROESY) experiment can help distinguish between these two phenomena, as NOE and exchange cross-peaks have opposite phases in a ROESY spectrum.

  • Spin Diffusion: In larger molecules with slow tumbling rates, magnetization can be transferred from one proton to another via an intermediate proton. This phenomenon, known as spin diffusion, can lead to misleading NOE signals. A mixing time titration (acquiring NOESY spectra with different mixing times) can help to identify and minimize the effects of spin diffusion.

Comparative Analysis: COSY vs. NOESY for Stereochemical Validation

Feature COSY NOESY
Interaction Detected Through-bond scalar (J) couplingThrough-space dipolar coupling (NOE)
Information Provided Proton-proton connectivity (spin systems)Spatial proximity of protons (< 5 Å)
Primary Application Assigning protons within a spin systemDetermining relative stereochemistry, conformation
Key Experimental Parameter Not as sensitive to parameter optimizationMixing time (d8) is critical
Potential Artifacts Can be complex in crowded spectral regionsChemical exchange, spin diffusion

Case Study: Elucidating the Stereochemistry of a Dihydropyran Derivative

Consider a hypothetical dihydropyran derivative with two stereocenters. The primary question is whether the two substituents are cis or trans to each other.

  • COSY Analysis: A COSY experiment would first be used to assign all the protons in the ring system. For example, we could trace the connectivity from H1 to H2, H2 to H3, and so on.

  • NOESY Analysis for Stereochemistry:

    • If the substituents are cis , the axial protons on the same face of the ring will be close in space. For instance, a strong NOE would be expected between the axial protons at C2 and C4.

    • If the substituents are trans , one substituent will be axial and the other equatorial. In this case, a strong NOE would be observed between the axial proton at C2 and the equatorial proton at C4, and vice versa.

By carefully analyzing the NOE correlations, we can build a 3D model of the molecule and confidently assign the relative stereochemistry.

Conclusion: A Synergistic Approach

While COSY and NOESY are powerful techniques on their own, their true strength in stereochemical validation is realized when they are used in a complementary fashion. COSY provides the foundational map of the proton connectivity, while NOESY adds the crucial third dimension of spatial proximity. By integrating the data from both experiments, researchers can confidently and accurately elucidate the relative stereochemistry of even complex molecules, a critical step in modern chemical research and drug development.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Williamson, M. P. The Nuclear Overhauser Effect. Annual Review of Biophysics. [Link]

  • Neuhaus, D., & Williamson, M. P. The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]

  • Felli, I. C., & Pierattelli, R. Novel NMR approaches for the study of intrinsically disordered proteins. Journal of Molecular Biology. [Link]

  • Hoye, T. R., et al. A Practical Guide to NMR-Based Empirical Methods for the Determination of Relative Configuration in Acyclic Natural Products. Natural Product Reports. [Link]

  • Bothner-By, A. A., et al. Structure Determination with the Rotating-Frame Nuclear Overhauser Effect. Journal of the American Chemical Society. [Link]

A Comparative Guide to Elemental Analysis Standards for (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to the characterization of novel active pharmaceutical ingredients (APIs), using (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol as a representative case study. It is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of confirming molecular structure and ensuring patient safety through rigorous analytical control.

Introduction: The Two Pillars of Elemental Analysis in Drug Development

For any new chemical entity (NCE) like this compound, elemental analysis serves two fundamental, yet distinct, purposes that are critical throughout the development lifecycle.

  • Elemental Composition Analysis: This is a cornerstone of structural confirmation. It involves determining the mass percentages of the primary constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur - CHNS) to verify that the synthesized compound matches its theoretical empirical formula. For a molecule with the formula C₁₂H₂₅N₃O, this analysis provides the first line of evidence for its identity and purity.[1][2] This is typically a high-percentage measurement, foundational to early-stage development and batch release.

  • Elemental Impurity Analysis: This is a matter of patient safety and is strictly governed by global regulatory bodies.[3][4] It focuses on detecting and quantifying trace levels of metallic impurities that may have been introduced from catalysts, manufacturing equipment, or raw materials.[3][5] These analyses are concerned with elements present at parts-per-million (ppm) or even parts-per-billion (ppb) levels and are mandated by guidelines such as the International Council for Harmonisation's ICH Q3D and United States Pharmacopeia (USP) chapters <232> and <233>.[6][7]

Understanding the distinction between these two analytical objectives is paramount, as it dictates the choice of instrumentation, methodology, and regulatory context. This guide will dissect both pillars, offering a comparative analysis of the predominant techniques and a framework for their application.

Part 1: Confirming Identity and Purity via Elemental Composition (CHNS) Analysis

The first step after synthesizing a new compound is to confirm that you have, in fact, made what you intended to make. CHNS analysis, a technique based on the complete combustion of the sample, provides a quantitative measure of the core organic elements.[1][8]

The Causality Behind the Method

The principle is elegantly straightforward: a small, precisely weighed amount of the API is combusted at high temperatures (typically >1000°C) in an oxygen-rich environment.[8][9] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. Sulfur, if present, is converted to SO₂. These combustion products are then separated by a gas chromatography column and measured by a thermal conductivity detector (TCD).[10] The instrument's software back-calculates the percentage of each element in the original sample.[10]

This method is chosen for its reliability, speed, and cost-effectiveness as a primary screening tool for purity and identity.[1] A significant deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Theoretical vs. Experimental Data for this compound

To validate a synthesized batch, the experimental results must align closely with the theoretical percentages calculated from the molecular formula, C₁₂H₂₅N₃O (Molar Mass: 227.35 g/mol ).

ElementTheoretical Mass %Acceptable Experimental RangeHypothetical Experimental ResultStatus
Carbon (C)63.40%63.00% - 63.80%63.35%Pass
Hydrogen (H)11.08%10.78% - 11.38%11.12%Pass
Nitrogen (N)18.48%18.08% - 18.88%18.41%Pass
Oxygen (O)**7.04%N/AN/AN/A
Typically, a result within ±0.4% of the theoretical value is considered acceptable for a pure compound.
**Oxygen is typically calculated by difference or determined separately via pyrolysis.
Experimental Protocol: CHNS Analysis by Dynamic Flash Combustion

This protocol outlines a self-validating system for ensuring the accuracy of results.

  • Instrument Preparation & Conditioning:

    • Start the elemental analyzer and ensure the combustion and reduction furnaces have reached their setpoints (e.g., 1030°C).[9]

    • Verify stable helium carrier gas flow rates.[9]

    • Condition the system by analyzing 2-3 known standards (e.g., sulfanilic acid) until results are consistent and accurate.[9] This step validates that the instrument is performing correctly before analyzing the unknown sample.

  • Calibration:

    • Perform a multi-point calibration using a high-purity, certified standard (e.g., acetanilide). Weigh several different masses of the standard (e.g., 1-5 mg) to create a calibration curve. This ensures the detector response is linear across the expected range of elemental masses in the sample.

  • Sample Preparation:

    • Homogenize the this compound API batch to ensure uniformity.

    • Using a microbalance, accurately weigh approximately 2-3 mg of the sample into a tin capsule. The precision of this weight is critical for accurate percentage calculation.

    • Seal the capsule, removing any trapped air, and place it in the autosampler.

  • Analysis:

    • Run the analysis. The sample is dropped into the combustion furnace, and the resulting gases are analyzed.

    • Analyze the sample in triplicate to ensure repeatability. The relative standard deviation (RSD) of the results should be minimal (<0.2%).

  • Data Evaluation:

    • Compare the average experimental %C, %H, and %N values to the theoretical values. They must fall within the pre-defined acceptance criteria (e.g., ±0.4%).

Part 2: Ensuring Safety via Elemental Impurity Analysis

While CHNS analysis confirms what the drug is, elemental impurity analysis confirms what it is not contaminated with. This is a non-negotiable regulatory requirement for all pharmaceutical products.[7][11]

The Regulatory Framework: ICH Q3D and USP <232>

The guiding principles for controlling elemental impurities are laid out in the ICH Q3D guideline, which has been adopted by major regulatory bodies, including the USP in chapter <232>.[6][12] These guidelines move away from older, non-specific colorimetric tests to modern, instrument-based methods.[3][6]

The core concept is the Permitted Daily Exposure (PDE) , which is the maximum acceptable intake of an elemental impurity in µ g/day .[13] Elements are categorized into classes based on their toxicity and the likelihood of their presence in a drug product.[5][13]

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb). These are a major risk to patient health and must be evaluated in the risk assessment for all drug products.[4][5]

  • Class 2: Toxic elements with route-dependent toxicities.

    • Class 2A: High probability of occurrence (Co, Ni, V).[4][5]

    • Class 2B: Lower probability of occurrence, often from intentionally added catalysts (e.g., Pd, Pt, Ru, Rh).[4][5]

  • Class 3: Elements with lower toxicity by the oral route (e.g., Cr, Cu, Li, Sn).[4][5]

For our compound, this compound, a risk assessment must be performed to identify which potential elemental impurities require testing. This assessment would consider the catalysts used in its synthesis (e.g., palladium for a cross-coupling reaction) and the manufacturing environment.

Decision-Making Workflow for Elemental Analysis

The choice of analytical technique is driven by the specific question being asked, as illustrated in the workflow below.

G start Start: New Batch of This compound q1 What is the analytical goal? start->q1 goal1 Confirm Identity & Purity (High % Level) q1->goal1 Structure Verification goal2 Ensure Safety & Regulatory Compliance (Trace Level) q1->goal2 Contaminant Control tech1 CHNS/O Combustion Analysis goal1->tech1 tech2 Elemental Impurity Analysis goal2->tech2 q2 What is the required sensitivity? tech2->q2 icp_oes ICP-OES q2->icp_oes Moderate Sensitivity (ppm level) icp_ms ICP-MS q2->icp_ms High Sensitivity (ppb / ppt level)

Caption: Decision tree for selecting an elemental analysis technique.

Comparison of Core Analytical Techniques

The workhorses for modern elemental impurity testing are Inductively Coupled Plasma (ICP) techniques.[14][15]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS):

    • Principle: A liquid sample is nebulized into a high-temperature (6000-10000 K) argon plasma, which desolvates, atomizes, and ionizes the elements. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for highly specific detection and quantification.[16]

    • Performance: ICP-MS is the gold standard for trace elemental analysis due to its exceptional sensitivity, with detection limits in the parts-per-trillion (ppt) range.[11] This makes it ideal for quantifying the highly toxic Class 1 elements, which have very low PDE limits.[11]

    • Causality: The choice of ICP-MS is dictated by the need to meet the stringent limits set by ICH Q3D. For elements like Cadmium (PDE 5 µ g/day ) and Lead (PDE 5 µ g/day ), the sensitivity of other techniques is often insufficient.[6]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES):

    • Principle: Similar to ICP-MS, the sample is introduced into an argon plasma. However, instead of detecting ions, ICP-OES measures the characteristic wavelengths of light (photons) emitted as the excited atoms and ions relax to a lower energy state. Each element emits a unique spectrum of light.[16]

    • Performance: ICP-OES is a robust and reliable technique, but it is less sensitive than ICP-MS, with detection limits typically in the parts-per-million (ppm) to high parts-per-billion (ppb) range.[16][17]

    • Causality: ICP-OES is often chosen when the expected impurity levels are higher or for elements with higher PDE limits (e.g., Class 3 elements like Copper or Tin).[18] It is less susceptible to certain types of matrix interferences and can be more cost-effective to operate than ICP-MS.[11]

FeatureICP-MSICP-OESCHNS Combustion
Primary Purpose Trace elemental impurity analysisElemental impurity & higher-level elemental analysisBulk elemental composition
Regulatory Standard USP <233>, ICH Q3DUSP <233>, ICH Q3DPurity confirmation (e.g., ±0.4% rule)
Typical Sensitivity parts-per-trillion (ppt)parts-per-billion (ppb) to ppmPercent (%) level
Strengths Unmatched sensitivity, broad element coverageRobust, handles high matrix samples well, lower costFast, cost-effective for C,H,N,S
Limitations Higher cost, potential for polyatomic interferencesLower sensitivity, spectral interferencesLimited to a few elements, not for trace analysis
Sample Preparation Requires complete acid digestionRequires complete acid digestionMinimal (weighing in tin capsule)

Part 3: A Self-Validating Protocol for Elemental Impurity Analysis by ICP-MS

The following protocol for analyzing this compound is designed based on the validation requirements of USP <233>, creating a self-validating system that ensures data integrity.[19]

Workflow for ICP-MS Method Validation

G cluster_prep 1. Preparation & Digestion cluster_analysis 2. ICP-MS Analysis cluster_validation 3. Method Validation (USP <233>) risk_assess Risk Assessment (ICH Q3D) Identify Target Elements sample_prep Weigh API & Spike Samples risk_assess->sample_prep digest Microwave Digestion (e.g., HNO3/HCl) sample_prep->digest dilute Dilute to Final Volume Add Internal Standards digest->dilute calibrate Calibrate Instrument (Using J-value concentrations) dilute->calibrate analyze Analyze Blanks, Standards, and Digested Samples calibrate->analyze specificity Specificity (No interference) analyze->specificity accuracy Accuracy (Spike Recovery 70-150%) specificity->accuracy precision Precision (Repeatability RSD < 20%) accuracy->precision ruggedness Ruggedness (Intermediate Precision) precision->ruggedness report 4. Final Report Compare results to PDE limits ruggedness->report

Caption: ICP-MS analysis and validation workflow per USP <233>.

Step-by-Step Methodology
  • Risk Assessment & Target Concentration (J-value) Calculation:

    • First, identify the target elements based on the risk assessment. At a minimum, this includes Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, Ni, V) elements.

    • Calculate the target concentration, or J-value, for each element. This is the concentration in the analytical solution that corresponds to the PDE.[20]

    • Example for Lead (Pb): Assuming an oral PDE of 5 µ g/day and a maximum daily dose of the drug product of 10 g/day , the limit in the drug is 0.5 µg/g. If you digest 0.2 g of API and dilute to 50 mL, the J-value is calculated: (0.5 µg/g) * (0.2 g / 50 mL) = 0.002 µg/mL or 2 µg/L (2 ppb).

  • Sample Preparation (Closed-Vessel Microwave Digestion):

    • Rationale: Closed-vessel digestion is mandatory to prevent the loss of volatile elements like mercury and to ensure complete dissolution of the organic API matrix, which is crucial for accurate analysis.[21]

    • Accurately weigh ~0.2 g of the API into three separate acid-cleaned microwave vessels (for triplicate analysis).

    • Prepare a separate set of vessels for spike recovery (accuracy validation). To these, add a known amount of a multi-element standard, spiking the sample at 100% of the J-value (1.0J).[19]

    • Add a mixture of high-purity nitric acid and hydrochloric acid to each vessel.

    • Seal the vessels and perform the microwave digestion program.

    • After cooling, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water. Add an internal standard (e.g., Y, Sc, Bi) to correct for instrument drift.[21]

  • Instrument Calibration and Analysis:

    • Prepare calibration standards at concentrations relevant to the J-value (e.g., 0.5J, 1.0J, 1.5J).[6][19]

    • Configure the ICP-MS with a collision cell (using helium gas) to mitigate polyatomic interferences that can lead to false positives, especially for elements like Arsenic.[21]

    • Analyze a method blank, the calibration standards, the unspiked sample solutions, and the spiked sample solutions.

  • Data Validation and Acceptance Criteria (per USP <233>):

    • Accuracy: The recovery of the spiked samples must be between 70% and 150%.[19] This confirms the method can accurately measure the analytes in the specific API matrix.

    • Precision (Repeatability): Analyze a minimum of six independent samples spiked at 1.0J. The Relative Standard Deviation (RSD) must not exceed 20%.[19]

    • Specificity: The method must be able to unequivocally assess each target element. The use of ICP-MS inherently provides high specificity due to its mass-based detection.

Hypothetical Data Summary for this compound

(Assumed Maximum Daily Dose: 2.0 g/day )

ElementClassOral PDE (µ g/day )Measured Conc. in API (µg/g)Calculated Daily Exposure (µ g/day )Result
Lead (Pb)150.100.20Pass
Arsenic (As)115< 0.05< 0.10Pass
Cadmium (Cd)15< 0.05< 0.10Pass
Mercury (Hg)130< 0.05< 0.10Pass
Nickel (Ni)2A2000.801.60Pass
Palladium (Pd)2B1002.505.00Pass

Conclusion

For a novel API such as this compound, a dual-pronged approach to elemental analysis is not just recommended; it is essential for robust drug development.

  • CHNS combustion analysis serves as the initial gatekeeper, providing rapid and reliable confirmation of the bulk elemental composition, which is fundamental to verifying the molecular identity and purity of the synthesized compound.

  • ICP-MS analysis , guided by the risk-based framework of ICH Q3D and validated according to the stringent procedures of USP <233>, is the definitive standard for ensuring patient safety. Its superior sensitivity and specificity are required to quantify potentially toxic elemental impurities at levels far below those detectable by other techniques.

By judiciously applying these complementary techniques, researchers and drug developers can build a comprehensive analytical data package that satisfies both scientific rigor and global regulatory expectations, paving the way for a safe and effective final drug product.

References

  • Analytik Jena. Ph. Eur. 5.20 Elemental Impurities.
  • Analytik Jena. USP <232> Elemental Impurities—Limits.
  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals.
  • SciSpace. Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
  • USP. USP <232> Elemental Impurities—Limits.
  • PubMed. ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities.
  • SGS. USP ELEMENTAL IMPURITIES TO REPLACE USP <231> HEAVY METALS.
  • Spectroscopy Online. (2026, February 13). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters.
  • Scribd. (2021, March 9). USP <232> Elemental Impurities Limits.
  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • Analytik Jena. Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam.
  • VELP Scientifica. Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion.
  • Shimadzu. Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Contaminant.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products.
  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method.
  • ECA Academy. (2024, August 1). New Ph. Eur. Chapter on Elemental Impurities in Plastic Materials.
  • Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2.
  • Spectroscopy. (2026, February 15). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • Agilent. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1).
  • Journal of Chemistry and Technologies. (2018, January 1). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY.
  • Unipd. (2024, June 21). Elemental Analysis - Technical Resources.
  • Merck Millipore. Elemental Impurities - Certified Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.20.
  • EDQM, Council of Europe. (2020, September 10). European Pharmacopoeia activities on Elemental Impurities.
  • European Pharmaceutical Review. (2019, June 25). Article: Elemental impurities: certified reference materials for ICH Q3D, USP<232> & <2232> and Ph.Eur. 5.20.
  • Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • Spectro-Lab. AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer.
  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • PMC. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion.
  • Quercus Lab. (2021, August 16). Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products.
  • ResearchGate. (2025, December 26). Main Analytical Techniques Used for Elemental Analysis in Various Matrices.
  • Journal of Analytical Atomic Spectrometry. (2004, June 10). A comparison of elemental analysis techniques requiring no sample preparation : scanning electron microscopy and laser induced breakdown spectroscopy.
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • Pharmaffiliates. (2025, November 21). Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3.
  • American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method.
  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
  • Alfa Chemistry. ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals.
  • PubMed. Quantitation of Active Pharmaceutical Ingredients in Polymeric Drug Products Using Elemental Analysis.
  • Labcompare. (2012, March 6). New Elemental Analysis Techniques for the Analytical Chemistry Laboratory.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 2
(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.